21-Deoxycortisol
描述
RN given refers to (11beta)-isomer; structure
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UJPCIWJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044501 | |
| Record name | 21-Desoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-77-0 | |
| Record name | 21-Deoxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Deoxycortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Desoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-DEOXYCORTISOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Function of 21-Deoxycortisol in Steroidogenesis: A Technical Guide
Executive Summary
21-Deoxycortisol is a steroid metabolite that serves a limited direct function in normal steroidogenesis. However, its role becomes critically important in the pathophysiology and diagnosis of Congenital Adrenal Hyperplasia (CAH), particularly 21-hydroxylase deficiency (21OHD). In this condition, the enzymatic block in the cortisol synthesis pathway leads to the accumulation of the precursor 17α-hydroxyprogesterone (17OHP). This accumulated 17OHP is then shunted into an alternative metabolic route, where it is converted by the enzyme 11β-hydroxylase (CYP11B1) into this compound.[1][2][3] Consequently, this compound is a highly specific and sensitive biomarker for 21OHD.[1][4] Unlike 17OHP, which is also produced in the gonads, this compound is exclusively of adrenal origin, enhancing its diagnostic specificity.[1][5] Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its precise quantification, making it an invaluable tool for newborn screening, diagnosis of classic and non-classic CAH, and the identification of heterozygous carriers.[4][6] This guide provides an in-depth analysis of the biochemical pathways, quantitative data, experimental protocols, and clinical significance of this compound in steroidogenesis.
Biochemical Pathway of this compound Formation
Under normal physiological conditions, the adrenal cortex synthesizes cortisol from cholesterol through a series of enzymatic reactions. A key step is the conversion of 17OHP to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2).[7][8] In individuals with 21-hydroxylase deficiency, this pathway is impaired. The resulting lack of cortisol production disrupts the negative feedback loop to the pituitary gland, leading to oversecretion of adrenocorticotropic hormone (ACTH).[9][10] Chronic ACTH hyperstimulation causes adrenal hyperplasia and a massive buildup of cortisol precursors, most notably 17OHP.
This excess 17OHP is then diverted to alternative enzymatic pathways. A significant shunt pathway involves the action of 11β-hydroxylase (CYP11B1) on 17OHP, which results in the formation of this compound (11β,17α-dihydroxyprogesterone).[1][2] This metabolic diversion is the primary source of elevated this compound levels in patients with 21OHD.
Caption: Steroidogenesis pathway highlighting the this compound shunt in 21-hydroxylase deficiency.
This compound as a Diagnostic Biomarker
The measurement of this compound is a cornerstone in the diagnosis and management of 21-hydroxylase deficiency. Its utility spans newborn screening, confirmation of diagnosis, and identification of genetic carriers.
-
High Specificity and Sensitivity: this compound is considered a more specific biomarker for 21OHD than 17OHP.[1] This is because 17OHP levels can be elevated in premature infants, stressed newborns, and other forms of CAH (e.g., 11-hydroxylase deficiency).[8] In contrast, this compound is uniquely and significantly elevated only in 21OHD.[5]
-
Newborn Screening: The high false-positive rate of 17OHP-based newborn screening for CAH is a significant challenge. Incorporating this compound measurement as a second-tier test dramatically improves the specificity and positive predictive value of screening programs, reducing unnecessary stress on families and the healthcare system.[11]
-
Diagnosis of Non-Classic CAH (NCCAH): In the milder, late-onset form of CAH, basal 17OHP levels can be equivocal. An ACTH stimulation test is often required for diagnosis. Post-stimulation levels of this compound show a robust increase in NCCAH patients, providing clear diagnostic separation from unaffected individuals and heterozygotes.[4][12]
-
Heterozygote Carrier Detection: Identifying heterozygous carriers of CYP21A2 gene mutations is important for genetic counseling. While basal steroid levels are often normal in carriers, ACTH stimulation elicits a supra-normal rise in this compound, making it a sensitive marker for detecting heterozygosity.[9][12][13]
Quantitative Data
The concentration of this compound varies significantly between healthy individuals and those with 21-hydroxylase deficiency. The following tables summarize typical values obtained primarily by LC-MS/MS. It is important to note that reference ranges can vary between laboratories.
Table 1: Basal this compound Serum Concentrations
| Population | Condition | Typical Concentration (ng/dL) | Typical Concentration (nmol/L) |
| Adults & Children | Normal | < 10 | < 0.3 |
| Adults & Children | Heterozygous Carriers (21OHD) | Often within normal range | Often within normal range |
| Adults & Children | Non-Classic CAH (NCCAH) | > 31 | > 0.9 |
| Adults & Children | Classic CAH (untreated) | 2,225 - 18,660 | 64 - 537 |
Data compiled from sources.[4][8][9][12] Conversion: 1 ng/dL ≈ 0.0288 nmol/L.
Table 2: ACTH-Stimulated this compound Serum Concentrations
| Population | Condition | Typical Concentration (ng/dL) | Typical Concentration (nmol/L) |
| Adults & Children | Normal | 15 - 76 | 0.43 - 2.2 |
| Adults & Children | Heterozygous Carriers (21OHD) | 70 - 540 | 2.0 - 15.5 |
| Adults & Children | Non-Classic CAH (NCCAH) | > 1,330 | > 38.3 |
Data compiled from sources.[4][12][13] Values typically measured 60 minutes post-cosyntropin injection.
Experimental Protocols for Quantification
The gold standard for the accurate measurement of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology overcomes the cross-reactivity issues inherent in older immunoassays, where structurally similar steroids could lead to inaccurate results.[1][14]
Principle of LC-MS/MS
The method involves a chromatographic separation (LC) followed by mass-based detection (MS/MS).
-
Sample Preparation: Steroids are extracted from the patient's serum or plasma, typically using liquid-liquid extraction or solid-phase extraction. An internal standard (a stable isotope-labeled version of the analyte, e.g., cortisol-d4) is added at the beginning to control for extraction efficiency and matrix effects.[14]
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. The steroids are separated based on their physicochemical properties as they pass through a column (e.g., C18).[14] This step is crucial for separating this compound from its isomers.
-
Ionization and Mass Spectrometry: The separated steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6] The ionized molecules enter a tandem mass spectrometer (e.g., a triple quadrupole).
-
Detection: The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. It selectively filters for the specific mass-to-charge ratio (m/z) of the this compound parent ion, fragments it, and then detects a specific fragment ion. This parent-fragment transition is highly specific to the target molecule, ensuring accurate quantification.[6][15]
Detailed Methodology (Example)
-
Specimen: 0.5 - 1.0 mL of serum or plasma, stored frozen (-20°C or below).[9]
-
Extraction: Protein precipitation followed by solid-phase extraction.
-
LC System: UHPLC system with a C18 analytical column.[14]
-
Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[6]
-
Ionization: Positive mode APCI or ESI.[6]
-
MRM Transitions: Specific precursor and product ion pairs are monitored for this compound and the internal standard.
-
Quantification: The analyte concentration is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Caption: A typical LC-MS/MS workflow for the quantification of this compound.
Physiological Function and Clinical Significance
While primarily a biomarker, this compound is not biologically inert. Research has shown that it possesses glucocorticoid activity.
-
Glucocorticoid Receptor Activation: this compound can bind to and transactivate the glucocorticoid receptor (GR). Studies have shown its potency to be approximately 49% that of cortisol.[16] In patients with severe 21OHD, the markedly elevated concentrations of this compound may provide a significant enough glucocorticoid effect to prevent some individuals from exhibiting overt symptoms of adrenal crisis, despite having very low cortisol levels.[16]
Caption: Activation of the glucocorticoid receptor by this compound and cortisol.
-
Immunoassay Interference: Due to its structural similarity to cortisol, high levels of this compound can cross-react in cortisol immunoassays. This can lead to a falsely normal or even high cortisol measurement in a patient with 21OHD who is actually cortisol deficient.[1] This underscores the necessity of using specific methods like LC-MS/MS for steroid profiling in suspected cases of CAH.
Conclusion for Drug Development Professionals
For professionals in drug development, particularly those targeting adrenal disorders, this compound represents a crucial biomarker. Its high specificity for 21-hydroxylase deficiency makes it an essential endpoint for assessing the efficacy of novel therapies aimed at reducing adrenal androgen excess. Any therapeutic agent designed to modulate the steroidogenic pathway in CAH should be evaluated for its effect on normalizing this compound levels, in addition to 17OHP and androgens. Furthermore, understanding the partial glucocorticoid activity of this compound is vital when assessing the overall hormonal status of patients in clinical trials. The continued refinement of LC-MS/MS panels allows for comprehensive steroid profiling, providing a powerful tool to understand the nuanced effects of new chemical entities on adrenal steroidogenesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. labcorp.com [labcorp.com]
- 10. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [this compound. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
21-Deoxycortisol: A Core Technical Guide on its Synthesis and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DF) is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency (21-OHD).[1][2] Accounting for over 90% of CAH cases, 21-OHD is an autosomal recessive disorder arising from mutations in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase.[3][4][5][6] This enzyme is vital for the synthesis of cortisol and aldosterone.[7][8] Its deficiency leads to a blockage in these pathways, causing the accumulation of precursor steroids and their diversion towards androgen production.[1][3] While 17-hydroxyprogesterone (17-OHP) has traditionally been the primary marker for 21-OHD, this compound is emerging as a more specific and reliable indicator.[1][2] This guide provides an in-depth technical overview of the synthesis and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of this compound in 21-Hydroxylase Deficiency
In healthy individuals, the synthesis of cortisol from 17-hydroxyprogesterone is catalyzed by the enzyme 21-hydroxylase, which converts 17-OHP to 11-deoxycortisol.[1] However, in individuals with 21-hydroxylase deficiency, the accumulation of 17-OHP leads to its alternative metabolism by the enzyme 11β-hydroxylase (encoded by the CYP11B1 gene).[1][2] This enzymatic reaction produces this compound.[1][2] Consequently, elevated levels of this compound are a hallmark of 21-hydroxylase deficiency.[2][9]
The synthesis pathway is illustrated in the diagram below:
Metabolic Pathway of this compound
This compound itself can be further metabolized. Although it is primarily considered a marker of 21-hydroxylase deficiency, it can be converted to cortisol through the action of 21-hydroxylase, representing a minor, alternative pathway for cortisol synthesis.[10] However, in the context of 21-OHD, this conversion is inefficient. The accumulation of this compound and other precursors like 17-OHP are the defining biochemical characteristics of the condition.
Quantitative Data on this compound and Related Steroids
The following tables summarize quantitative data on this compound and related steroid levels in various populations. These values are typically measured from serum or plasma.
Table 1: Basal Steroid Hormone Levels
| Analyte | Population | Concentration Range | Units |
| This compound | Normal Children | 7.5 ± 5 | ng/dL |
| Untreated Children with 21-OHD | 2,225 ± 876 | ng/dL | |
| 17-Hydroxyprogesterone | Normal Children | 136 ± 53 | ng/dL |
| Untreated Children with 21-OHD | 7,201 ± 2,529 | ng/dL | |
| Cortisol | a.m. | 5-25 | mcg/dL |
| p.m. | 2-14 | mcg/dL | |
| Androstenedione | Prepubertal | <51 | ng/dL |
| Adult Male | 65-210 | ng/dL | |
| Adult Female | Varies with menstrual cycle | ng/dL |
Data compiled from multiple sources.[1][11]
Table 2: ACTH Stimulation Testing in 21-Hydroxylase Deficiency
| Population | Parameter | Value |
| Heterozygous Carriers for CYP21A2 mutations | This compound | Elevated after ACTH stimulation |
| Patients with Nonclassical CAH | This compound | Elevated after ACTH stimulation |
| General ACTH Stimulation Response | This compound Increase | 1.2-fold to 116-fold (median 14-fold) |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols for this compound Measurement
The gold standard for the accurate quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[2][15]
Detailed Methodology for LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Specimen: Serum or plasma is preferred. Samples should be separated from cells within two hours of venipuncture and stored frozen.[12]
-
Extraction:
-
To a 100 µL plasma sample, add an internal standard (e.g., d4-cortisol).[16]
-
Perform liquid-liquid extraction with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).[16]
-
Alternatively, solid-phase extraction can be used.
-
The organic layer containing the non-conjugated steroids is evaporated to dryness.[17]
-
The dried extract is reconstituted in 150 µL of a methanol/water solution (50:50, v/v).[17]
-
2. Chromatographic Separation:
-
Technique: Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).[16][17]
-
Column: A C18 column (e.g., Atlantis dC18, 3 µm) is commonly used.[16]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.05% formic acid or 20.0 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is employed.[16][17]
-
Flow Rate: A typical flow rate is between 0.3 and 0.4 mL/minute.[16][17]
-
Temperature: The column is maintained at a constant temperature, for instance, 45°C.[17]
3. Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode is generally used.[13][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[13]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
The workflow for this experimental protocol is visualized below:
Clinical Significance and Future Perspectives
The measurement of this compound is of paramount importance in the diagnosis and management of 21-hydroxylase deficient CAH. Its high specificity makes it a superior biomarker to 17-OHP, especially in newborn screening where 17-OHP levels can be elevated due to stress or prematurity, leading to false positives.[1] The use of this compound can significantly reduce the rate of false positives in CAH diagnosis and may lessen the need for provocative ACTH stimulation testing.[13]
For drug development professionals, understanding the nuances of the this compound pathway is critical for the development of novel therapeutics for CAH. Targeting the enzymes involved in the steroidogenic pathway or developing compounds that can mitigate the effects of androgen excess are promising areas of research. Furthermore, the glucocorticoid activity of this compound itself is a subject of ongoing investigation and may have implications for treatment strategies.[18]
References
- 1. karger.com [karger.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. The spectrum of CYP21A2 gene mutations in patients with classic salt wasting form of 2l‐hydroxylase deficiency in a Chinese cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. 21-Hydroxylase - Wikipedia [en.wikipedia.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]
- 11. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 12. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 13. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Free Cortisol and Free this compound in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 21-Deoxycortisol: Chemical Structure, Properties, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Deoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a C21 steroid hormone that serves as a crucial biomarker in the diagnosis and management of congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency.[1][2] Unlike 17α-hydroxyprogesterone (17-OHP), this compound is produced exclusively in the adrenal glands, offering higher specificity as a diagnostic marker. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. It further details experimental protocols for its quantification and presents visual diagrams of its metabolic pathway and diagnostic utility.
Chemical Structure and Identity
This compound is a pregnane steroid characterized by a progesterone backbone with hydroxyl groups at the 11β and 17α positions.[1][3] Its systematic IUPAC name is (11β)-11,17-dihydroxypregn-4-ene-3,20-dione.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[3] |
| Synonyms | 11β,17α-Dihydroxyprogesterone, 11β,17α-Dihydroxypregn-4-ene-3,20-dione, 21-Desoxycortisol, Reichstein's Substance M[1][4] |
| Molecular Formula | C₂₁H₃₀O₄[3] |
| CAS Number | 641-77-0[3] |
| InChI Key | LCZBQMKVFQNSJR-UJPCIWJBSA-N[3] |
| SMILES | CC(=O)C1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O[3] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 346.46 g/mol | [3] |
| Melting Point | 224-227 °C | [5] |
| logP | 2.09 | [1] |
| pKa (strongest acidic) | 12.69 | [1] |
| Water Solubility | 0.06 g/L (predicted) | [1] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO (100 mg/mL). | [4][6][7] |
| Appearance | White to off-white solid | [7] |
Biological Significance and Signaling Pathway
This compound is a metabolite of 17α-hydroxyprogesterone, formed through the action of the enzyme 11β-hydroxylase (CYP11B1).[1] In healthy individuals, this is a minor pathway. However, in patients with 21-hydroxylase deficiency, the most common form of CAH, the buildup of 17-OHP leads to its increased conversion to this compound.[1][8] This makes elevated levels of this compound a highly specific marker for this condition.[1][2]
Diagnostic Utility
The measurement of this compound is a powerful tool in the differential diagnosis of CAH and for identifying heterozygous carriers of 21-hydroxylase deficiency.
Experimental Protocols
Accurate quantification of this compound is paramount for its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering high sensitivity and specificity.[9][10] Historically, radioimmunoassay (RIA) was also used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous measurement of multiple steroids from a single sample.
Sample Preparation (Plasma/Serum):
-
Internal Standard Addition: To a 150 µL aliquot of calibrator, quality control, or patient serum, add 150 µL of a solution containing deuterated internal standards.[9]
-
Mixing and Equilibration: Vortex the mixture and allow it to stand for 5 minutes to ensure protein binding equilibrium.[9]
-
Supported Liquid Extraction (SLE): Load the sample onto an Isolute SLE+ 400 µL cartridge and allow it to adsorb for 5 minutes.[9]
-
Elution: Elute the steroids by adding two aliquots of 0.9 mL of methylene chloride.[9]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Atlantis dC18 (3 µm) or equivalent.[10]
-
Mobile Phase: A gradient of 20.0 mM ammonium acetate and acetonitrile is often used.[10]
-
Flow Rate: Typically around 0.3 mL/minute.[10]
-
Ionization: Positive ion mode electrospray ionization (ESI+).[10]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound is typically m/z 347.17 → 311.12.[10]
Radioimmunoassay (RIA)
While largely superseded by LC-MS/MS, RIA is a historical method that may still be encountered in the literature.
General Protocol Outline:
-
Antibody Generation: A specific antiserum is raised against a this compound-protein conjugate (e.g., this compound-3-(O-carboxymethyl) oxime-bovine serum albumin).[6]
-
Sample Preparation: Plasma or serum samples are typically extracted with an organic solvent (e.g., ether) and may require chromatographic separation (e.g., celite partition chromatography or HPLC) to remove cross-reacting steroids.[6][11]
-
Assay: The extracted sample is incubated with the specific antibody and a radiolabeled this compound tracer (e.g., ³H- or ¹²⁵I-labeled).
-
Separation: The antibody-bound (bound) and free (unbound) tracer are separated (e.g., using charcoal-dextran).
-
Detection: The radioactivity of either the bound or free fraction is measured using a gamma or beta counter.
-
Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve.
Conclusion
This compound is an indispensable biomarker for the accurate diagnosis and management of 21-hydroxylase deficient congenital adrenal hyperplasia. Its adrenal-specific origin provides a distinct advantage over other steroid markers. The continued refinement of analytical methods, particularly LC-MS/MS, has significantly improved the clinical utility of measuring this compound, enabling better patient care and informing genetic counseling. This guide provides a foundational understanding of this important steroid for professionals in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - 21-OHD CAH | Choose the Right Test [arupconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay for this compound: clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a radioimmunoassay for serum this compound and its potential application in the diagnosis of congenital adrenal hyperplasia - Archives of Endocrinology and Metabolism [aem-sbem.com]
21-Deoxycortisol: A Comprehensive Technical Guide to its Discovery, Analysis, and Role in Adrenal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DF) is a steroid metabolite that has emerged as a pivotal biomarker in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency (21OHD). Initially considered a minor metabolite, its unique adrenal-specific origin and its significant elevation in 21OHD have solidified its importance in adrenal research and clinical endocrinology. This technical guide provides an in-depth exploration of the discovery and history of 21-DF, detailed experimental protocols for its measurement, and its significance in understanding adrenal pathophysiology.
Discovery and Historical Perspective
The journey to understanding the significance of this compound is intertwined with the history of research into Congenital Adrenal Hyperplasia. The build-up of this compound in patients with CAH was first described in 1955, where it was referred to as "21-desoxyhydrocortisone".[1] Early research in the 1960s further elucidated its formation from progesterone in hyperplastic adrenal tissue.[2]
Initially, 17α-hydroxyprogesterone (17OHP) was the primary biomarker for diagnosing 21OHD. However, the limitations of 17OHP, such as its gonadal production and elevated levels in premature infants and during the luteal phase of the menstrual cycle, necessitated a more specific marker.[3] Unlike 17OHP, this compound is exclusively synthesized in the adrenal glands, making it a more specific biomarker for adrenal-related disorders like 21OHD.[1][3]
The development of specific radioimmunoassays (RIA) in the 1980s was a significant milestone, allowing for more accurate quantification of 21-DF and revealing its superior sensitivity in diagnosing both classical and non-classical forms of 21OHD, as well as in identifying heterozygous carriers.[4] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further enhanced the specificity and accuracy of 21-DF measurement, overcoming the cross-reactivity issues often encountered with immunoassays.[1] Today, 21-DF is recognized as a key screening marker for 21-hydroxylase deficiency and is increasingly integrated into newborn screening programs.[5]
Biochemical Pathway of this compound
In healthy individuals, the synthesis of cortisol from 17α-hydroxyprogesterone (17OHP) is primarily mediated by the enzyme 21-hydroxylase (CYP21A2), which converts 17OHP to 11-deoxycortisol. However, in cases of 21-hydroxylase deficiency, the accumulation of 17OHP leads to its diversion into an alternative pathway. The excess 17OHP is then hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (CYP11B1), resulting in the formation of this compound.[1][6] This metabolic shunt is the reason for the markedly elevated levels of 21-DF in individuals with 21OHD.
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids is a critical diagnostic parameter. The following tables summarize the reported levels of 21-DF in various populations and conditions.
Table 1: Plasma this compound Concentrations in Different Patient Groups
| Patient Group | Baseline Concentration (ng/mL) | Post-ACTH Stimulation Concentration (ng/mL) | Reference(s) |
| Normal Subjects | 0.03 - 0.30 | 0.15 - 0.76 | [4] |
| Heterozygous Carriers (21OHD) | - | 0.70 - 5.40 | [4] |
| Non-classical 21OHD | - | 4.04 - 47 | [4] |
| Classical 21OHD | 55.36 - 186.6 | - | [4] |
Table 2: this compound Concentrations in Amniotic Fluid
| Fetal Status | Concentration (ng/mL) | Reference(s) |
| Normal Fetus | 0.034 - 0.221 | [4] |
| Fetus with 21OHD | 0.391 - 0.930 | [4] |
Experimental Protocols
Accurate measurement of this compound is crucial for its clinical utility. The following sections provide detailed methodologies for the two primary analytical techniques.
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis due to its high specificity and sensitivity.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., this compound-d5) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interfering substances.
-
Elution: Elute the steroids with 1 mL of ethyl acetate.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or equivalent reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Measurement of this compound by Radioimmunoassay (RIA)
While largely superseded by LC-MS/MS, RIA was historically a crucial method for 21-DF quantification.
4.2.1. Principle
RIA is a competitive binding assay where a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) compete for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
4.2.2. Protocol Outline
-
Antibody Coating: Coat microtiter plates or tubes with a specific anti-21-deoxycortisol antibody.
-
Sample/Standard Addition: Add standards, controls, and patient samples to the coated wells/tubes.
-
Tracer Addition: Add a known amount of radiolabeled this compound (e.g., ³H-21-deoxycortisol) to each well/tube.
-
Incubation: Incubate the mixture to allow for competitive binding to occur.
-
Separation of Bound and Free Antigen: Separate the antibody-bound fraction from the free fraction (e.g., by decantation or washing).
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma or beta counter.
-
Standard Curve and Calculation: Construct a standard curve by plotting the bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the patient samples by interpolating their bound radioactivity values on the standard curve.
ACTH Stimulation Test
The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly useful in diagnosing non-classical 21OHD and identifying heterozygous carriers.
-
Baseline Sample: Collect a baseline blood sample for the measurement of 17OHP and this compound.
-
ACTH Administration: Administer a synthetic ACTH analogue (cosyntropin) intravenously or intramuscularly. The standard dose is 250 µg, but lower doses may also be used.
-
Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes after ACTH administration.
-
Analysis: Measure the concentrations of 17OHP and this compound in the baseline and post-stimulation samples. A significant increase in 21-DF levels post-stimulation is indicative of 21-hydroxylase deficiency.
Signaling and Clinical Significance
The primary significance of this compound lies in its role as a highly specific biomarker for 21-hydroxylase deficiency. Its measurement is crucial for:
-
Newborn Screening: 21-DF is more specific than 17OHP for newborn screening of CAH, reducing the number of false-positive results, especially in premature infants.[5]
-
Diagnosis of Classical and Non-Classical 21OHD: Markedly elevated levels of 21-DF are diagnostic for both forms of 21OHD.[4]
-
Identification of Heterozygous Carriers: ACTH-stimulated 21-DF levels can effectively identify heterozygous carriers of 21OHD, which is important for genetic counseling.[4]
-
Monitoring Treatment: Serial measurements of 21-DF can be used to monitor the effectiveness of glucocorticoid replacement therapy in patients with 21OHD.
While 21-DF itself has some weak glucocorticoid activity, its primary role in adrenal research is as a diagnostic marker. There is currently limited evidence for other direct signaling pathways of this compound.
Conclusion
The discovery and characterization of this compound represent a significant advancement in adrenal research. Its high specificity as a biomarker for 21-hydroxylase deficiency has revolutionized the diagnosis and management of Congenital Adrenal Hyperplasia. The continued refinement of analytical methods, particularly LC-MS/MS, will further enhance its clinical utility. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and analytical methodologies associated with this compound is essential for advancing the field of endocrinology and improving patient care.
References
- 1. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Synnovis [synnovis.co.uk]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Role of CYP11B1 in the Conversion of 17-Hydroxyprogesterone to 21-Deoxycortisol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the enzymatic role of Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase, in the conversion of 17-hydroxyprogesterone (17-OHP) to 21-deoxycortisol (21-DF). While the primary function of CYP11B1 is the final step in cortisol biosynthesis, its action on 17-OHP is of significant clinical and diagnostic importance, particularly in the context of Congenital Adrenal Hyperplasia (CAH). This document details the underlying biochemical pathways, presents quantitative data on steroid levels, outlines experimental protocols for studying this conversion, and provides visual representations of the key processes.
Introduction: The Dual Role of CYP11B1 in Steroidogenesis
The human adrenal cortex is responsible for synthesizing critical steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. CYP11B1 is a key mitochondrial enzyme primarily located in the zona fasciculata of the adrenal gland.[1][2] Its principal and well-established role is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol, the body's primary glucocorticoid hormone.[2][3][4] This reaction is a crucial final step in the cortisol synthesis pathway.
However, under specific pathological conditions, namely 21-hydroxylase deficiency (21OHD)—the most common cause of Congenital Adrenal Hyperplasia (CAH)—CYP11B1 exhibits a clinically significant alternative function.[5][6] In 21OHD, the deficiency of the CYP21A2 enzyme leads to a blockage in the cortisol pathway, causing a massive accumulation of the substrate 17-hydroxyprogesterone (17-OHP).[5][7] This excess 17-OHP is then available to be acted upon by other steroidogenic enzymes, including CYP11B1, which hydroxylates it at the 11β-position to form this compound (21-DF).[5][6][8]
The measurement of 21-DF has emerged as a highly specific biomarker for diagnosing and managing 21OHD, often superior to 17-OHP, which is prone to false positives, especially in newborn screening.[5][7][9] Understanding the kinetics and regulation of this specific CYP11B1-mediated conversion is therefore critical for diagnostic assay development and for a deeper comprehension of CAH pathophysiology.
Biochemical Signaling Pathways
In a healthy individual, the synthesis of cortisol from cholesterol in the adrenal cortex follows a well-defined enzymatic cascade. The final step is the conversion of 11-deoxycortisol to cortisol, a reaction efficiently catalyzed by CYP11B1.
In individuals with 21-hydroxylase deficiency, the enzyme CYP21A2 is non-functional or has severely reduced activity. This blocks the conversion of 17-OHP to 11-deoxycortisol. Consequently, 17-OHP levels rise dramatically. The accumulated 17-OHP is then shunted into two main pathways: the androgen synthesis pathway, leading to virilization, and the conversion to 21-DF by CYP11B1.[5][6] 21-DF itself is not a precursor for cortisol, as it lacks the 21-hydroxyl group necessary for glucocorticoid activity.
Quantitative Data Summary
The quantification of 17-OHP and 21-DF is fundamental for the diagnosis of 21-hydroxylase deficiency. The following tables summarize representative concentrations of these steroids in different patient populations. Values are typically measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Basal Steroid Concentrations in Serum/Plasma
| Analyte | Controls / Non-CAH | Classic CAH (Untreated) | Non-Classic CAH | Reference(s) |
| 17-OHP (nmol/L) | < 5.2 | > 30 (often much higher) | 5 - 45 | [5][10][11] |
| 21-DF (nmol/L) | < 0.7 | > 5.0 (often much higher) | Often elevated | [10][12] |
Note: Ranges can vary significantly based on age, time of day, and specific assay used. The values provided are indicative.
Table 2: Steroid Concentrations in Dried Blood Spots (DBS) for Newborn Screening
| Analyte | Healthy Newborns | Classic CAH Newborns | Presumed Non-Classic CAH | Reference(s) |
| 17-OHP (nmol/L) | Gestational age-dependent | Median: 221 (IQR 128–300) | Median: 28 | [13] |
| 21-DF (nmol/L) | < 2.0 | Median: 37 (IQR 13–56) | Median: 5.7 | [9][13] |
Note: Cut-off values for newborn screening are highly specific to the screening program and methodology.
Experimental Protocols & Methodologies
Studying the conversion of 17-OHP to 21-DF by CYP11B1 requires robust experimental setups, typically involving either cell-based assays or in vitro assays with recombinant enzymes, followed by sensitive analytical quantification.
This method utilizes a mammalian cell line that does not endogenously express steroidogenic enzymes, which is then transiently transfected with a plasmid expressing human CYP11B1.
Protocol: Transient Transfection and Steroid Conversion in COS-7 Cells [3][11][14][15]
-
Cell Culture: Culture COS-7 cells (or a similar cell line like HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing a pcDNA3.1 expression vector (or similar) encoding the full-length human CYP11B1 cDNA and a suitable transfection reagent (e.g., Lipofectamine).
-
Transfect the cells according to the manufacturer's protocol. A co-transfection with vectors for the redox partners adrenodoxin and adrenodoxin reductase may enhance activity.[16]
-
-
Steroid Conversion:
-
24 to 48 hours post-transfection, replace the culture medium with a serum-free medium.
-
Add the substrate, 17-hydroxyprogesterone, to the medium at desired concentrations (e.g., a range from 0.1 µM to 10 µM to determine kinetics).
-
Incubate for a defined period (e.g., 24 hours) at 37°C.
-
-
Sample Collection and Extraction:
-
Collect the supernatant (culture medium).
-
Perform a liquid-liquid extraction. Add a water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and tert-butylmethyl ether.[17][18]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the steroids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Quantification: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis by LC-MS/MS.
For more detailed kinetic studies, a purified recombinant CYP11B1 enzyme is used. The enzyme can be expressed in and purified from E. coli or other expression systems.[16][19][20][21]
Protocol: Recombinant Enzyme Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Component Addition: Add the following components in order:
-
Purified recombinant CYP11B1.
-
Purified redox partners: adrenodoxin reductase and adrenodoxin.
-
Substrate: 17-hydroxyprogesterone (dissolved in a suitable solvent like DMSO).
-
-
Initiation: Start the reaction by adding a source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction stays within the linear range.
-
Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by performing liquid-liquid extraction as described above).
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for accurately quantifying multiple steroids simultaneously from complex biological matrices.[10][17][18][22]
General LC-MS/MS Parameters:
-
Chromatography: A reverse-phase C18 column is typically used for separation.[17]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid to improve ionization.[17]
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for these steroids.
-
Detection: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (17-OHP, 21-DF) and their corresponding stable isotope-labeled internal standards.[10]
Conclusion
The conversion of 17-hydroxyprogesterone to this compound is a critical, albeit secondary, function of the CYP11B1 enzyme. This reaction is of paramount importance in the pathophysiology and diagnosis of 21-hydroxylase deficient Congenital Adrenal Hyperplasia. The product, this compound, serves as a highly specific and reliable biomarker, improving the accuracy of CAH diagnosis and newborn screening. The experimental protocols outlined in this guide, combining cell-based or recombinant enzyme assays with the precision of LC-MS/MS, provide a robust framework for researchers and drug development professionals to investigate this pathway, explore potential therapeutic interventions, and develop next-generation diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene - CYP11B1 [maayanlab.cloud]
- 3. Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency: functional consequences of four CYP11B1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. karger.com [karger.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Functional Consequences of Seven Novel Mutations in the CYP11B1 Gene: Four Mutations Associated with Nonclassic and Three Mutations Causing Classic 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Synnovis [synnovis.co.uk]
- 13. adc.bmj.com [adc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A recombinant CYP11B1 dependent Escherichia coli biocatalyst for selective cortisol production and optimization towards a preparative scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ec.bioscientifica.com [ec.bioscientifica.com]
- 19. A recombinant CYP11B1 dependent Escherichia coli biocatalyst for selective cortisol production and optimization towards a preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
- 22. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
21-Deoxycortisol as an endogenous glucocorticoid receptor agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
21-Deoxycortisol (21DF), a steroid intermediate in the glucocorticoid synthesis pathway, has emerged as a molecule of significant interest due to its activity as an agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of this compound's role as a GR agonist, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and related fields.
In the context of steroidogenesis, this compound is produced from 17-hydroxyprogesterone via the action of the enzyme 11β-hydroxylase.[1] Its accumulation is a hallmark of 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH).[2] In individuals with 21OHD, the impaired activity of 21-hydroxylase leads to a buildup of precursor steroids, including 17-hydroxyprogesterone, which is then shunted towards the synthesis of this compound.[2] The glucocorticoid activity of these elevated levels of this compound may play a compensatory role, potentially explaining the mild or absent symptoms of cortisol deficiency in some patients with classic CAH.[3]
This guide will delve into the molecular mechanisms of this compound's action, its interaction with the glucocorticoid receptor, and the experimental methodologies used to characterize its agonist properties.
Quantitative Data on Glucocorticoid Receptor Agonism
The agonist activity of this compound at the glucocorticoid receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a basis for comparison with the endogenous ligand, cortisol.
Table 1: Glucocorticoid Receptor Transactivation Activity
| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Relative Potency vs. Cortisol | Reference |
| This compound | 22 | 12 - 42 | Comparable | [4] |
| Cortisol | 11 | 5.9 - 20 | 1.0 | [4] |
Table 2: Glucocorticoid Receptor Relative Binding Affinity
| Compound | Relative Binding Affinity (%) vs. Dexamethasone | Reference |
| This compound | Data not available | |
| Cortisol | Data not available | |
| Note: While a specific Kd value for this compound is not readily available in the reviewed literature, its binding affinity has been reported to be approximately 49% of that of cortisol.[3] Further studies are required to determine a precise dissociation constant (Kd). |
Signaling Pathway of this compound
This compound, as a glucocorticoid receptor agonist, follows the canonical GR signaling pathway. This pathway involves the binding of the steroid to the cytosolic receptor, leading to a cascade of events that ultimately modulates gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a glucocorticoid receptor agonist.
Dual-Luciferase Reporter Gene Assay for GR Transactivation
This assay quantifies the ability of a compound to activate the glucocorticoid receptor, leading to the expression of a reporter gene (luciferase). The protocol described here is based on the methodology used by Engels et al. (2019).[4]
Objective: To determine the EC50 value of this compound for glucocorticoid receptor transactivation.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression vector for human glucocorticoid receptor (hGR)
-
Reporter plasmid containing glucocorticoid response elements (GREs) upstream of a firefly luciferase gene
-
Control plasmid containing a Renilla luciferase gene for normalization
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and Cortisol (as a reference compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the hGR expression vector, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours to allow for receptor and reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cortisol in serum-free medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Aspirate the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Measure the firefly luciferase activity, which represents the activation of the GR by the compound.
-
Subsequently, measure the Renilla luciferase activity in the same well to normalize for transfection efficiency and cell viability.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Competitive Radioligand Binding Assay for GR Affinity
This assay determines the relative binding affinity of a compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Source of glucocorticoid receptors (e.g., rat liver cytosol, or cells overexpressing hGR)
-
Radiolabeled glucocorticoid, such as [³H]-dexamethasone
-
Unlabeled this compound and dexamethasone (as a reference competitor)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
Receptor Preparation:
-
Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable tissue or cell source.
-
-
Binding Reaction:
-
In a series of tubes, add a constant concentration of [³H]-dexamethasone and the receptor preparation.
-
Add increasing concentrations of unlabeled this compound or dexamethasone to the tubes. Include tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled dexamethasone (non-specific binding).
-
Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal.
-
-
Quantification of Bound Ligand:
-
Carefully transfer the supernatant, which contains the receptor-bound radioligand, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The relative binding affinity (RBA) can be calculated using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing compounds for glucocorticoid receptor agonist activity.
Caption: Experimental Workflow for GR Agonist Discovery and Development.
Conclusion
This compound is an endogenous steroid with demonstrable agonist activity at the glucocorticoid receptor. Its potency in transactivating the receptor is comparable to that of cortisol, suggesting that its accumulation in pathological conditions like 21-hydroxylase deficiency can have significant physiological effects. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological properties of this compound and its potential as a therapeutic agent or as a biomarker for certain endocrine disorders. The detailed methodologies and workflow visualizations are intended to aid researchers in designing and executing robust experiments to further elucidate the role of this intriguing endogenous glucocorticoid.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. fda.gov [fda.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
21-Deoxycortisol: A Foundational Biomarker in 21-Hydroxylase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone synthesis. The resulting accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17OHP), has long been the primary biomarker for diagnosis and management. However, foundational research has increasingly highlighted the pivotal role of 21-deoxycortisol (21DF), a metabolite of 17OHP, as a more specific and reliable biomarker for 21OHD. This technical guide provides a comprehensive overview of the foundational research on this compound, including quantitative data, detailed experimental protocols, and key metabolic pathways, to support ongoing research and drug development efforts in this field.
Quantitative Data Summary
The following tables summarize the concentrations of this compound and 17-hydroxyprogesterone in various patient populations with 21-hydroxylase deficiency and in healthy controls. This data, compiled from multiple studies, underscores the diagnostic utility of this compound.
Table 1: this compound and 17-Hydroxyprogesterone Levels in Newborn Screening
| Population | This compound (ng/mL) | 17-Hydroxyprogesterone (ng/mL) | Study |
| Unaffected Newborns (n=851) | Median not specified, concentrations show little overlap with 21OHD cases | Concentrations impacted more substantially by gestational age | --INVALID-LINK--]">Held et al. (2022) |
| Confirmed 21OHD Cases (n=55) | Cutoff value: 0.85 ng/mL (yielded 91.7% positive predictive value) | Overlap in concentrations with unaffected population | --INVALID-LINK--]">Held et al. (2022) |
Table 2: this compound and 17-Hydroxyprogesterone Levels in Classical 21-Hydroxylase Deficiency
| Population | This compound (ng/dL) | 17-Hydroxyprogesterone (ng/dL) | Study |
| Classic 21OHD (n=133) | <39 - 14,105 | 217 - 100,472 | --INVALID-LINK--]">Faria et al. (2006) |
| Classic 21OHD (n=12) | 55.36 - 186.6 ng/mL | - | --INVALID-LINK--]">Gueux et al. (1988) |
| Classic 21OHD (n=21) | Median: 1130 (Range: 322 - 6355) | Median: 21,900 (Range: 3,310 - 105,000) | --INVALID-LINK--]">Hannah-Shmouni et al. (2017) |
| Controls (n=21) | Median: 32 (Range: 22 - 68.5) | Median: 325 (Range: 110 - 1,020) | --INVALID-LINK--]">Hannah-Shmouni et al. (2017) |
Table 3: this compound and 17-Hydroxyprogesterone Levels in Non-Classical 21-Hydroxylase Deficiency
| Population | This compound (ng/mL) | 17-Hydroxyprogesterone (ng/mL) | Study |
| Non-classical late onset (n=31, post-tetracosactide) | 4.04 - 47 | - | --INVALID-LINK--]">Gueux et al. (1988) |
Table 4: this compound and 17-Hydroxyprogesterone Levels in Heterozygous Carriers
| Population | This compound (ng/dL) | 17-Hydroxyprogesterone (ng/dL) | Study |
| Heterozygous Carriers (n=39, mothers and fathers) | Women: 20.5 +/- 12.6, Men: 21.2 +/- 14.4 (basal) | - | --INVALID-LINK--]">Kowalczyk et al. (1998) |
| Control Group (n=26) | Women: 6.9 +/- 3.6, Men: 7.9 +/- 2.8 (basal) | - | --INVALID-LINK--]">Kowalczyk et al. (1998) |
| Heterozygous Carriers (n=84, post-tetracosactide) | 0.70 - 5.40 ng/mL | - | --INVALID-LINK--]">Gueux et al. (1988) |
Table 5: this compound Levels in Amniotic Fluid
| Population | This compound (ng/mL) | Study |
| Fetuses with 21OHD (n=11) | 0.391 - 0.930 | --INVALID-LINK--]">Gueux et al. (1988) |
| Normal Fetuses (n=38) | 0.034 - 0.221 | --INVALID-LINK--]">Gueux et al. (1988) |
Signaling Pathways and Experimental Workflows
Steroidogenesis in 21-Hydroxylase Deficiency
In healthy individuals, the adrenal cortex synthesizes cortisol and aldosterone from cholesterol through a series of enzymatic reactions. The enzyme 21-hydroxylase (CYP21A2) plays a crucial role in converting 17-hydroxyprogesterone to 11-deoxycortisol and progesterone to deoxycorticosterone. In 21-hydroxylase deficiency, this pathway is blocked, leading to the accumulation of 17OHP.[1][2] This excess 17OHP is then shunted into an alternative pathway, where it is metabolized by 11β-hydroxylase (CYP11B1) to form this compound.[3] This metabolic shift is the basis for the elevated levels of this compound observed in patients with 21OHD.
References
Understanding the Genetic Basis of Elevated 21-Deoxycortisol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of 21-deoxycortisol are a hallmark biochemical indicator of 21-hydroxylase deficiency (21-OHD), the most prevalent form of congenital adrenal hyperplasia (CAH).[1][2] This autosomal recessive disorder stems from mutations in the CYP21A2 gene, leading to impaired cortisol and aldosterone synthesis.[1][3] The resultant accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP), and their subsequent diversion into the androgen synthesis pathway, underpins the clinical manifestations of CAH.[4][5] This guide provides a comprehensive overview of the genetic and molecular underpinnings of elevated this compound, detailing the associated genetic mutations, their impact on steroidogenesis, and the experimental protocols for their identification and characterization.
The Genetic Landscape of 21-Hydroxylase Deficiency
The vast majority of 21-OHD cases, approximately 95%, are attributed to mutations within the CYP21A2 gene located on chromosome 6p21.3.[3][6] The genetic complexity of this region, which includes a highly homologous pseudogene (CYP21A1P), predisposes the CYP21A2 gene to a variety of mutations.[3] These mutations can range from large deletions and gene conversions to more subtle point mutations.[3] The severity of the clinical phenotype in 21-OHD directly correlates with the degree of residual 21-hydroxylase enzyme activity, which is in turn determined by the nature of the CYP21A2 mutations.[1]
The clinical spectrum of 21-OHD is broadly categorized into three forms:
-
Classic Salt-Wasting (SW) CAH: This is the most severe form, characterized by a near-complete loss of 21-hydroxylase activity. This leads to profound deficiencies in both cortisol and aldosterone, resulting in life-threatening salt-wasting crises in newborns.[1][7]
-
Classic Simple Virilizing (SV) CAH: In this form, there is sufficient aldosterone production to prevent salt-wasting, but cortisol synthesis is still significantly impaired. The primary clinical feature is the virilization of female genitalia due to excess androgen production.[1]
-
Non-Classic (NC) CAH: This is the mildest form, with a higher residual enzyme activity. Individuals with NC-CAH may be asymptomatic or present later in life with symptoms of hyperandrogenism such as hirsutism, acne, and irregular menstruation.[2][8]
The Role of this compound in Diagnosis and Pathophysiology
In 21-OHD, the enzymatic block leads to the accumulation of 17-OHP. A portion of this excess 17-OHP is then metabolized by the enzyme 11β-hydroxylase (CYP11B1) to form this compound.[2][9] This makes this compound a highly specific biomarker for 21-OHD, as its levels are not significantly elevated in other forms of CAH or in premature infants who can have transiently high 17-OHP levels.[2] Measurement of both basal and ACTH-stimulated levels of this compound is a valuable tool for the diagnosis of all forms of 21-OHD, including the identification of heterozygous carriers.[10][11]
Data Presentation: Steroid Hormone Levels in 21-Hydroxylase Deficiency
The following tables summarize the typical ranges of key steroid hormones in individuals with different forms of 21-OHD, as measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that reference ranges can vary between laboratories.
Table 1: Basal Steroid Hormone Levels in Different 21-OHD Phenotypes
| Analyte | Controls | Non-Classic CAH (NC-CAH) | Heterozygotes (Carriers) | Classic CAH |
| 17-Hydroxyprogesterone (nmol/L) | < 3.0 | > 3.0 | Often intermediate | Markedly elevated (>30) |
| This compound (nmol/L) | < 0.31 | > 0.31 | Often intermediate | Markedly elevated |
| Androstenedione (nmol/L) | Normal | Often elevated | Normal to slightly elevated | Markedly elevated |
| Testosterone (nmol/L) (Females) | Normal | Often elevated | Normal | Markedly elevated |
| Cortisol (nmol/L) | Normal | Normal | Normal | Low to normal |
Data compiled from multiple sources, including[8][10][12].
Table 2: ACTH-Stimulated Steroid Hormone Levels
| Analyte | Controls | Non-Classic CAH (NC-CAH) | Heterozygotes (Carriers) |
| 17-Hydroxyprogesterone (nmol/L) | < 8.0 | > 20.7 | 8.0 - 20.7 |
| This compound (nmol/L) | < 1.0 | > 13.3 | 1.0 - 13.3 |
Data based on findings from a study by Kamat et al. (2023) using LC-MS/MS.[10]
Experimental Protocols
Measurement of this compound and Other Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones due to its high specificity and sensitivity.[10][13]
1. Sample Preparation:
-
Collect peripheral venous blood in a serum separator tube.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum frozen at -20°C or lower until analysis.[11]
2. Steroid Extraction:
-
To a known volume of serum (e.g., 100-200 µL), add an internal standard solution containing deuterated analogues of the steroids of interest.
-
Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol to separate the steroids from the serum matrix.
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
3. Chromatographic Separation:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase C18 high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) to separate the different steroid hormones based on their polarity.
4. Mass Spectrometric Detection:
-
The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each steroid, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity for quantification.
-
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the steroids.
Genetic Analysis of the CYP21A2 Gene
Molecular genetic testing is essential for confirming the diagnosis of 21-OHD, identifying carrier status, and for genetic counseling.[12][14] A multi-step approach is often employed due to the complexity of the CYP21A2 locus.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit following the manufacturer's instructions.
2. Deletion and Duplication Analysis:
-
Multiplex Ligation-dependent Probe Amplification (MLPA) is a widely used method to detect large deletions, duplications, and large gene conversions involving the CYP21A2 gene.[6]
-
Genomic DNA is hybridized with a mixture of probes, each consisting of two oligonucleotides that bind to adjacent target sequences.
-
The two parts of each probe are then joined by a ligase enzyme.
-
The ligated probes are amplified by PCR using a single primer pair.
-
The amplification products are separated by capillary electrophoresis, and the relative peak heights are used to determine the copy number of each target sequence.
-
3. Point Mutation and Small Conversion Detection:
-
Sanger Sequencing: This is the gold standard for identifying point mutations and small insertions or deletions.
-
To avoid co-amplification of the CYP21A1P pseudogene, CYP21A2-specific primers are used to amplify the entire coding region and exon-intron boundaries of the gene in overlapping PCR fragments.
-
The PCR products are then purified and sequenced.
-
The resulting sequences are compared to the CYP21A2 reference sequence to identify any variations.
-
-
Allele-Specific PCR: This method can be used to screen for known common mutations. It involves using primers that are specific for either the wild-type or the mutant allele.
Mandatory Visualizations
Signaling Pathway: Steroidogenesis in 21-Hydroxylase Deficiency
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase deficiency.
Experimental Workflow: Diagnosis of 21-Hydroxylase Deficiency
Caption: Diagnostic workflow for 21-hydroxylase deficiency.
Conclusion
The accurate diagnosis and management of 21-hydroxylase deficiency hinge on a thorough understanding of its genetic and biochemical basis. Elevated this compound serves as a highly specific and sensitive biomarker for this condition. The integration of advanced analytical techniques like LC-MS/MS for steroid profiling and comprehensive molecular genetic analysis of the CYP21A2 gene is crucial for precise diagnosis, predicting disease severity, and providing appropriate genetic counseling. This technical guide provides a foundational framework for researchers and clinicians working to advance the understanding and treatment of this complex genetic disorder.
References
- 1. Genotype–phenotype correlation study and mutational and hormonal analysis in a Chinese cohort with 21‐hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EMQN best practice guidelines for molecular genetic testing and reporting of 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Detection of CYP21A2 gene mutations and the differences in the levels of hormones in patients with 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. labcorp.com [labcorp.com]
- 10. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. caresfoundation.org [caresfoundation.org]
- 12. Molecular Diagnosis of Steroid 21-Hydroxylase Deficiency: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. ajmb.org [ajmb.org]
An In-depth Technical Guide on the Clinical Significance of 21-Deoxycortisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21DF) is a steroid intermediate in the glucocorticoid synthesis pathway. While present at very low levels in healthy individuals, its accumulation is a key indicator of specific metabolic dysfunctions, most notably Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by enzymatic defects in cortisol biosynthesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21OHD), resulting from mutations in the CYP21A2 gene.[1][2] In this condition, the impaired conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol leads to a shunting of precursors towards alternative metabolic pathways, including the formation of 21DF. This document provides a comprehensive overview of the clinical significance of this compound, its role as a biomarker, methods for its quantification, and its application in diagnostic workflows.
Role in Steroidogenesis
In normal adrenal steroidogenesis, cortisol is synthesized from cholesterol through a series of enzymatic reactions. A critical step is the conversion of 17OHP to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2). In individuals with 21OHD, this pathway is blocked. The resulting accumulation of 17OHP serves as a substrate for the enzyme 11β-hydroxylase (CYP11B1), which hydroxylates 17OHP to form this compound.[3][4] Therefore, elevated levels of 21DF are a direct consequence of the enzymatic block in 21OHD. Unlike 17OHP, which can also be produced in the gonads, this compound is uniquely derived from the adrenal glands, making it a more specific marker for 21OHD.[2]
Figure 1: Steroidogenesis pathway highlighting the 21-hydroxylase deficiency block.
Clinical Significance in Congenital Adrenal Hyperplasia (CAH)
The primary clinical utility of this compound lies in its role as a highly specific biomarker for 21-hydroxylase deficiency. Its measurement is crucial for:
-
Improving Diagnostic Accuracy: While 17OHP is the primary screening marker for CAH, it suffers from a high false-positive rate, especially in preterm infants and stressed newborns.[5] this compound, being less affected by these factors, serves as an excellent second-tier test to improve the specificity of newborn screening and reduce unnecessary follow-up investigations.[6]
-
Differentiating CAH Forms: Elevated 21DF is specific to 21OHD and is not typically seen in other forms of CAH, such as 11β-hydroxylase deficiency.[2]
-
Diagnosing Non-Classic CAH (NCCAH): NCCAH is a milder, late-onset form of 21OHD that can be clinically indistinguishable from other hyperandrogenic disorders like polycystic ovary syndrome (PCOS).[7] Measurement of basal and ACTH-stimulated 21DF levels provides high sensitivity and specificity for the diagnosis of NCCAH.[7][8]
-
Identifying Heterozygote Carriers: ACTH-stimulated 21DF levels can help identify heterozygous carriers of CYP21A2 mutations, which is important for genetic counseling.[3][9]
-
Therapeutic Monitoring: In pubertal patients with 21OHD, this compound may be a more reliable marker for monitoring treatment efficacy than 17OHP, as its levels are not directly influenced by sex steroid precursors.[3]
Quantitative Analysis of this compound Levels
The concentration of this compound varies significantly between healthy individuals and those with 21OHD. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has enabled precise quantification and the establishment of diagnostic thresholds.
Table 1: Basal and ACTH-Stimulated this compound Levels (nmol/L)
| Patient Group | Basal 21DF (nmol/L) | ACTH-Stimulated 21DF (nmol/L) |
| Healthy Controls / PCOS | <0.19 - <0.70[10][11] | - |
| Classic CAH (untreated) | Median: 67.5[11] | Increased from baseline[10] |
| Non-Classic CAH (NCCAH) | Median: 3.03[11] | >13.3 (100% sensitivity & specificity)[7][12] |
| Heterozygote (HTZ) Carriers | - | >1.0 (100% sensitivity, 90.5% specificity)[7][12] |
Note: Conversion factor for ng/dL to nmol/L is approximately 0.0289. Reference ranges and cut-offs can vary between laboratories.
Table 2: Diagnostic Performance of this compound for NCCAH
| Test | Threshold (nmol/L) | Sensitivity | Specificity |
| Basal 21DF | 0.31 | 100% | 96.8% |
| ACTH-Stimulated 21DF | 13.3 | 100% | 100% |
Data from a study on hyperandrogenic females, comparing genetically confirmed NCCAH with PCOS.[7][12]
Methodologies for Quantification
The gold standard for the measurement of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and the ability to simultaneously measure multiple steroids from a small sample volume, which is particularly advantageous in pediatric and neonatal settings.[3][5][13]
Key Experimental Protocol: LC-MS/MS
-
Sample Collection and Preparation:
-
A serum sample is collected, preferably in the morning.[3]
-
An internal standard (e.g., a deuterated form of the analyte like d4-cortisol) is added to the plasma sample.[14]
-
Steroids are extracted from the plasma using a liquid-liquid extraction method, for instance, with a mixture of dichloromethane and tert-butylmethyl ether.[14]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13][14]
-
The different steroids are separated based on their physicochemical properties as they pass through a chromatography column (e.g., Atlantis dC18).[14]
-
A mobile phase, such as a mixture of ammonium acetate and acetonitrile, is used to carry the sample through the column.[14]
-
-
Mass Spectrometric Detection:
-
The separated steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13][15]
-
The ionized molecules are then passed into a triple quadrupole mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by selecting a specific precursor ion for the steroid of interest and then detecting a specific product ion after fragmentation.[13]
-
Diagnostic Workflow
The integration of this compound measurement into the diagnostic workflow for CAH significantly enhances accuracy.
Figure 2: Diagnostic workflow for Congenital Adrenal Hyperplasia (CAH).
Conclusion and Future Directions
This compound is a robust and specific biomarker for the diagnosis and management of 21-hydroxylase deficiency. Its quantification by LC-MS/MS overcomes many of the limitations associated with traditional 17OHP measurement, particularly in newborn screening and the differential diagnosis of non-classic CAH. The inclusion of 21DF in steroid panels offers a more comprehensive assessment of adrenal function. Future research should focus on further standardizing assay methodologies and reference intervals across different populations and age groups. Additionally, exploring the potential glucocorticoid activity of this compound itself may provide insights into the variable clinical presentations of CAH.[10] For drug development professionals, understanding the precise role and regulation of 21DF can inform the development of novel therapeutic strategies and monitoring tools for patients with CAH.
References
- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. labcorp.com [labcorp.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Free Cortisol and Free this compound in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 21-Deoxycortisol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DF) is a steroid intermediate that accumulates in individuals with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] Its measurement is crucial for the diagnosis and monitoring of this condition.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of this compound and other steroids due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[5][6] This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using LC-MS/MS.
Biological Pathway of this compound
In 21-hydroxylase deficiency, the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired. This leads to an accumulation of 17-OHP, which is then alternatively metabolized by 11β-hydroxylase to form this compound.[3][7][8]
Figure 1: Simplified steroidogenesis pathway highlighting the formation of this compound.
Experimental Protocols
Sample Preparation
The following protocols are adapted from various published methods for the extraction of this compound from biological samples.
Protocol 1: Liquid-Liquid Extraction from Serum/Plasma [9]
-
To 300 µL of plasma or serum, add a suitable deuterated internal standard (e.g., d4-cortisol).
-
Vortex mix the sample.
-
Add 1 mL of a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 50:50 methanol:water).[10]
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) from Serum [5][10]
-
Add 150 µL of a deuterated internal standard mixture to 150 µL of serum.[10]
-
Mix and let stand for 5 minutes.[10]
-
Load the mixture onto an Isolute SLE+ 400 µL cartridge and allow it to adsorb for 5 minutes.[10]
-
Elute the steroids by adding 2 x 0.9 mL of methylene chloride.[10]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 150 µL of methanol/water (50/50, v/v).[10]
-
Transfer to an autosampler vial for analysis.
Protocol 3: Dried Blood Spot (DBS) Extraction [11]
-
Punch a 3.2 mm DBS into a 96-well plate.[11]
-
Add 220 µL of 95% methanol containing the internal standards.[11]
-
Elute for 45 minutes in a thermomixer at 37°C.[11]
-
Transfer 150 µL of the supernatant to a new plate.[11]
-
Air-dry the samples at 65°C.[11]
-
Reconstitute with 200 µL of 40% methanol in water before analysis.[11]
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. Optimal conditions may vary depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Condition 1[9] | Condition 2[11] |
| Column | Atlantis dC18 (3 µm) | Waters CSH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 20.0 mM ammonium acetate | 0.1% v/v formic acid in 2% methanol |
| Mobile Phase B | Acetonitrile | 0.1% v/v formic acid in methanol |
| Flow Rate | 0.3 mL/minute (isocratic) | 0.4 mL/min (gradient) |
| Gradient | 50:50 (A:B) | 9.6 min gradient starting with 40% A to 60% B |
| Column Temperature | Not specified | 45°C[10] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition 1[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (m/z) | 347.17 ⟶ 311.12 |
| Internal Standard Transition | d4-Cortisol: 367.19 ⟶ 121.24 |
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound is depicted below.
Figure 2: A comprehensive workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various LC-MS/MS methods for this compound.
Table 1: Linearity and Quantification Limits
| Parameter | Value | Reference |
| Linearity Range | 0.25–50 ng/mL | [9] |
| 0–101 nmol/L | [11] | |
| Lower Limit of Quantification (LLOQ) | 0.064 nmol/L | [6][12] |
Table 2: Precision
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 0.26 nmol/L | 3.4% | 5.5% | [6][12] |
| 1.06 nmol/L | 1.5% | 2.4% | [6][12] |
| 6.62 nmol/L | 2.5% | 2.9% | [6][12] |
Table 3: Reference Ranges and Diagnostic Cut-offs
| Population/Condition | Analyte | Value | Unit | Reference |
| Children and Adults (≥2 years) | This compound | <10 | ng/dL | [13] |
| Normal | This compound | <0.7 | nmol/L | [2] |
| Non-classic CAH (NCCAH) - Basal | This compound | >0.31 | nmol/L | [6] |
| Non-classic CAH (NCCAH) - Stimulated | This compound | >13.3 | nmol/L | [6] |
| Newborn Screening Cut-off | This compound | <1.0 | nmol/L (blood) | [11] |
Conclusion
LC-MS/MS provides a robust and reliable platform for the accurate quantification of this compound in clinical and research settings. The methods outlined in this document offer high sensitivity and specificity, which are essential for the differential diagnosis of congenital adrenal hyperplasia and for monitoring treatment efficacy. The provided protocols and data serve as a valuable resource for laboratories looking to establish or optimize their this compound testing capabilities.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]
- 2. This compound | Synnovis [synnovis.co.uk]
- 3. 21 Desoxycortisol (21DF) in congenital adrenal hyperplasia (CAH) | Eurofins Biomnis [eurofins-biomnis.com]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Application Notes and Protocols for Serum 21-Deoxycortisol Measurement in Pediatric Patients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
21-Deoxycortisol is a steroid intermediate in the glucocorticoid synthesis pathway. In individuals with 21-hydroxylase deficiency, the most common cause of Congenital Adrenal Hyperplasia (CAH), the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol is impaired. This leads to an accumulation of 17OHP, a portion of which is then hydroxylated by the enzyme 11β-hydroxylase (CYP11B1) to form this compound.[1] Consequently, serum levels of this compound are significantly elevated in patients with untreated 21-hydroxylase deficiency, making it a valuable biomarker for the diagnosis and management of this condition, particularly in the pediatric population.[1][2][3][4]
Measurement of this compound is particularly useful as an adjunct to 17OHP for diagnosing challenging cases of suspected 21-hydroxylase deficiency, for identifying heterozygous carriers of the CYP21A2 gene mutation, and for monitoring treatment efficacy, especially during puberty.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its measurement due to its high specificity and the ability to profile multiple steroids from a small serum volume, a significant advantage in pediatric patients.[1][2]
Clinical Significance
-
Diagnosis of Congenital Adrenal Hyperplasia (CAH): Elevated levels of this compound are a strong indicator of 21-hydroxylase deficiency. In untreated patients, serum concentrations can be 30- to 40-fold higher than the upper limit of the reference range.[1]
-
Newborn Screening: Incorporating this compound into newborn screening panels as a second-tier test can improve the accuracy and reduce the false-positive rate associated with 17OHP measurements alone.[3][5][6]
-
Carrier Identification: Following an adrenocorticotropic hormone (ACTH) stimulation test, post-stimulation this compound concentrations can effectively identify heterozygous carriers of 21-hydroxylase deficiency with minimal overlap with normal individuals.[1][5]
-
Treatment Monitoring: During puberty, when sex steroid production changes, this compound levels may be a more reliable marker for therapeutic monitoring than 17OHP.[1]
Data Presentation
Table 1: Pediatric Reference Values for Serum this compound
| Age Group | Reference Range (ng/dL) | Method |
| All Ages | <5.0 | LC-MS/MS[7] |
| Newborns (Upper Limit) | <0.63 | Not Specified[1] |
| Non-CAH Pediatric Population (Upper Basal Level) | 0.209 ng/mL (20.9 ng/dL) | LC-MS/MS[8] |
Note: Reference values can vary between laboratories and methodologies. It is crucial to establish and validate reference ranges within the performing laboratory.
Table 2: Performance of this compound in CAH Diagnosis
| Parameter | Value/Observation | Clinical Context |
| Fold Increase in Untreated 21-Hydroxylase Deficiency | 30- to 40-fold above the upper reference limit | Diagnostic[1] |
| Post-ACTH Stimulation for Carrier Identification | >55 ng/dL | Identifies virtually all heterozygote carriers[1] |
| Newborn Screening Cutoff (example) | 0.85 ng/mL (85 ng/dL) | Proposed for high positive predictive value[6] |
| Correlation with 17OHP | Strong positive correlation (r = 0.83) | Diagnostic[3][4] |
Experimental Protocols
Protocol 1: Serum Sample Collection and Handling
This protocol outlines the procedure for collecting and handling pediatric serum samples for this compound measurement.
1. Specimen Type:
- Serum is the required specimen.
2. Collection Container:
- Preferred: Red-top tube.
- Acceptable: Serum gel tube.[1]
3. Specimen Volume:
- Required: 0.5 mL of serum.
- Minimum: 0.4 mL of serum.[1]
4. Collection Instructions:
- A morning (8 a.m.) specimen is preferred.[1]
- Follow standard venipuncture procedures for pediatric patients.
- After collection, allow the blood to clot at room temperature.
- Centrifuge the sample to separate the serum from the blood cells.[1]
- Aliquot the serum into a clean, plastic vial for storage and transport.[1]
5. Specimen Stability:
- Refrigerated (preferred): Up to 21 days.
- Frozen: Up to 21 days.
- Ambient: Up to 14 days.[1]
6. Rejection Criteria:
- Grossly hemolyzed specimens should be rejected.[1]
- Grossly lipemic or icteric specimens are generally acceptable.[1]
Protocol 2: Measurement of Serum this compound by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in pediatric serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Principle:
- LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry to accurately measure this compound levels. The use of isotopically labeled internal standards ensures accurate quantification.
2. Reagents and Materials:
- This compound analytical standard
- Isotopically labeled this compound internal standard (e.g., d8-21-deoxycortisol)
- Methanol, HPLC grade
- Water, HPLC grade
- Formic acid
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
- Calibrators and quality control materials
3. Sample Preparation (General Workflow):
- Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to all samples, calibrators, and quality controls.
- Protein Precipitation/Extraction:
- Add a protein precipitating agent (e.g., methanol) to the serum sample to remove proteins.
- Alternatively, perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction to isolate the steroids.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Inject the reconstituted sample onto an appropriate LC column (e.g., C18).
- Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile) with a modifier like formic acid to achieve chromatographic separation of this compound from other steroids, including its isomers.[3][4]
- Tandem Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI) in positive ion mode.[5]
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.
5. Quantification:
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
6. Quality Control:
- Analyze quality control samples at multiple concentration levels (low, medium, high) with each batch of patient samples to ensure the accuracy and precision of the assay.
- Results should only be reported if the quality control values are within the established acceptance limits.
Mandatory Visualization
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase deficiency.
Caption: Experimental workflow for serum this compound measurement.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isj.testcatalog.org [isj.testcatalog.org]
- 8. researchgate.net [researchgate.net]
Development of a Validated Assay for Free 21-Deoxycortisol in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21DF) is a steroid intermediate in the glucocorticoid synthesis pathway.[1][2][3] In individuals with 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH), the blockage of cortisol production leads to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17OHP), which is then converted to 21DF.[4][5][6][7][8] Notably, 21DF has been shown to possess glucocorticoid activity, transactivating the glucocorticoid receptor with approximately 49% of the potency of cortisol.[4] This finding suggests that in patients with classic CAH, elevated levels of 21DF may contribute to overall glucocorticoid activity and potentially explain the surprisingly low occurrence of adrenal insufficiency symptoms in some untreated individuals.[4][5][6][7][9][10]
The measurement of total plasma 21DF has proven to be a sensitive and specific biomarker for the diagnosis and management of 21OHD.[11][12][13] However, as with other steroid hormones, it is the unbound or "free" fraction of 21DF that is biologically active. Therefore, a validated assay to specifically quantify free this compound in plasma is of significant clinical and research interest for a more accurate assessment of glucocorticoid status in patients with CAH.
This document provides detailed application notes and protocols for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of free this compound in human plasma.
Signaling Pathway and Clinical Significance
In 21-hydroxylase deficiency, the enzyme CYP21A2 is deficient, leading to impaired conversion of 17OHP to 11-deoxycortisol. This results in the accumulation of 17OHP, which is then shunted towards the synthesis of this compound via the action of 11β-hydroxylase. The elevated 21DF can then bind to and activate the glucocorticoid receptor, partially compensating for the lack of cortisol.
Figure 1: Steroid synthesis pathway in 21-hydroxylase deficiency.
Experimental Protocols
Sample Preparation: Equilibrium Dialysis for Free this compound
This protocol describes the separation of free this compound from protein-bound this compound in plasma using equilibrium dialysis.
Materials:
-
Patient plasma samples
-
HEPES buffer (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid)
-
Semipermeable regenerated cellulose membrane
-
Dialysis cells with two identical volume compartments
-
Incubator at 37°C
Protocol:
-
Buffer plasma samples to a pH of 7.4 (±0.03) at 37°C (±0.5) using a HEPES buffer that mimics the ionic environment of serum.[4]
-
Assemble the dialysis cells with the semipermeable membrane separating the two compartments.
-
Pipette 180 µL of the buffered plasma sample into one compartment.[4]
-
Pipette 180 µL of HEPES buffer into the other compartment.[4]
-
Incubate the dialysis cells at 37°C for a sufficient time to reach equilibrium (e.g., overnight).
-
After incubation, carefully collect the dialysate (buffer compartment), which now contains the free this compound.
-
The collected dialysate is then used for the subsequent extraction and LC-MS/MS analysis.
Sample Extraction: Solid-Phase Extraction (SPE)
This protocol describes the extraction and purification of this compound from the dialysate using solid-phase extraction.
Materials:
-
Dialysate from equilibrium dialysis
-
Internal Standard (IS) mix containing a deuterated analog of this compound (e.g., [²H₄]-21DF)
-
Methanol
-
Acetonitrile with 0.1% formic acid
-
Water
-
SPE cartridges (e.g., Oasis HLB 1-cc)
-
Centrifuge
-
Sample concentrator (e.g., Savant SpeedVac or nitrogen evaporator)
Protocol:
-
To 100 µL of the dialysate, add 20 µL of the internal standard mix in methanol:water (30:70).[4]
-
Add acetonitrile with 0.1% formic acid for protein precipitation, incubate for at least 10 minutes at room temperature, and then centrifuge at 5000g for 10 minutes.[4]
-
Transfer 200 µL of the supernatant to a new tube and add 300 µL of water.[4]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then with a methanol:water solution (e.g., 30:70).[14]
-
Elute the analytes with 300 µL of 100% methanol.[4]
-
Dry the eluate using a sample concentrator.[4]
-
Reconstitute the dried extract in 30 µL of a methanol:water solution (e.g., 30:70) for injection into the LC-MS/MS system.[4]
Figure 2: Experimental workflow for free this compound analysis.
LC-MS/MS Analysis
This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Gradient: Isocratic (e.g., 50:50, v:v) or a gradient optimized for separation from interfering substances.[1][2]
-
Injection Volume: 10 µL.[4]
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][15]
-
MRM Transitions:
-
Optimize collision energy and other source parameters for maximum signal intensity.
Assay Validation Parameters
A summary of typical validation parameters for a this compound assay is presented below. The specific values will need to be established during the in-house validation of the assay.
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Total 21DF) | 0.25 - 50 ng/mL | [15] |
| Linearity Range (Free 21DF) | 0.13 - 99.2 nmol/L | [5] |
| Lower Limit of Quantification (LLOQ) | 0.064 nmol/L | [11] |
| Intra-day Precision (%CV) | < 15% | [11][15] |
| Inter-day Precision (%CV) | < 15% | [11][15] |
| Accuracy/Bias | 85 - 115% | [15] |
| Extraction Recovery | 83 - 96% | [3][15][16] |
| Ion Suppression/Enhancement | Monitored and minimized | [5] |
| Carryover | Negligible | [5] |
| Interference from Isomeric Steroids | Chromatographically resolved | [5][12][13] |
Quantitative Data Summary
The following tables summarize representative quantitative data from published validated assays for this compound.
Table 1: Linearity and LLOQ of this compound Assays
| Analyte | Matrix | Method | Linearity Range | LLOQ | Reference |
| Total this compound | Plasma | UHPLC-MS/MS | 0.25 - 50 ng/mL | - | [15] |
| Free this compound | Serum | LC-MS/MS | 0.13 - 99.2 nmol/L | <0.19 nmol/L | [5] |
| Total this compound | Serum | LC-MS/MS | - | 0.064 nmol/L | [11] |
Table 2: Precision of this compound Assays
| Analyte | Concentration Level | Intra-day CV (%) | Inter-day CV (%) | Reference |
| Total this compound | 0.26 nmol/L | 3.4 | 5.5 | [11] |
| Total this compound | 1.06 nmol/L | 1.5 | 2.4 | [11] |
| Total this compound | 6.62 nmol/L | 2.5 | 2.9 | [11] |
| Total this compound | Low QC | < 13.6 | < 13.6 | [15] |
| Total this compound | High QC | < 13.6 | < 13.6 | [15] |
Table 3: Basal Concentrations of Free this compound in Different Patient Populations
| Patient Group | Median Free 21DF (nmol/L) | Reference |
| Classic CAH (21OHD) | 5.32 | [5][6][9][10] |
| Non-classic CAH (NCCAH) | 0.34 | [5] |
| Adrenal Insufficiency (AI) | <0.19 (undetectable) | [5][6][9][10] |
| Controls | <0.19 (undetectable) | [5][6][9][10] |
Conclusion
The presented application notes and protocols provide a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS assay for the quantification of free this compound in plasma. The accurate measurement of this biologically active fraction of 21DF is crucial for advancing our understanding of glucocorticoid activity in patients with congenital adrenal hyperplasia and for the development of improved diagnostic and therapeutic strategies. The provided protocols and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Free Cortisol and Free this compound in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Solid Phase Extraction for 21-Deoxycortisol Analysis: Detailed Application Notes and Protocols
This document provides comprehensive application notes and detailed protocols for the analysis of 21-Deoxycortisol using solid phase extraction (SPE). It is intended for researchers, scientists, and drug development professionals who are engaged in the quantification of this compound in biological matrices such as plasma and serum.
Introduction
This compound is a steroid intermediate in the glucocorticoid synthesis pathway. Its accurate measurement is crucial, particularly in the diagnosis and management of congenital adrenal hyperplasia (CAH), as it is a key marker for 21-hydroxylase deficiency.[1][2] Solid phase extraction has become a preferred method for sample preparation in the analysis of this compound and other steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4] SPE offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, reducing matrix effects, and allowing for sample concentration, which ultimately leads to improved assay sensitivity and specificity.[5]
Data Presentation: Quantitative Performance of SPE Methods
The following tables summarize the quantitative data from various studies employing solid phase extraction for the analysis of this compound and other steroids. This allows for a comparative overview of different SPE protocols and their performance characteristics.
Table 1: SPE Method Performance for this compound and Related Steroids
| Analyte | SPE Sorbent | Sample Matrix | Lower Limit of Quantification (LLOQ) | Recovery (%) | Linearity Range | Reference |
| This compound | SOLAµ HRP | Neat Solution | 5 pg/mL | Not Reported | Not Reported | [4][6] |
| This compound | Not Specified | Human Plasma | 0.25 ng/mL | 84 - 97 | 0.25 - 50 ng/mL | [1][7] |
| This compound | Oasis HLB | Serum | Not Reported | Calculated in 5 samples with 29.94 nmol/L added | Assessed with CLSI EP6 protocol | [8] |
| 11-Deoxycortisol | SOLAµ HRP | Neat Solution | 5 pg/mL | Not Reported | Not Reported | [4][6] |
| Cortisol | SOLAµ HRP | Neat Solution | 10 pg/mL | Not Reported | Not Reported | [4][6] |
| Cortisol | Not Specified | Human Plasma | 2.0 ng/mL | 85 - 98 | 2.0 - 400 ng/mL | [1][7] |
| Cortisone | Not Specified | Human Plasma | 1.0 ng/mL | 84 - 98 | 1.0 - 200 ng/mL | [1][7] |
| 17-OH Progesterone | SOLAµ HRP | Neat Solution | 5 pg/mL | Not Reported | Not Reported | [4][6] |
| 17-OH Progesterone | Not Specified | Human Plasma | 0.5 ng/mL | 85 - 88 | 0.5 - 100 ng/mL | [1][7] |
Note: Data from different sources may have been generated under varying experimental conditions.
Experimental Protocols
This section provides detailed methodologies for solid phase extraction of this compound from human plasma or serum, based on established and optimized protocols.[3][8][9]
Protocol 1: SPE using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
This protocol is adapted from a method utilizing Oasis HLB cartridges for the extraction of this compound and other steroids from serum.[8]
Materials:
-
Oasis HLB 1-cc cartridges
-
Human serum or plasma samples
-
Internal standard mix (containing deuterated this compound) in methanol:water (30:70)
-
Acetonitrile with 0.1% formic acid
-
Water
-
Methanol
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum, add 20 µL of the internal standard mix.
-
Add acetonitrile with 0.1% formic acid for protein precipitation.
-
Incubate for at least 10 minutes at room temperature.
-
Centrifuge at 5000g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Take 200 µL of the supernatant from the pre-treated sample and add 300 µL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable aqueous wash solution to remove polar interferences. A common starting point is 1 mL of 5-20% methanol in water.
-
-
Elution:
-
Elute the analytes with an appropriate volume of a strong organic solvent, such as methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: SPE using a Polymeric Reversed-Phase Sorbent (SOLAµ HRP)
This protocol is based on a rapid and simplified method using a SOLAµ HRP 96-well plate, which eliminates the need for conditioning, evaporation, and reconstitution steps.[4][6]
Materials:
-
SOLAµ HRP 96-well plate
-
Human plasma or serum samples
-
Internal standards
-
Methanol
-
Water
-
SPE manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
Spike calibrators or quality control samples into charcoal-stripped serum or the sample matrix.
-
Mix the sample with water and methanol.
-
-
Sample Loading:
-
Washing:
-
Wash the wells with 30% methanol in water.[6]
-
-
Elution:
-
Elute the analytes with two aliquots of 25 µL of methanol each.[6]
-
-
Final Dilution:
-
Dilute the eluates with 50 µL of water.
-
-
Injection:
-
Inject 50 µL of the diluted eluate directly for LC-MS/MS analysis.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the solid phase extraction of this compound.
Caption: General workflow for solid phase extraction of this compound.
Caption: Logical relationship of components in the SPE process.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pragolab.cz [pragolab.cz]
Application Notes & Protocols: Establishing Pediatric Reference Intervals for 21-Deoxycortisol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
21-Deoxycortisol is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] Establishing accurate pediatric reference intervals for this compound is essential for the correct interpretation of laboratory results in children, a population undergoing dynamic physiological changes.[3] These application notes provide a comprehensive overview and detailed protocols for establishing such reference intervals using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.[4]
I. Signaling Pathway: Steroidogenesis
This compound is an intermediate in the steroid biosynthesis pathway. In 21-hydroxylase deficiency, the enzyme CYP21A2 is deficient, leading to the accumulation of upstream precursors like 17-hydroxyprogesterone (17-OHP). This accumulation results in a shunting of 17-OHP towards an alternative pathway where it is converted to this compound by the enzyme CYP11B1.[5]
Caption: Steroidogenesis pathway highlighting the formation of this compound.
II. Quantitative Data: Pediatric Reference Intervals for this compound
The following table summarizes published pediatric reference intervals for this compound as determined by LC-MS/MS. It is important to note that reference intervals can vary based on the specific population and analytical method used.
| Age Group | Sex | Reference Interval (ng/dL) | Reference Interval (nmol/L) | Source |
| Neonates (3-8 days) | Both | < 35 | < 1 | [6] |
| Neonates (13-15 days) | Both | < 35 | < 1 | [6] |
| Non-CAH Young Patients | Both | Not specified | < 0.63 | [7] |
| All Ages (General) | Both | < 5.0 | Not specified | [8] |
Note: Conversion from ng/dL to nmol/L is based on a molar mass of 348.47 g/mol for this compound. Laboratories should establish or verify their own reference intervals.[9]
III. Experimental Protocols
A. Protocol for Establishing Pediatric Reference Intervals
This protocol outlines the key steps for a comprehensive study to establish pediatric reference intervals for this compound.
1. Study Design and Subject Recruitment:
-
Ethical Approval: Obtain approval from an Institutional Review Board (IRB).
-
Inclusion Criteria: Recruit healthy children from the local population who are representative of the demographics the laboratory serves.[10]
-
Exclusion Criteria: Exclude children with known endocrine disorders, chronic illnesses, or those taking medications that could interfere with steroidogenesis.
-
Sample Size: A minimum of 120 subjects per partition (e.g., age group, sex) is recommended for non-parametric statistical analysis.[3][9]
-
Data Collection: Record age, sex, ethnicity, and Tanner stage for each participant.
2. Sample Collection and Handling:
-
Specimen Type: Serum is the preferred specimen.[1]
-
Collection: Collect blood samples, preferably in the morning (e.g., 8 a.m.) to account for diurnal variation.[8]
-
Processing: Separate serum from cells within two hours of venipuncture.[1]
-
Storage: Store serum samples frozen at -20°C or lower until analysis. Samples are stable for at least 14 days when frozen.[1]
3. Analytical Method: LC-MS/MS
-
Refer to the detailed "Protocol for Quantification of this compound using LC-MS/MS" in section B.
4. Statistical Analysis:
-
Data Partitioning: Stratify data by age and sex.
-
Outlier Removal: Identify and remove outliers using appropriate statistical methods (e.g., Tukey's method).[11]
-
Reference Interval Calculation: Use non-parametric methods to determine the 2.5th and 97.5th percentiles, which define the 95% reference interval.[3]
-
Software: Utilize statistical software such as R, SAS, or specialized programs for reference interval analysis.
Caption: Workflow for establishing pediatric reference intervals.
B. Protocol for Quantification of this compound using LC-MS/MS
This protocol provides a general methodology for the analysis of this compound in serum. Method validation and optimization are required for individual laboratory settings.
1. Materials and Reagents:
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., this compound-d8)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Solid-phase extraction (SPE) or supported liquid extraction (SLE) cartridges
-
Calibrators and quality control materials
2. Sample Preparation (Supported Liquid Extraction):
-
To 150 µL of serum (calibrator, QC, or patient sample), add 150 µL of the deuterated internal standard solution.[7]
-
Vortex and allow the mixture to stand for 5 minutes.[7]
-
Load the mixture onto an SLE cartridge and allow it to adsorb for 5 minutes.[7]
-
Elute the steroids with two aliquots of 0.9 mL of methylene chloride.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of precursor and product ion transitions for this compound and its internal standard.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in patient samples and quality control materials by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for LC-MS/MS analysis of this compound.
IV. Conclusion
The establishment of robust pediatric reference intervals for this compound is a critical undertaking that requires careful planning, meticulous execution of analytical methods, and appropriate statistical analysis.[10] The protocols and data presented in these application notes provide a framework for researchers and clinical laboratories to develop and implement accurate testing for the pediatric population, ultimately improving the diagnosis and management of congenital adrenal hyperplasia.
References
- 1. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]
- 3. 3. Pediatric Reference Intervals: Critical Gap Analysis and Establishment of a National Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonatal reference intervals for serum steroid hormone concentrations measured by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 9. myadlm.org [myadlm.org]
- 10. Paediatric Reference Intervals: Current Status, Gaps, Challenges and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Pediatric Reference Intervals for Routine Laboratory Tests in Korean Population: A Retrospective Multicenter Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of 21-Deoxycortisol and a Panel of Steroid Hormones in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of 21-Deoxycortisol and a comprehensive panel of other steroid hormones in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of steroid profiles is crucial for the research and diagnosis of various endocrine disorders, including congenital adrenal hyperplasia (CAH).[1][2] This method provides the high specificity and sensitivity required for clinical research, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[3][4] The protocol details two common sample preparation techniques, protein precipitation and solid-phase extraction, followed by optimized LC-MS/MS conditions for the accurate quantification of multiple analytes in a single run.
Introduction
Steroid hormone analysis is a cornerstone of endocrinology research and is essential for understanding the pathophysiology of numerous hormonal disorders. This compound is a critical biomarker for diagnosing 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia.[5][6] The simultaneous measurement of a panel of steroid hormones provides a more complete picture of the steroid biosynthesis pathways, aiding in the differential diagnosis of various forms of CAH and other disorders of sex development.[1][4][6]
LC-MS/MS has emerged as the gold standard for steroid analysis due to its superior sensitivity, specificity, and multiplexing capabilities.[3][7] This technology allows for the precise measurement of structurally similar steroids from a small sample volume, which is particularly advantageous in pediatric and neonatal applications.[1][8] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to implement a reliable multi-analyte steroid quantification assay.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Serum samples
-
Internal standard solution (containing isotopically labeled analogs of the analytes)
-
Cold precipitating solvent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
-
Clean vials for analysis
Procedure:
-
Sample Pre-treatment: To 50 µL of serum, add the internal standard solution.[4]
-
Precipitation: Add 150 µL of the cold precipitating solvent to the serum sample.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by effectively removing phospholipids and other matrix interferences, which can reduce ion suppression.[4]
Materials:
-
Serum samples
-
Internal standard solution
-
Methanol
-
HPLC grade water
-
Hexane
-
Ethyl acetate
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol/water)
Procedure:
-
Sample Pre-treatment: Thaw serum samples at room temperature. Spike 250 µL of serum with 50 µL of the internal standard solution.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences. A wash with a non-polar solvent like hexane can also be performed to remove lipids.
-
Elution: Elute the steroid hormones from the cartridge with 1 mL of ethyl acetate.[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the reconstitution solution. The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or similar reversed-phase column is commonly used (e.g., Atlantis dC18, 3 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water or a buffered solution like 20.0 mM ammonium acetate.[5][6]
-
Flow Rate: Isocratic flow at 0.3 mL/minute or a gradient flow up to 0.5 mL/min.[3][5]
-
Column Temperature: Maintained at around 45°C.[8]
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for many steroids.[10] Atmospheric Pressure Chemical Ionization (APCI) can also be used.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Gas Temperatures: Optimized for the specific instrument, for example, ion source temperature at 150°C and desolvation temperature at 500°C.[10]
-
Gas Flow Rates: Nitrogen is typically used as the nebulizing and desolvation gas.[10] Argon is used as the collision gas.[10]
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Example MRM Transitions for Selected Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 347.17 | 311.12 |
| 17-OH-Progesterone | 331.17 | 96.97 |
| Cortisol | 363.11 | 121.00 |
| Cortisone | 361.18 | 163.11 |
| 11-Deoxycortisol | 347.2 | 97.1 |
| Androstenedione | 287.2 | 97.1 |
| Testosterone | 289.2 | 97.1 |
| Progesterone | 315.2 | 97.1 |
Note: These are example transitions and should be optimized for the specific instrument used.[4][5]
Table 2: Quantitative Performance Data for Steroid Panel
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| This compound | 0.25 - 50 | 0.05 | 83 - 96 |
| 17-OH-Progesterone | 0.5 - 100 | 0.05 | >75 |
| Cortisol | 1.0 - 500 | 0.5 | 65 - 86 |
| Cortisone | 1.0 - 100 | 0.5 | 65 - 86 |
| 11-Deoxycortisol | 0.1 - 50 | 0.05 | 65 - 86 |
| Androstenedione | 0.1 - 50 | 0.05 | >75 |
| Testosterone | 0.05 - 20 | 0.05 | >75 |
| Progesterone | 0.1 - 50 | 0.05 | >75 |
Data compiled from multiple sources.[4][5][11]
Visualizations
Caption: Experimental workflow for steroid quantification.
Caption: Simplified steroidogenesis pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of this compound and other steroid hormones in human serum by LC-MS/MS. The described methods offer the necessary sensitivity and specificity for advanced research in endocrinology and are suitable for the analysis of large sample cohorts. The provided experimental details and performance data serve as a valuable resource for laboratories aiming to establish and validate a robust steroid panel analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. longdom.org [longdom.org]
- 3. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
Measuring 21-Deoxycortisol in Low Volume Serum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DF) is a steroid intermediate in the adrenal synthesis of cortisol. Its measurement in serum is a critical biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3][4][5] In this condition, the enzyme 21-hydroxylase is deficient, leading to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP) and consequently 21-DF.[5][6] Particularly in pediatric and neonatal settings, where sample volumes are limited, sensitive and specific methods for quantifying 21-DF are essential.[1][2][3][4] This document provides detailed application notes and protocols for the measurement of this compound in low volume serum samples, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
Technological Landscape: LC-MS/MS as the Gold Standard
While immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been historically used, they often suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results.[7][8][9][10] The advent of LC-MS/MS has revolutionized steroid analysis by offering superior specificity, high sensitivity, and the capability for multiplexing—simultaneously measuring multiple steroids from a single, small volume sample.[1][7][8][11] This is particularly advantageous in complex diagnostic workups for disorders of steroidogenesis.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of this compound and other key steroids in low volume serum samples.
Table 1: LC-MS/MS Method Performance Characteristics
| Analyte | Lower Limit of Quantification (LLOQ) | Linearity Range | Mean Extraction Recovery | Within-Day Precision (CV%) | Between-Day Precision (CV%) |
| This compound (21-DOC) | 0.25 ng/mL | 0.25–50 ng/mL | 84%–97% | < 13.6% | < 13.6% |
| 17-Hydroxyprogesterone (17-OHP) | 0.5 ng/mL | 0.5–100 ng/mL | 85%–88% | < 13.6% | < 13.6% |
| Cortisol | 2 ng/mL | 2–400 ng/mL | 85%–98% | < 13.6% | < 13.6% |
| Cortisone | 1 ng/mL | 1–200 ng/mL | 84%–98% | < 13.6% | < 13.6% |
Data compiled from multiple sources for illustrative purposes.[10]
Table 2: Reference Ranges for this compound in a Healthy Population
| Population | Reference Range (ng/dL) |
| All Ages | <5.0 |
Reference values are method-dependent and should be established by individual laboratories.[12]
Experimental Protocols
Protocol 1: Steroid Extraction from Low Volume Serum using Supported Liquid Extraction (SLE)
This protocol is suitable for sample volumes as low as 150 µL.
Materials:
-
Patient serum, calibrators, and quality control (QC) samples
-
Deuterated internal standard mixture (e.g., d4-cortisol)
-
Isolute SLE+ 0.4 mL cartridges
-
Methylene chloride (or ethyl acetate)
-
Methanol/water (50:50, v/v)
-
Microcentrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To 150 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add 150 µL of the deuterated internal standard mixture.
-
Vortex the mixture gently and let it stand for 5 minutes at room temperature.
-
Load the entire mixture onto an Isolute SLE+ 0.4 mL cartridge.
-
Allow the sample to adsorb for 5 minutes.
-
Elute the steroids by adding 2 x 0.9 mL of methylene chloride to the cartridge. Collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of methanol/water (50:50, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound and Other Steroids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Nexera XR system)
-
Reversed-phase C18 column (e.g., Kinetex, 2.6 µm, 100 Å, 100 x 2.1 mm)
-
Tandem mass spectrometer (triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: Water + 0.05% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10-20 µL
-
Gradient:
-
Start with 80% A and 20% B
-
Ramp to 10% A and 90% B over 10 minutes
-
Hold for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
This compound: 347.17 ⟶ 311.12
-
17-Hydroxyprogesterone: 331.17 ⟶ 96.97
-
Cortisol: 363.11 ⟶ 121.00
-
Cortisol-d4 (IS): 367.19 ⟶ 121.24
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.[10]
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Simplified steroidogenesis pathway showing this compound formation.
References
- 1. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia | Semantic Scholar [semanticscholar.org]
- 4. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a radioimmunoassay for serum this compound and its potential application in the diagnosis of congenital adrenal hyperplasia - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 10. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isj.testcatalog.org [isj.testcatalog.org]
Application Notes and Protocols for 21-Deoxycortisol Testing in a Clinical Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed guidelines and protocols for the quantitative determination of 21-Deoxycortisol (21-DOF) in serum and plasma. This information is intended for use by researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Introduction
This compound is a steroid metabolite that serves as a crucial biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] In this condition, the deficiency of the 21-hydroxylase enzyme leads to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP). Subsequently, 17-OHP is alternatively metabolized by the enzyme 11β-hydroxylase to form this compound. Its measurement offers improved specificity compared to 17-OHP, particularly in newborn screening and in differentiating heterozygous carriers of 21-hydroxylase deficiency.[1][4]
The primary and most reliable method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Immunoassays for this compound are not widely available commercially and are less specific.[5][6]
Principle of the Assay
The protocols described herein focus on the quantitative analysis of this compound using LC-MS/MS. The general workflow involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard is utilized to ensure accuracy and precision.
Specimen Requirements
Proper specimen collection and handling are critical for accurate test results.
| Parameter | Specification | Source(s) |
| Specimen Type | Serum (preferred) or Plasma (EDTA) | [2][3] |
| Volume | 1 mL (minimum 0.3 mL) | [2] |
| Collection | Serum or plasma must be separated from cells within two hours of venipuncture. | [2] |
| Storage | Freeze. Stable for 14 days frozen. Stable for 14 days at room temperature or refrigerated. | [2] |
| Causes for Rejection | Gross hemolysis. | [2] |
Reference Ranges
Reference ranges for this compound can vary depending on the laboratory and the specific population being tested. The following table provides a general guideline.
| Population | Basal Levels | Post-ACTH Stimulation | Source(s) |
| Normal Individuals | < 10 ng/dL | - | [2] |
| Heterozygous Carriers | - | Elevated | [2] |
| Nonclassical CAH | Elevated | Markedly Elevated | [2] |
| Classical CAH | Markedly Elevated | - | [4] |
Experimental Protocols
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a detailed procedure for the quantification of this compound in serum or plasma using LC-MS/MS.
A. Materials and Reagents
-
This compound analytical standard
-
This compound labeled internal standard (e.g., d8-21-Deoxycortisol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
96-well plates
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
B. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw Samples: Thaw patient serum/plasma samples, calibrators, and quality control samples at room temperature.
-
Aliquoting: Pipette 200 µL of each sample, calibrator, and control into a 96-well plate.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (in methanol) to each well.
-
Mixing: Mix the plate gently for 5 minutes.
-
Protein Precipitation: Add 400 µL of acetonitrile to each well to precipitate proteins. Mix for 10 minutes.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes.
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the SPE wells with 1 mL of 40% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
C. LC-MS/MS Conditions
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Monitor at least two transitions for both the analyte and the internal standard for quantification and confirmation. |
D. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
II. Immunoassay Protocol (General Guideline)
A. Principle
This is a competitive immunoassay where unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.
B. Materials and Reagents
-
Microplate coated with anti-21-Deoxycortisol antibody
-
This compound standards and controls
-
This compound-enzyme (e.g., HRP) conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
C. Assay Procedure
-
Sample Addition: Add a specific volume of standards, controls, and patient samples to the antibody-coated microplate wells.
-
Conjugate Addition: Add a fixed volume of the this compound-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
D. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of this compound in the patient samples by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.
Caption: LC-MS/MS workflow for this compound testing.
Caption: this compound signaling via the Glucocorticoid Receptor.
References
- 1. 21 Desoxycortisol (21DF) in congenital adrenal hyperplasia (CAH) | Eurofins Biomnis [eurofins-biomnis.com]
- 2. labcorp.com [labcorp.com]
- 3. This compound | Synnovis [synnovis.co.uk]
- 4. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a radioimmunoassay for serum this compound and its potential application in the diagnosis of congenital adrenal hyperplasia - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 6. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing 21-Deoxycortisol Cross-Reactivity in Cortisol Immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the cross-reactivity of 21-Deoxycortisol in cortisol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of cortisol immunoassays?
A1: Cross-reactivity occurs when the antibody in an immunoassay, designed to bind specifically to cortisol, also binds to other structurally similar molecules.[1] This binding of non-target molecules, such as this compound, can lead to inaccurate, and typically overestimated, measurements of cortisol concentration.[1] The primary reason for this interference is the structural similarity between cortisol and the cross-reacting compounds.[1][2][3]
Q2: Why is this compound a significant concern for cortisol immunoassays?
A2: this compound is structurally very similar to cortisol, leading to its recognition by anti-cortisol antibodies.[2][3] While typically present in low concentrations, certain medical conditions, most notably congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, can lead to a significant accumulation of this compound in circulation.[2][3][4][5] In such cases, the cross-reactivity can cause clinically significant false elevations in measured cortisol levels, potentially leading to misdiagnosis or improper treatment monitoring.[3][4][6]
Q3: Which other compounds are known to cross-react in cortisol immunoassays?
A3: Besides this compound, several other endogenous and exogenous steroids can interfere with cortisol immunoassays. The degree of cross-reactivity varies significantly depending on the specific assay and antibody used.[1] Common cross-reactants include:
-
Endogenous Steroids: 11-Deoxycortisol, 17α-hydroxyprogesterone, and corticosterone.[1][7]
-
Synthetic Glucocorticoids: Prednisolone and 6-methylprednisolone often show high cross-reactivity.[4][8] Dexamethasone has been found to have low cross-reactivity in some assays.[8]
Q4: How can I determine if my cortisol immunoassay is affected by cross-reactivity from this compound?
A4: The first step is to consult the manufacturer's package insert or data sheet for the immunoassay kit. This document should provide a table of cross-reactivity percentages for various steroids. If this compound is not listed or if you suspect interference from a compound not on the list, you may need to perform a cross-reactivity validation experiment yourself.[1]
Q5: What are the primary methods to minimize or eliminate the impact of this compound cross-reactivity?
A5: Several strategies can be employed:
-
Sample Purification: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to separate cortisol from interfering steroids like this compound before performing the immunoassay.[1]
-
Alternative Assay Methods: Employing a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for avoiding cross-reactivity issues.[1][9][10] LC-MS/MS separates compounds based on their physical properties before detection, ensuring that the measured signal is specific to cortisol.[10]
-
Assay Selection: Whenever possible, choose an immunoassay kit that utilizes a highly specific monoclonal antibody with documented low cross-reactivity to this compound and other relevant steroids.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cortisol Results | Cross-reactivity: The sample may contain high levels of a cross-reacting steroid, such as this compound, especially in samples from patients with conditions like 21-hydroxylase deficiency.[3][4][6] | Review Sample History: Check for any known conditions or medications that could elevate cross-reacting steroids.[1]Sample Purification: Implement an SPE or LLE protocol to remove interfering compounds before analysis.[1]Confirm with a Specific Method: Validate the results using a more specific method like LC-MS/MS.[1][9] |
| Poor Reproducibility (High CV%) | Inconsistent Pipetting: Variations in pipetting volumes of samples, standards, or reagents. | Calibrate Pipettes: Ensure all pipettes are properly calibrated and functioning correctly.Consistent Technique: Use standardized, consistent pipetting techniques for all wells and assays.[1] |
| Inadequate Washing: Insufficient removal of unbound reagents can lead to high background noise and variability. | Optimize Wash Steps: Adhere strictly to the recommended number of washes and soak times as per the kit protocol.Proper Plate Tapping: After the final wash, tap the plate firmly on absorbent paper to remove residual buffer.[1] | |
| Low Signal or False Negatives | Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. | Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.Matrix-Matched Standards: Prepare standards in a matrix that is similar to the samples to account for matrix effects.Sample Purification: Use SPE or LLE to remove interfering matrix components.[1] |
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is highly dependent on the specific antibody and assay design. Always refer to the manufacturer's product insert for the most accurate data for your kit. The data below is compiled from various sources and serves as an example.
Table 1: Example Cross-Reactivity Percentages in Different Cortisol Immunoassays.
| Compound | Assay Platform A (e.g., Roche Elecsys) | Assay Platform B (Example ELISA) | Assay Platform C (Example Competitive Immunoassay) |
| Cortisol | 100% | 100% | 100% |
| This compound | ~5-10%[3][11] | Not Detected[12] | 87% (CPB Assay)[13] |
| 11-Deoxycortisol | Significant cross-reactivity[4][7] | 8.7%[12] | N/A |
| Prednisolone | High cross-reactivity[4][7] | 21.6%[12] | N/A |
| 6-Methylprednisolone | High cross-reactivity[4] | N/A | N/A |
| 17α-hydroxyprogesterone | Statistically significant[7] | 10.2%[12] | N/A |
| Corticosterone | N/A | 14.2%[12] | N/A |
| Dexamethasone | Not statistically significant[7] | Not Detected[1] | N/A |
Note: "N/A" indicates data was not available in the reviewed sources. CPB refers to Competitive Protein Binding, an older assay type.
Visualizations
Caption: Steroidogenesis pathway highlighting the formation of this compound.
Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.
Caption: Experimental workflow for assessing and mitigating cross-reactivity.
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an antibody with a potentially interfering compound (e.g., this compound).[1]
Materials:
-
Cortisol standard
-
Potentially cross-reacting compound standard (e.g., this compound)
-
Cortisol Immunoassay Kit (microplate, buffers, antibody, enzyme conjugate, substrate)
-
Microplate reader
Procedure:
-
Prepare Cortisol Standard Curve: Prepare a series of dilutions of the cortisol standard as described in the immunoassay kit protocol. This will be used to determine the 50% binding point (B/B0 = 50%).
-
Determine 50% Binding Concentration of Cortisol (C1): Run the cortisol standard curve in the immunoassay. Plot the data and determine the concentration of cortisol that produces 50% of the maximum binding.
-
Prepare Cross-Reactant Standard Curve: Prepare a series of dilutions of the potentially cross-reacting compound (e.g., this compound) in the same buffer used for the cortisol standards.
-
Determine 50% Binding Concentration of Cross-Reactant (C2): Run the cross-reactant standard curve in the same immunoassay. Plot the data and determine the concentration of the cross-reactant that produces 50% of the maximum binding.
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (C1 / C2) x 100
Where:
-
C1 = Concentration of cortisol at 50% displacement.
-
C2 = Concentration of the cross-reacting steroid at 50% displacement.
-
Protocol 2: Sample Purification using Solid Phase Extraction (SPE)
Objective: To remove interfering compounds, including this compound, from a sample matrix (e.g., serum) prior to cortisol immunoassay.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Collection tubes
-
Immunoassay buffer
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 500 µL of the sample (e.g., serum) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of 20% methanol in water to remove polar, interfering compounds.
-
Elution: Elute the cortisol and other steroids from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas, typically at a temperature of around 37°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the immunoassay buffer. Vortex for at least 30 seconds to ensure the extract is fully dissolved.
-
Assay: The reconstituted sample is now purified and ready for analysis in the cortisol immunoassay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. False elevation of serum cortisol in chemiluminescence immunoassay by Siemens Advia Centaur XP system in 21-hydroxylase deficiency: an ‘endocrine laboma’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. demeditec.com [demeditec.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Reducing False-Positive Results in CAH Newborn Screening Using 21-Deoxycortisol
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and experimental protocols for utilizing 21-deoxycortisol (21-DF) as a second-tier marker to reduce false-positive results in newborn screening (NBS) for Congenital Adrenal Hyperplasia (CAH).
Overview
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders affecting adrenal steroid synthesis.[1][2] The most common form, accounting for over 90% of cases, is a deficiency of the 21-hydroxylase enzyme (21-OHD).[1][2][3] This deficiency impairs cortisol production, leading to an accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17-OHP).[3][4] Newborn screening programs for CAH have historically relied on measuring 17-OHP from dried blood spots (DBS).[5][6] However, this method is plagued by a high rate of false positives, particularly in premature or stressed infants, leading to unnecessary recalls, expensive follow-up testing, and significant parental anxiety.[6][7][8][9]
The introduction of this compound (21-DF) measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a second-tier test has significantly improved the specificity of CAH screening.[10][11] In 21-OHD, the excess 17-OHP is shunted and converted by the enzyme 11β-hydroxylase into 21-DF.[7][8][9] Unlike 17-OHP, 21-DF levels are not significantly elevated in premature infants or in other forms of CAH, making it a highly specific biomarker for 21-hydroxylase deficiency.[6][7][8][9] Incorporating 21-DF analysis reduces false-positive rates by as much as 90% and improves the positive predictive value (PPV) of screening programs.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is 17-OHP measurement prone to false positives in newborn screening? A1: 17-OHP levels can be physiologically elevated in healthy newborns, especially in the first 24-48 hours of life.[8][9] These elevations are more pronounced in premature and low-birth-weight infants, as well as in sick or stressed term infants, leading to a high number of false-positive results when using 17-OHP alone for screening.[6][7]
Q2: What makes this compound a more specific marker for 21-hydroxylase deficiency? A2: this compound is formed from the excess 17-OHP that accumulates specifically due to the 21-hydroxylase enzyme block.[7][9] Its levels are not significantly elevated in premature infants or in other medical conditions that cause stress-related 17-OHP elevation.[8][9] Furthermore, other forms of CAH, such as 11-hydroxylase deficiency, do not lead to a rise in this compound, making it a highly specific marker for 21-OHD.[7][9]
Q3: What is a "second-tier" test in the context of newborn screening? A3: A second-tier test is a more specific and often more complex analysis performed on the original dried blood spot sample that screened positive on the initial, or "first-tier," test.[11] In this case, after an elevated 17-OHP result from an immunoassay (first-tier), the same DBS is analyzed for this compound and other steroids using LC-MS/MS (second-tier) to confirm the result before the infant is recalled for further testing.[10][12]
Q4: How does implementing this compound testing impact screening program performance? A4: Incorporating 21-DF as a second-tier test significantly improves screening performance by drastically reducing the number of false-positive referrals.[10] This increases the positive predictive value (PPV) of the screening algorithm, meaning a higher percentage of positive screens are true cases of CAH.[10][13] For example, the Dutch screening program saw its PPV increase from 53% to 65% after implementation.[10]
Q5: What is a typical cutoff value for this compound in a second-tier test? A5: While cutoff values may be optimized by individual laboratories, a common cutoff for a positive this compound result in a second-tier test is ≥2 nmol/L of blood.[10]
Q6: Can a positive this compound result still be a "false positive" for classic CAH? A6: Yes, this is possible. Some infants with non-classic (NC) CAH, a milder form of the disorder, may have 21-DF levels that fall above the screening cutoff but do not require immediate treatment.[10] Genetic analysis of these "false-positive" second-tier cases often reveals genotypes consistent with NC CAH.[10]
Troubleshooting Guide for this compound Measurement by LC-MS/MS
Issue 1: Inaccurate quantification due to isobaric interference.
-
Question: My this compound values seem unexpectedly high or inconsistent. Could other compounds be interfering with the measurement?
-
Answer: Yes, isobaric interference is a critical challenge. This compound shares the same molecular weight and parent ion mass with other steroids, particularly 11-deoxycortisol and corticosterone.[14][15] If your liquid chromatography (LC) method does not adequately separate these compounds before they enter the mass spectrometer, you will get an artificially inflated result.
-
Solution:
-
Optimize Chromatography: Ensure your LC method provides baseline separation of this compound from its isobars. This typically requires a high-resolution column (e.g., C18) and a carefully optimized gradient elution over several minutes (e.g., a 9.6-minute gradient).[14]
-
Validate with Isomers: During method development, run pure standards of all potential isobaric steroids (11-deoxycortisol, corticosterone) to confirm their distinct retention times from this compound.[14]
-
Select Specific Transitions: While parent ions are identical, you may be able to find more specific product ions (in your MRM transition) that help differentiate, though chromatographic separation remains the most robust solution.
-
Issue 2: High background noise or matrix effects.
-
Question: The chromatograms for my dried blood spot samples are noisy, and quantification is inconsistent compared to my neat standards. What is causing this?
-
Answer: Dried blood spots are a complex matrix containing phospholipids, salts, and other endogenous substances that can interfere with the ionization of your target analyte in the mass spectrometer source. This is known as the matrix effect and can cause ion suppression (reduced signal) or enhancement (increased signal), leading to inaccurate results.[16][17][18]
-
Solution:
-
Use Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d8) for each analyte.[14] This standard is added at the very beginning of sample preparation and will experience the same extraction inefficiencies and matrix effects as the endogenous analyte, allowing for accurate ratiometric quantification.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation protocol. After initial solvent extraction, consider a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) step to remove interfering compounds before injection.
-
Adjust Chromatography: Ensure the chromatographic peak for this compound does not co-elute with a region of high matrix interference.
-
Issue 3: Low or variable analyte recovery.
-
Question: My results show low concentrations of all steroids, and the precision is poor. What could be wrong with my extraction?
-
Answer: Inefficient extraction of steroids from the filter paper matrix of the DBS is a common problem. The extraction solvent, volume, temperature, and time all play a role in recovery.
-
Solution:
-
Optimize Extraction Solvent: A methanolic solution is commonly used for steroid extraction.[14] Ensure the solvent composition is optimal.
-
Ensure Complete Elution: Vortex or shake the samples for a sufficient amount of time (e.g., 30-60 minutes) to allow the steroids to fully elute from the paper into the solvent.
-
Check Drying and Reconstitution Steps: If you are evaporating the extraction solvent and reconstituting the residue, ensure the sample is not lost during the drying process and is fully redissolved in the reconstitution solvent before injection. Any undissolved analyte will lead to low recovery.
-
Data Presentation
Table 1: Impact of this compound Second-Tier Testing on CAH Newborn Screening Performance
| Screening Protocol | False Positive Referrals | Positive Predictive Value (PPV) | Citation(s) |
| 17-OHP Immunoassay Only | High (e.g., 7.7% of referrals) | Low (e.g., 10.1% - 17%) | [10][11][12][13] |
| 17-OHP with 21-DF Second-Tier | Low (e.g., 2.4% of referrals) | High (e.g., 65%) | [10] |
Table 2: Typical Steroid Concentrations (nmol/L) in Newborn Dried Blood Spots
| Phenotype | 17-Hydroxyprogesterone (17-OHP) | This compound (21-DF) | Citation(s) |
| Classic CAH | 128 - 300 (Median: 221) | 13 - 56 (Median: 37) | [10] |
| Presumed Non-Classic CAH | Median: 28 | Median: 5.7 | [10] |
| Unaffected / Screening Negative | Below gestational age cutoff | < 2 | [10] |
Table 3: Example LC-MS/MS Parameters (MRM Transitions) for Key Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Citation(s) |
| This compound | 347.17 | 311.12 | This compound-d8 | [19] |
| 17-Hydroxyprogesterone | 331.17 | 96.97 | 17-Hydroxyprogesterone-¹³C₃ | [19] |
| Cortisol | 363.11 | 121.00 | Cortisol-d4 | [19] |
| Androstenedione | 287.20 | 97.10 | Androstenedione-¹³C₃ | [14] |
Experimental Protocols
Protocol: Second-Tier Analysis of this compound from Dried Blood Spots by LC-MS/MS
This protocol provides a general framework. Specific parameters such as gradient times, solvent compositions, and MS settings must be optimized and validated in your laboratory.
1. Sample Preparation
-
Punch a 3.2 mm disc from the dried blood spot specimen into a 96-well microtiter plate.[14]
-
Add 100 µL of an extraction/internal standard solution (e.g., methanol containing deuterated standards for this compound, 17-OHP, cortisol, and androstenedione).[14]
-
Seal the plate and shake for 45 minutes at room temperature to elute the steroids.
-
Centrifuge the plate to pellet the filter paper discs.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.[20]
-
Reconstitute the dried residue in 50 µL of a reconstitution solvent (e.g., 20:80 methanol:water mixture).[20]
-
Seal, vortex briefly, and centrifuge before placing in the autosampler for injection.
2. Liquid Chromatography (LC)
-
System: UPLC/UHPLC system
-
Column: C18 column (e.g., Waters CSH C18, 2.1 mm × 50 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in methanol.[14]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A multi-step gradient is required to achieve separation of isobars. An example could be:
3. Tandem Mass Spectrometry (MS/MS)
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set specific precursor → product ion transitions for each analyte and its corresponding internal standard (see Table 3 for examples).
-
Data Analysis: Quantify results by calculating the ratio of the peak area of the native analyte to the peak area of its stable isotope-labeled internal standard and comparing this ratio to a calibration curve.
Visualizations
Caption: Simplified steroid pathway in 21-hydroxylase deficiency.
Caption: CAH newborn screening workflow with a second-tier test.
Caption: Logic for differentiating CAH from false positives.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. endotext.org [endotext.org]
- 5. Newborn Screening for congenital adrenal hyperplasia [caresfoundation.org]
- 6. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound | Semantic Scholar [semanticscholar.org]
- 9. karger.com [karger.com]
- 10. This compound as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation | Archives of Disease in Childhood [adc.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of a New Laboratory Protocol for Newborn Screening for Congenital Adrenal Hyperplasia in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dried Blood Spot Testing for Seven Steroids Using Liquid Chromatography-Tandem Mass Spectrometry With Reference Interval Determination in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: High-Throughput 21-Deoxycortisol Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening methods for 21-Deoxycortisol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of high-throughput this compound screening?
A1: High-throughput screening of this compound is most prominently used in newborn screening for Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3][4] this compound is a highly specific biomarker for this condition.[1] It is often employed as a second-tier test following an initial screen for 17-hydroxyprogesterone (17-OHP) to reduce the rate of false positives.[1][2][5]
Q2: What are the common analytical methods for high-throughput this compound screening?
A2: The gold standard for high-throughput analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This method offers high specificity and the ability to simultaneously measure multiple steroids. While immunoassays like ELISA exist, they are prone to cross-reactivity with structurally similar steroids, which can lead to inaccurate results.[8][9][10][11][12]
Q3: What are the critical pre-analytical factors to consider for sample stability?
A3: For dried blood spots (DBS), this compound has been found to be stable for up to one year when stored at temperatures ranging from 4°C to -70°C.[13] Stability at room temperature has also been observed for shorter periods.[13][14] For serum or plasma samples, it is recommended to separate the serum/plasma from cells within two hours of collection and store it frozen.[15] Samples are generally stable for multiple freeze-thaw cycles.[15]
Q4: How can I minimize the risk of false-positive results in my screening workflow?
A4: Implementing a two-tier screening strategy is a highly effective method to reduce false positives. This typically involves an initial high-sensitivity screening test, such as a 17-OHP immunoassay, followed by a more specific second-tier test, like LC-MS/MS analysis of this compound, for samples that screen positive in the first tier.[1][2][5] Utilizing birthweight-adjusted cut-offs for 17-OHP can also help in reducing false positives in newborn screening.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High rate of false positives with immunoassay | Cross-reactivity with other steroids (e.g., cortisol, 11-deoxycortisol).[9][10][11][12] | Implement a second-tier LC-MS/MS assay for this compound for confirmation.[1][2][5] Consider using a different immunoassay kit with lower cross-reactivity. |
| Poor analytical specificity in LC-MS/MS | Co-elution of isobaric steroids (compounds with the same mass) such as 11-deoxycortisol and corticosterone.[6][17] | Optimize the chromatographic method to ensure baseline separation of this compound from its isomers.[6][17] This may involve adjusting the mobile phase gradient, flow rate, or using a different column. |
| Low signal intensity or poor sensitivity in LC-MS/MS | Inefficient sample extraction. Ion suppression from matrix components. Suboptimal mass spectrometer settings. | Optimize the liquid-liquid extraction or solid-phase extraction protocol.[18][19][20] Dilute the sample to minimize matrix effects. Optimize MS parameters such as collision energy and cone voltage. |
| Inconsistent results between batches | Variability in sample collection, processing, or storage.[13] Pipetting errors or inconsistencies in reagent preparation. | Standardize pre-analytical procedures.[13] Use automated liquid handling systems for improved precision.[21] Prepare fresh reagents and standards for each run. |
| Assay drift during a high-throughput run | Changes in instrument performance over time. Degradation of samples or reagents. | Run quality control samples at the beginning, middle, and end of each batch to monitor instrument performance. Ensure samples and reagents are kept at the appropriate temperature throughout the run. |
Experimental Protocols
Protocol 1: Second-Tier LC-MS/MS Analysis of this compound from Dried Blood Spots (DBS)
This protocol is a generalized representation based on common practices in newborn screening.[1][6][17]
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.[6]
-
Add an extraction solution (e.g., 95% methanol) containing isotopically labeled internal standards (e.g., this compound-d8).[6][18]
-
Incubate the plate with shaking for 45 minutes at 37°C to elute the steroids.[6]
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 65°C).[6]
-
Reconstitute the dried extract in a solution suitable for injection (e.g., 40% methanol in water).[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column for chromatographic separation.[18] Employ a gradient elution with a mobile phase consisting of water with 0.05% formic acid (A) and methanol (B).[18] The gradient should be optimized to separate this compound from isobaric interferences.[6]
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[19] Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard (e.g., m/z 347.17 → 311.12 for this compound).[19]
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Apply a pre-defined cut-off value to identify positive cases. For example, a cut-off of ≥2 nmol/L has been used.[1]
-
Data Presentation
Table 1: Performance of a Two-Tier Screening Algorithm for Congenital Adrenal Hyperplasia (CAH)
| Screening Tier | Analyte | Method | Positive Predictive Value (PPV) | Reference |
| First-Tier | 17-Hydroxyprogesterone (17-OHP) | Immunoassay | 53% | [1] |
| Second-Tier | This compound | LC-MS/MS | 65% | [1] |
Table 2: Comparison of Steroid Hormone Concentrations by Immunoassay vs. LC-MS/MS in Patients with 21-Hydroxylase Deficiency
| Steroid | Measurement Method | Observation | Reference |
| 17-Hydroxyprogesterone | Immunoassay vs. LC-MS/MS | Immunoassay results are consistently 30-50% higher. | [8] |
| Androstenedione | Immunoassay vs. LC-MS/MS | Immunoassay results are consistently 30-50% higher. | [8] |
| Testosterone (in women) | Immunoassay vs. LC-MS/MS | Immunoassay results can be significantly overestimated. | [8] |
Visualizations
Diagram 1: Simplified Steroid Biosynthesis Pathway in 21-Hydroxylase Deficiency
Caption: Steroid synthesis pathway showing the 21-hydroxylase block and the resulting shunt to this compound.
Diagram 2: High-Throughput Screening Workflow for Congenital Adrenal Hyperplasia
Caption: A typical two-tiered high-throughput screening workflow for CAH using 17-OHP and this compound.
References
- 1. This compound as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation | Archives of Disease in Childhood [adc.bmj.com]
- 2. adc.bmj.com [adc.bmj.com]
- 3. Congenital Adrenal Hyperplasia | Newborn Screening [newbornscreening.hrsa.gov]
- 4. karger.com [karger.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labcorp.com [labcorp.com]
- 16. researchgate.net [researchgate.net]
- 17. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
impact of sample stability and storage on 21-Deoxycortisol levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21-Deoxycortisol. Proper sample handling and storage are critical for accurate quantification of this important biomarker for conditions such as congenital adrenal hyperplasia (CAH).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for this compound analysis?
A1: Both serum and plasma are acceptable sample types for this compound measurement, with serum often being preferred.[1] Dried blood spots (DBS) are also a common sample type, particularly in newborn screening for CAH.[2][3] The choice of sample type may depend on the specific assay and experimental goals.
Q2: How should blood samples be collected and processed for this compound measurement?
A2: It is recommended to collect blood in the morning (around 8 a.m.).[2] Serum or plasma should be separated from cells within two hours of venipuncture to prevent alterations in steroid levels.[1] Centrifuge the collection tubes and transfer the serum or plasma into a clean plastic transport tube.
Q3: What are the optimal short-term storage conditions for serum/plasma samples?
A3: For short-term storage, samples can be refrigerated at 2-8°C for up to 10 days.[4] Some studies indicate stability at room temperature for up to 14 days, though refrigeration is generally preferred to minimize the risk of degradation.[1]
Q4: What are the recommended long-term storage conditions for this compound samples?
A4: For long-term storage, freezing the samples is crucial. This compound in serum and plasma is stable when frozen at -20°C or -80°C.[5] Studies on dried blood spots have shown that this compound is stable for at least one year at temperatures of 4°C, -20°C, and -70°C.[2][3]
Q5: How many freeze-thaw cycles can a sample undergo without affecting this compound levels?
A5: Serum and plasma samples are generally stable for up to three freeze-thaw cycles.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes for storage if multiple analyses are anticipated.
Q6: Can hemolysis affect the measurement of this compound?
A6: Grossly hemolyzed samples are generally not recommended for this compound analysis as they can interfere with assay results.[1] Hemolysis can affect the accuracy of various biochemical tests, and it is a common reason for sample rejection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound levels | Sample Degradation: Improper storage (e.g., prolonged storage at room temperature or repeated freeze-thaw cycles). | Review sample handling and storage history. Ensure adherence to recommended temperature and duration guidelines. For future studies, process and freeze samples as soon as possible after collection. |
| Improper Sample Collection: Delay in separating serum/plasma from cells. | Ensure that centrifugation and separation of serum or plasma occur within two hours of blood collection. | |
| Higher than expected this compound levels | Cross-reactivity (Immunoassays): The antibody used in the immunoassay may be cross-reacting with other structurally similar steroids, leading to falsely elevated results. | Consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation. |
| Isomeric Interference (LC-MS/MS): Co-elution of isomers with this compound can lead to inaccurate quantification. | Optimize the chromatographic method to ensure complete separation of this compound from its isomers. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in storage or processing of individual aliquots. | Standardize all sample handling procedures. Ensure all aliquots are treated identically. |
| Matrix Effects (LC-MS/MS): Components in the sample matrix may enhance or suppress the ionization of this compound. | Use an appropriate internal standard to correct for matrix effects. Optimize sample preparation to remove interfering substances. |
Data on Sample Stability
The stability of this compound is highly dependent on the storage temperature and the sample matrix.
Table 1: Stability of this compound in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 1 year | Stable[2][3][6] |
| 4°C | Up to 1 year | Stable[2][3][6] |
| -20°C | Up to 1 year | Stable[2][3][6] |
| -70°C | Up to 1 year | Stable[2][3][6] |
Stability is generally defined as analyte levels remaining within ±15% of the baseline measurement.[2][3][6]
Table 2: General Stability Guidelines for Steroids in Serum and Plasma
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 14 days | Generally Stable[1] |
| 2-8°C (Refrigerated) | Up to 10 days | Stable[4] |
| -20°C | Up to 3 months | Stable[5] |
| -80°C | Long-term (months to years) | Considered Stable |
Experimental Protocols
Protocol: General Procedure for Steroid Extraction from Serum/Plasma for LC-MS/MS Analysis
This protocol provides a general workflow for the extraction of this compound from serum or plasma samples prior to analysis by LC-MS/MS.
-
Sample Thawing: Thaw frozen serum or plasma samples at room temperature.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled this compound) to each sample, calibrator, and quality control. This is crucial for accurate quantification and to correct for variations during sample preparation and analysis.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the steroids to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., methanol/water) compatible with the LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
References
- 1. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study [pubmed.ncbi.nlm.nih.gov]
- 2. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical challenges in steroid analysis of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting low recovery of 21-Deoxycortisol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 21-Deoxycortisol during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during extraction?
A1: Low recovery of this compound can stem from several factors, including:
-
Suboptimal Solvent Polarity: The polarity of the extraction solvent may not be suitable for this compound, leading to inefficient partitioning from the sample matrix.
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of this compound. For optimal extraction into an organic solvent, the analyte should be in its neutral form.
-
Insufficient Extraction Time or Agitation: Inadequate mixing or time for partitioning between the aqueous and organic phases can result in incomplete extraction.
-
Matrix Effects: Components within the sample matrix (e.g., plasma, serum) can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis. Phospholipids are a common source of matrix effects in plasma and serum samples.[1]
-
Analyte Degradation: this compound may be unstable under certain conditions, and improper sample handling or storage can lead to degradation.
-
Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent in an SPE protocol may not be strong enough to completely release this compound from the sorbent.
-
Adsorption to Labware: The analyte may adsorb to the surfaces of plastic tubes or other labware, leading to losses.
Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for extracting this compound, and the choice often depends on the specific application, available resources, and desired throughput. Some studies suggest that SPE can offer higher recovery rates compared to LLE.[2] However, LLE is a well-established and frequently used method for steroid extraction.[3] Supported Liquid Extraction (SLE) is another alternative that can provide high analyte recoveries without the risk of emulsion formation.
Q3: How can I minimize matrix effects when extracting this compound from plasma or serum?
A3: To minimize matrix effects, consider the following strategies:
-
Protein Precipitation: This initial step can remove a significant portion of proteins that can interfere with the extraction.
-
Optimized SPE: Using a selective SPE sorbent can help in retaining the analyte of interest while washing away interfering matrix components.[4]
-
Supported Liquid Extraction (SLE): SLE can be an efficient alternative to traditional LLE and SPE for reducing matrix effects.
-
Chromatographic Separation: Ensure your analytical method, such as UHPLC-MS/MS, provides adequate separation of this compound from co-eluting matrix components and its isomers (11-deoxycortisol and corticosterone).[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects and variations in extraction recovery.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of this compound in the organic phase. | Incorrect solvent polarity. | Use a solvent mixture optimized for steroid extraction. A combination of dichloromethane and tert-butylmethyl ether (1:2, v/v) has been shown to provide high recovery for this compound.[6][7] |
| Suboptimal sample pH. | Adjust the pH of the aqueous sample to ensure this compound is in its neutral form, which enhances its partitioning into the organic solvent.[8] | |
| Insufficient mixing or extraction time. | Vortex the sample and solvent mixture vigorously for an adequate amount of time to ensure complete partitioning. | |
| Emulsion formation. | Centrifuge the sample at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help to break emulsions. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Analyte not retained on the SPE sorbent. | Incorrect sorbent type. | Select a sorbent appropriate for steroid extraction. C18 and hydrophilic-lipophilic balance (HLB) sorbents are commonly used.[9] |
| Sorbent bed dried out (silica-based). | For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.[10] | |
| Sample loaded too quickly. | Load the sample at a slow and consistent flow rate to ensure proper interaction with the sorbent. | |
| Analyte retained but not eluting. | Inappropriate elution solvent. | Use an elution solvent that is strong enough to disrupt the interaction between this compound and the sorbent. Methanol is often used for elution from reversed-phase sorbents.[11] |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete elution of the analyte. |
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of this compound using different extraction methods and conditions.
Table 1: this compound Recovery using Liquid-Liquid Extraction (LLE)
| Sample Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Human Plasma | Dichloromethane:tert-butylmethyl ether (1:2, v/v) | 84 - 97 | [6] |
Table 2: Steroid Recovery using Solid-Phase Extraction (SPE)
| SPE Sorbent | Elution Solvent | Analyte | Recovery (%) | Reference |
| SOLAµ HRP | Methanol | 11-steroid panel (including this compound) | 42 - 95 | [11] |
| HLB Cartridge | Dichloromethane | 7-steroid panel | Optimal results reported | [9] |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is based on a validated method for the quantification of this compound in human plasma.[6]
-
Sample Preparation:
-
Pipette 300 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., d4-cortisol in methanol).
-
Vortex for 20 seconds.
-
-
Extraction:
-
Add 900 µL of a pre-mixed extraction solvent of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 1100 rpm for 10 minutes at room temperature.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 75 µL of methanol.
-
Centrifuge at 8400 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
-
General Protocol for Solid-Phase Extraction of Steroids from Serum
This protocol is a general guide based on a method for extracting multiple steroids, including this compound, from serum.[11]
-
Sample Pre-treatment:
-
Mix the serum sample with water and methanol.
-
-
SPE Cartridge/Plate Preparation:
-
If using a silica-based sorbent, condition the cartridge with methanol followed by water. Do not let the sorbent dry. Polymeric sorbents may not require conditioning.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge or plate at a slow, controlled flow rate.
-
-
Washing:
-
Wash the sorbent with a weak solvent to remove interfering substances. For a reversed-phase sorbent, a solution of 30% methanol in water can be used.[11]
-
-
Elution:
-
Elute the retained steroids with a strong organic solvent, such as methanol.
-
-
Post-Elution:
-
The eluate can be diluted with water or an appropriate solvent before injection for LC-MS/MS analysis. Evaporation and reconstitution steps may not be necessary depending on the method's sensitivity.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: LLE workflow for this compound extraction from plasma.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
enhancing sensitivity for detecting low concentrations of 21-Deoxycortisol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of 21-Deoxycortisol.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting low concentrations of this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and specific quantification of this compound.[1][2] It overcomes the limitations of traditional immunoassays, which can be prone to cross-reactivity with other structurally similar steroids, leading to inaccurate results.[2][3]
Q2: Why is this compound considered a superior biomarker to 17-Hydroxyprogesterone (17OHP) for certain conditions?
A2: this compound has demonstrated higher specificity for diagnosing 21-hydroxylase deficiency, the most common form of congenital adrenal hyperplasia (CAH).[4][5] While 17OHP is also elevated, it can be subject to false positives, particularly in premature infants and sick newborns.[6] this compound is a more direct marker of the impaired 21-hydroxylation pathway.[7]
Q3: What are the typical sample types and volumes required for this compound analysis?
A3: Serum or plasma are the most common sample types. For LC-MS/MS analysis, a minimum volume of 0.3 mL to 0.5 mL is typically required.[7][8] However, methods have been developed for smaller volumes, such as from dried blood spots (DBS) for newborn screening.[4][9]
Q4: What are the expected concentrations of this compound in different populations?
A4: In healthy individuals, basal plasma concentrations of this compound are very low, typically ranging from 0.03 to 0.63 nmol/L.[10] In patients with untreated classic 21-hydroxylase deficiency, levels can be significantly elevated, often exceeding 144 nmol/L.[10] Post-ACTH stimulation, levels in heterozygous carriers for 21-hydroxylase deficiency typically fall between 2.02 and 9.52 nmol/L.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / Inability to Detect Low Concentrations | Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent effectively extracts this compound. A mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) has been shown to be effective.[11] |
| Suboptimal LC-MS/MS parameters. | - Verify and optimize the multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 347.17 → 311.12).[11] - Ensure the collision energy is optimized for maximum signal intensity.[12] - Use a suitable internal standard, such as d4-cortisol, to normalize for extraction and ionization variability.[11] | |
| Matrix effects from the sample. | - Employ a more rigorous sample cleanup procedure. - Use a calibration curve prepared in a matrix that closely matches the study samples to compensate for matrix effects. | |
| High Background Noise or Interferences | Co-elution of isobaric steroids. | This compound has isobaric compounds (same molecular weight) such as 11-deoxycortisol and corticosterone.[9] Ensure the liquid chromatography method provides adequate separation of these isomers. This may require adjusting the column, mobile phase composition, or gradient.[9] |
| Contamination from labware or reagents. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and plasticware. - Run blank samples to identify sources of contamination. | |
| Inconsistent or Non-Reproducible Results | Variability in sample collection and handling. | Standardize sample collection procedures, including timing (morning specimen is often preferred).[7] Ensure consistent centrifugation and storage conditions (e.g., frozen at -20°C for long-term storage).[13] |
| Pipetting errors or inaccurate standard preparation. | - Calibrate pipettes regularly. - Prepare fresh calibration standards for each run. - Use a validated internal standard to correct for variations. | |
| False Positives (especially with Immunoassays) | Cross-reactivity with other steroids. | Switch to a more specific method like LC-MS/MS. Immunoassays are known to have cross-reactivity issues that can lead to falsely elevated results.[2][3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Serum/Plasma
-
Sample Pre-treatment: To 250 µL of serum or plasma, add an internal standard (e.g., d4-cortisol).
-
Protein Precipitation: Precipitate proteins by adding a suitable solvent (e.g., methanol) and vortexing. Centrifuge to pellet the proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute this compound and other steroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Example Value | Reference |
| LC Column | Atlantis dC18 (3 µm) | [11] |
| Mobile Phase | 20.0 mM ammonium acetate and acetonitrile (50:50, v:v) | [11] |
| Flow Rate | 0.3 mL/minute (isocratic) | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [11] |
| MRM Transition (this compound) | m/z 347.17 → 311.12 | [11] |
| MRM Transition (17OHP) | m/z 331.17 → 96.97 | [11] |
| MRM Transition (Cortisol) | m/z 363.11 → 121.00 | [11] |
| Internal Standard (d4-Cortisol) | m/z 367.19 → 121.24 | [11] |
Visualizations
Caption: Steroid synthesis pathway highlighting the formation of this compound.
Caption: General workflow for this compound detection by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Monitoring treatment in pediatric patients with 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 9. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation [mdpi.com]
- 10. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound | Synnovis [synnovis.co.uk]
Validation & Comparative
A Head-to-Head Comparison: 21-Deoxycortisol Eclipses 17-Hydroxyprogesterone in Diagnosing 21-Hydroxylase Deficiency
The diagnosis of 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH), is undergoing a paradigm shift. While 17-hydroxyprogesterone (17OHP) has long been the primary biomarker, a growing body of evidence demonstrates the superior diagnostic accuracy of 21-deoxycortisol. This guide provides a comprehensive comparison of these two steroid markers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Congenital adrenal hyperplasia encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1] Approximately 95% of CAH cases are due to mutations in the CYP21A2 gene, which encodes the 21-hydroxylase enzyme.[1][2] This deficiency leads to the accumulation of precursor steroids, which are shunted towards androgen production, causing a spectrum of clinical presentations from life-threatening salt-wasting crises in newborns to milder forms of hyperandrogenism in later life.[3][4]
Accurate and timely diagnosis is critical for appropriate management and to prevent the severe consequences of adrenal insufficiency and hyperandrogenism. For decades, newborn screening and clinical diagnosis have relied on the measurement of 17OHP.[1][3] However, the limitations of 17OHP, particularly its lack of specificity, have paved the way for the emergence of this compound as a more robust and reliable biomarker for 21OHD.[1][5]
Performance Showdown: this compound vs. 17-Hydroxyprogesterone
Experimental data consistently highlight the superior performance of this compound over 17OHP in diagnosing 21OHD, especially in newborn screening where false-positive results for 17OHP are a significant issue.[1][5]
Key Advantages of this compound:
-
Higher Specificity: this compound is a more specific marker for 21OHD because its synthesis is directly dependent on the shunting of accumulated 17OHP through an alternative pathway involving 11β-hydroxylase.[1] Unlike 17OHP, this compound levels are not significantly elevated in premature infants, stressed newborns, or in other forms of CAH, thus reducing the rate of false-positive results.[1][5]
-
Improved Diagnostic Accuracy: Studies have shown that this compound provides better discrimination between unaffected individuals, heterozygous carriers, and patients with 21OHD.[6][7] In one study, this compound demonstrated a positive predictive value of 91.7% in newborn screening for 21OHD.[6]
-
Unaffected by Gestational Age and Timing of Collection: While 17OHP concentrations are significantly influenced by gestational age, the impact on this compound levels is less substantial.[6] Furthermore, the timing of sample collection does not appear to affect this compound concentrations.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the diagnostic performance of this compound and 17-hydroxyprogesterone.
Table 1: Diagnostic Performance in Newborn Screening for 21-Hydroxylase Deficiency
| Biomarker | Study Population | Cut-off Value | Sensitivity | Specificity | Positive Predictive Value (PPV) | Reference |
| This compound | 906 newborns (55 with 21OHD) | 0.85 ng/mL | - | - | 91.7% | [6] |
| 17-Hydroxyprogesterone | 906 newborns (55 with 21OHD) | Not specified | - | - | - | [6] |
Table 2: Diagnostic Thresholds for Nonclassic Congenital Adrenal Hyperplasia (NCCAH) and Heterozygosity (HTZ) using LC-MS/MS
| Biomarker | Condition | Optimal Threshold | Sensitivity | Specificity | Reference |
| Basal this compound | NCCAH | 0.31 nmol/L | 100% | 96.8% | [2] |
| Stimulated this compound | NCCAH | 13.3 nmol/L | 100% | 100% | [2] |
| Basal 17-Hydroxyprogesterone | NCCAH | 3.0 nmol/L | - | - | [2] |
| Stimulated 17-Hydroxyprogesterone | NCCAH | 20.7 nmol/L | - | - | [2] |
| Stimulated this compound | HTZ | 1.0 nmol/L | 100% | 90.5% | [2] |
| Stimulated 17-Hydroxyprogesterone | HTZ | 8.0 nmol/L | 100% | 80.4% | [2] |
Experimental Protocols
The gold standard for the simultaneous measurement of this compound and 17-hydroxyprogesterone is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, overcoming the cross-reactivity issues often encountered with immunoassays.[8][9]
Detailed Methodology for LC-MS/MS Analysis of this compound and 17-Hydroxyprogesterone
1. Sample Preparation (Plasma/Serum):
-
Extraction: A small volume of plasma or serum (e.g., 150 µL) is subjected to solid-phase or liquid-liquid extraction to isolate the steroids.[10]
-
Internal Standards: Stable isotope-labeled internal standards (e.g., d8-17OHP, d2-cortisol) are added to the sample prior to extraction to correct for matrix effects and variations in recovery.[8]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent mixture (e.g., methanol/water) for injection into the LC-MS/MS system.[10]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the chromatographic separation of the steroids.[11]
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with 0.05% formic acid or 20.0 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10][11]
-
Flow Rate: A constant flow rate (e.g., 0.3 mL/minute) is maintained.[11]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.[10][12]
-
Detection: The analytes are detected and quantified using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion for each steroid and a corresponding product ion generated by collision-induced dissociation.[11][12]
-
Data Analysis: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[11]
Visualizing the Science
To better understand the biochemical and experimental context, the following diagrams illustrate the key pathways and workflows.
Caption: Steroidogenesis pathway highlighting the block in 21-hydroxylase deficiency.
Caption: Experimental workflow for steroid analysis by LC-MS/MS.
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. testing.com [testing.com]
- 4. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound as a marker for the detection of heterozygous carriers of 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newborn screening for congenital adrenal hyperplasia: additional steroid profile using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 10. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Immunoassay and LC-MS/MS for 21-Deoxycortisol Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The accurate measurement of 21-Deoxycortisol, a crucial biomarker for diagnosing and managing Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency, is paramount for clinical and research applications. The two primary analytical methods employed for its quantification are immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparative analysis of these two techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
LC-MS/MS has emerged as the superior method for the quantification of this compound, offering significant advantages in specificity and accuracy over traditional immunoassays. Immunoassays are prone to cross-reactivity with structurally similar steroids, which can lead to overestimated and clinically misleading results. In contrast, LC-MS/MS can distinguish between different steroid molecules with high precision, ensuring reliable and accurate measurements. While immunoassays may offer a simpler workflow, the enhanced specificity and reliability of LC-MS/MS make it the recommended method for clinical diagnostics and research where accuracy is critical.
Performance Comparison: Immunoassay vs. LC-MS/MS
The following table summarizes the key performance characteristics of immunoassay and LC-MS/MS for the analysis of this compound, based on data from various studies.
| Performance Metric | Immunoassay | LC-MS/MS |
| Specificity | Lower, prone to cross-reactivity with other steroids (e.g., 17-hydroxyprogesterone, cortisol)[1][2][3] | High, capable of separating and distinctly measuring this compound from other structurally similar steroids[1][4] |
| Accuracy | Can be compromised by cross-reactivity, leading to falsely elevated results[1][2][3] | High, considered the "gold standard" for steroid analysis[5] |
| Lower Limit of Quantification (LLOQ) | Variable, depends on the specific kit | Generally lower, enabling more sensitive detection. For example, LLOQs of 0.064 nmol/L have been reported[6] |
| Linearity Range | Typically narrower | Wider dynamic range, e.g., 0.25–50 ng/mL[7] |
| Precision (CV%) | Intra-assay and inter-assay CVs are generally acceptable but can be affected by interferences. | Excellent, with intra- and inter-assay CVs typically below 15%[6][7] |
| Recovery | Can be influenced by matrix effects and cross-reacting substances. | High and consistent, typically in the range of 83%–96%[7] |
| Throughput | Can be high with automated platforms. | Can be lower than automated immunoassays, but advancements are improving throughput. |
| Cost per Sample | Generally lower. | Can be higher due to instrumentation and reagent costs. |
| Multiplexing Capability | Limited to single-analyte measurement. | Can simultaneously measure multiple steroids in a single run[8] |
Experimental Protocols
Immunoassay (Competitive ELISA Protocol for this compound)
This protocol is a representative example of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. Specific details may vary depending on the commercial kit used.
Principle: In a competitive ELISA, unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on an antibody-coated microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microtiter plate pre-coated with anti-21-Deoxycortisol antibody
-
This compound standards
-
This compound-enzyme (e.g., HRP) conjugate
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the this compound standards. Prepare patient samples, which may require extraction.
-
Competitive Binding: Add a defined volume of standards, controls, and samples to the antibody-coated microplate wells.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme in the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Protocol for this compound
This protocol provides a general overview of an LC-MS/MS method for this compound quantification in serum or plasma.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The sample is first subjected to a chromatographic separation to isolate this compound from other components. The isolated compound is then ionized and fragmented in the mass spectrometer, and specific fragment ions are detected and quantified.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and methanol or acetonitrile)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and tert-butylmethyl ether[7])
-
Reagents for sample preparation (e.g., protein precipitation reagents)
Procedure:
-
Sample Preparation:
-
Add an internal standard to the serum or plasma sample.
-
Perform protein precipitation to remove large proteins.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate this compound from other steroids using a specific gradient elution program with the analytical column and mobile phases.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
The parent ion of this compound is selected in the first quadrupole (Q1).
-
The parent ion is fragmented in the collision cell (Q2).
-
Specific product ions of this compound are selected and detected in the third quadrupole (Q3).
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Steroid Biosynthesis Pathway in 21-Hydroxylase Deficiency
The following diagram illustrates the steroid biosynthesis pathway, highlighting the enzymatic block in 21-hydroxylase deficiency and the resulting accumulation of this compound.
Caption: Steroid biosynthesis pathway showing the 21-hydroxylase deficiency leading to this compound accumulation.
Experimental Workflow Comparison
The diagram below outlines the key steps in the experimental workflows for immunoassay and LC-MS/MS.
Caption: Comparative experimental workflows for Immunoassay and LC-MS/MS.
Conclusion
For the accurate and reliable quantification of this compound, LC-MS/MS is the method of choice. Its high specificity and ability to multiplex make it an invaluable tool for both clinical diagnostics and research in the field of endocrinology and drug development. While immunoassays may be suitable for initial screening in some contexts, their susceptibility to cross-reactivity necessitates confirmation with a more specific method like LC-MS/MS, particularly when precise and accurate results are essential for patient care or research outcomes. The initial investment in LC-MS/MS technology is offset by the quality and reliability of the data it provides, ultimately leading to better clinical decisions and more robust scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical guidelines for the diagnosis and treatment of 21-hydroxylase deficiency (2021 revision) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
21-Deoxycortisol: A More Specific Biomarker for the Diagnosis of 21-Hydroxylase Deficiency
A comprehensive comparison of 21-deoxycortisol and 17-hydroxyprogesterone in the diagnosis and screening of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.
The accurate and timely diagnosis of 21-hydroxylase deficiency (21OHD), the most common cause of congenital adrenal hyperplasia (CAH), is critical for preventing life-threatening adrenal crises in newborns and managing hyperandrogenism.[1][2][3] For decades, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for screening and diagnosing 21OHD.[2][4] However, the specificity of 17OHP is limited, leading to a high rate of false-positive results, particularly in preterm infants and stressed newborns.[2][5] Emerging evidence strongly suggests that this compound (21-deoxy), a downstream metabolite of 17OHP, offers superior diagnostic accuracy as a more specific marker for 21OHD.[2][5][6]
This guide provides a detailed comparison of this compound and 17-hydroxyprogesterone, presenting supporting experimental data, outlining methodologies, and illustrating the relevant biochemical pathways to aid researchers, scientists, and drug development professionals in understanding the advantages of incorporating this compound into diagnostic protocols for 21OHD.
Comparative Diagnostic Accuracy
Multiple studies have demonstrated that this compound is a better predictor of 21OHD status compared to 17OHP, with less overlap in concentrations between unaffected individuals and those with confirmed 21OHD.[6] This increased specificity is because this compound is only produced in significant amounts when there is a blockage at the 21-hydroxylase enzyme, making it a more direct marker of the deficiency.[5][7] In contrast, 17OHP levels can be elevated in other conditions such as 11-hydroxylase deficiency, 3β-hydroxysteroid dehydrogenase deficiency, and P450 oxidoreductase deficiency, as well as in response to physiological stress.[2][5]
A study involving 906 newborn screening specimens found that this compound was a better predictor of 21OHD status than 17OHP.[6][8] A streamlined decision tree using a this compound cutoff of 0.85 ng/mL yielded a 91.7% positive predictive value for 21OHD screening.[6] Another study highlighted that Receiver Operating Characteristic (ROC) curve analysis showed this compound to have the best sensitivity and specificity for diagnosing classical 21-hydroxylase deficiency, with an area under the curve (AUC) of 1.0.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the diagnostic performance of this compound and 17-hydroxyprogesterone.
Table 1: Diagnostic Thresholds for Nonclassic Congenital Adrenal Hyperplasia (NCCAH) [10]
| Biomarker | Condition | Threshold | Sensitivity | Specificity |
| Basal 17OHP | NCCAH | 3.0 nmol/L | - | - |
| Stimulated 17OHP | NCCAH | 20.7 nmol/L | - | - |
| Basal this compound | NCCAH | 0.31 nmol/L | 100% | 96.8% |
| Stimulated this compound | NCCAH | 13.3 nmol/L | 100% | 100% |
Table 2: Diagnostic Thresholds for Heterozygosity (HTZ) for 21OHD [10]
| Biomarker | Condition | Threshold | Sensitivity | Specificity |
| Stimulated 17OHP | HTZ | 8.0 nmol/L | 100% | 80.4% |
| Stimulated this compound | HTZ | 1.0 nmol/L | 100% | 90.5% |
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
In normal adrenal steroidogenesis, the enzyme 21-hydroxylase (CYP21A2) is essential for the conversion of 17-hydroxyprogesterone to 11-deoxycortisol in the glucocorticoid pathway and progesterone to 11-deoxycorticosterone in the mineralocorticoid pathway.[11] In 21OHD, the deficiency of this enzyme leads to the accumulation of precursor steroids, primarily 17OHP. This excess 17OHP is then shunted into alternative metabolic pathways. A key alternative pathway is the 11β-hydroxylation of 17OHP by the enzyme CYP11B1 to form this compound.[4][5] This makes the measurement of this compound a direct indicator of the metabolic consequences of 21-hydroxylase deficiency.
Caption: Steroidogenesis pathway highlighting the block in 21-hydroxylase and the formation of this compound.
Experimental Protocols
The primary method for the simultaneous quantification of this compound and other steroids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10] This technique offers high sensitivity and specificity, allowing for the accurate measurement of multiple analytes in a single run.
General Experimental Workflow for Steroid Profiling by LC-MS/MS
-
Sample Collection: Serum or plasma is collected from patients. For newborn screening, dried blood spots (DBS) are used.[12]
-
Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate steroids from the biological matrix.[7]
-
Internal standards are added to correct for extraction losses and matrix effects.
-
-
Chromatographic Separation: The extracted steroids are separated using a liquid chromatography system, typically with a C18 column.
-
Mass Spectrometric Detection: The separated steroids are ionized (usually by electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure accurate quantification.
-
Data Analysis: The concentration of each steroid is determined by comparing its peak area to that of the corresponding internal standard and a calibration curve.
Caption: General experimental workflow for the analysis of steroids by LC-MS/MS.
Specific LC-MS/MS Assay Parameters
A detailed description of a validated LC-MS/MS method for the simultaneous measurement of this compound, 17-hydroxyprogesterone, cortisol, and cortisone has been published. Key parameters from such methods often include:
-
Column: A reverse-phase column such as Atlantis dC18.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Positive ion mode electrospray ionization (ESI+).
-
MRM Transitions: Specific mass-to-charge (m/z) transitions for each analyte are monitored. For example:
-
This compound: 347.17 ⟶ 311.12
-
17-hydroxyprogesterone: 331.17 ⟶ 96.97
-
Cortisol: 363.11 ⟶ 121.00
-
Cortisone: 361.18 ⟶ 163.11
-
Conclusion
The available evidence strongly supports the use of this compound as a highly specific and sensitive biomarker for the diagnosis and screening of 21-hydroxylase deficiency. Its superiority over 17-hydroxyprogesterone, particularly in reducing false-positive results in newborn screening, warrants its inclusion in routine diagnostic panels. The adoption of robust and validated LC-MS/MS methods for the simultaneous measurement of a panel of steroids, including this compound, will significantly improve the diagnostic accuracy of congenital adrenal hyperplasia. Researchers and clinicians are encouraged to consider this compound as a key analyte in the evaluation of suspected 21OHD.[2][6]
References
- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Synnovis [synnovis.co.uk]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Correlation Between 21-Deoxycortisol Levels and CYP21A2 Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 21-Deoxycortisol levels in relation to specific mutations within the CYP21A2 gene, which are causative of Congenital Adrenal Hyperplasia (CAH). The data presented herein is collated from various experimental studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development for CAH and related steroidogenic disorders.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis. The most common form, accounting for over 95% of cases, is caused by mutations in the CYP21A2 gene, leading to a deficiency of the 21-hydroxylase enzyme.[1][2] This enzymatic block results in the accumulation of precursor steroids, notably 17-hydroxyprogesterone (17-OHP) and this compound. While 17-OHP has traditionally been the primary biomarker for CAH diagnosis and monitoring, this compound is emerging as a highly specific and sensitive marker for 21-hydroxylase deficiency.[3][4]
The severity of CAH is directly correlated with the degree of residual 21-hydroxylase enzyme activity, which in turn is determined by the nature of the CYP21A2 gene mutation(s).[1] This guide will explore the quantitative relationship between different CYP21A2 genotypes and circulating this compound levels.
Data Presentation: this compound Levels Across CYP21A2 Mutation Categories
The following tables summarize the correlation between different categories of CYP21A2 gene mutations and the corresponding serum levels of this compound. It is important to note that absolute values can vary between laboratories and assays. The data is categorized based on the functional impact of the mutations on 21-hydroxylase enzyme activity.
Table 1: Basal this compound Levels in Relation to CYP21A2 Genotype
| Genotype Category | Examples of Mutations | Residual Enzyme Activity | Typical Basal this compound Levels (ng/dL) | Clinical Phenotype |
| Severe (Group A) | Deletions, IVS2-13A/C>G, Q318X | 0% | >1000 | Salt-Wasting |
| Moderate (Group B) | I172N | 1-2% | 100 - 1000 | Simple Virilizing |
| Mild (Group C) | V281L, P30L | 20-50% | 10 - 100 | Non-Classical |
| Heterozygous Carriers | One mutated allele | ~50% | <10 (can be slightly elevated) | Asymptomatic |
| No Mutation | Wild-Type | 100% | <10 | Unaffected |
Note: These values are approximate and for comparative purposes. Actual concentrations can vary.
Table 2: ACTH-Stimulated this compound Levels
Adrenocorticotropic hormone (ACTH) stimulation testing can further delineate the carrier status and diagnose non-classical CAH.
| Genotype | Typical ACTH-Stimulated this compound Levels (ng/dL) |
| Non-Classical CAH | >100 |
| Heterozygous Carriers | 10 - 100 |
| Unaffected Individuals | <10 |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the data is crucial for interpretation and replication.
1. Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
-
Sample Preparation:
-
Serum or plasma samples are collected, preferably in the morning.
-
An internal standard (e.g., a deuterated form of this compound) is added to the sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant containing the steroids is extracted using a solid-phase or liquid-liquid extraction method.
-
The extracted sample is then dried and reconstituted in a solvent suitable for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The steroids are separated on a C18 column using a gradient of mobile phases (e.g., water with formic acid and methanol).
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique mass-to-charge ratios.
-
2. CYP21A2 Gene Mutation Analysis
Due to the complexity of the CYP21A2 gene locus, which includes a highly homologous pseudogene (CYP21A1P), a combination of methods is often employed.
-
Sanger Sequencing:
-
Genomic DNA is extracted from peripheral blood leukocytes.
-
The CYP21A2 gene is specifically amplified using long-range PCR with primers that do not amplify the CYP21A1P pseudogene.
-
The PCR product is then used as a template for Sanger sequencing of all 10 exons and their flanking intron-exon boundaries.
-
The resulting sequences are compared to the reference CYP21A2 gene sequence to identify point mutations, small insertions, and deletions.
-
-
Multiplex Ligation-Dependent Probe Amplification (MLPA):
-
MLPA is used to detect large deletions, duplications, and gene conversions involving the CYP21A2 gene.
-
Genomic DNA is hybridized with a mix of probes specific to different exons of the CYP21A2 and CYP21A1P genes.
-
Each probe consists of two oligonucleotides that hybridize to adjacent target sequences.
-
If both probes are hybridized, they are ligated together by a ligase enzyme.
-
All ligated probes are then amplified by PCR using a single primer pair.
-
The amplified products are separated by capillary electrophoresis, and the relative peak heights for each probe are compared to a reference sample to determine the copy number of each target region.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Figure 1. Simplified steroidogenesis pathway highlighting the role of 21-hydroxylase.
Figure 2. Experimental workflow for correlating this compound levels with CYP21A2 mutations.
Figure 3. Logical relationship between CYP21A2 mutation and elevated this compound.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. [this compound. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of 21-OH Deficiency and Genotype–Phenotype Correlation: Experience of the Hellenic National Referral Center [mdpi.com]
- 4. cd-genomics.com [cd-genomics.com]
Validating 21-Deoxycortisol for Identifying Heterozygous Carriers of Congenital Adrenal Hyperplasia: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of heterozygous carriers of Congenital Adrenal Hyperplasia (CAH) is crucial for genetic counseling and understanding disease prevalence. While 17-hydroxyprogesterone (17OHP) has been the traditional biomarker, recent evidence strongly supports the superior performance of 21-Deoxycortisol in this role. This guide provides a comprehensive comparison of these biomarkers, supported by experimental data and detailed methodologies.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders affecting adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is caused by a deficiency in the 21-hydroxylase enzyme, a result of mutations in the CYP21A2 gene.[1][2][3] This deficiency leads to impaired cortisol and aldosterone synthesis and an accumulation of precursor steroids, which are diverted to the androgen synthesis pathway.[4] While individuals with classic CAH are typically identified at birth or in early childhood, heterozygous carriers, who have one mutated and one normal CYP21A2 allele, are usually asymptomatic but can pass the mutation to their offspring.[5] Therefore, reliable identification of these carriers is paramount.
This compound: A More Sensitive Biomarker for Carrier Detection
Studies have demonstrated that this compound (21DF) is a more sensitive marker for detecting heterozygous carriers of 21-hydroxylase deficiency than 17OHP.[6] In individuals with a compromised 21-hydroxylase enzyme, even the partial deficiency seen in heterozygous carriers leads to a significant accumulation of 17OHP, some of which is then converted to 21DF through an alternative pathway. This makes 21DF a more specific indicator of 21-hydroxylase deficiency.
Following stimulation with adrenocorticotropic hormone (ACTH), the difference in 21DF levels between heterozygous carriers and non-carriers becomes even more pronounced, making ACTH stimulation a key component of carrier screening protocols.[6][7]
Performance Comparison: this compound vs. 17-Hydroxyprogesterone
The following tables summarize the quantitative data from studies comparing the diagnostic performance of this compound and 17-hydroxyprogesterone in identifying heterozygous carriers of CAH.
| Biomarker | Condition | Diagnostic Threshold | Sensitivity | Specificity | Source |
| Stimulated 17OHP | Heterozygosity (HTZ) | >8.0 nmol/L | 100% | 80.4% | [8][9] |
| Stimulated 21DF | Heterozygosity (HTZ) | >1.0 nmol/L | 100% | 90.5% | [8][9] |
| Stimulated (21DF+17OHP)/Cortisol Ratio | Heterozygosity (HTZ) | >13.6 | 100% | 85.0% | [8][9] |
Table 1: Comparison of diagnostic thresholds, sensitivity, and specificity for identifying heterozygous carriers (HTZ) of CAH.
| Study Population | Biomarker | Heterozygous Carriers (Mean ± SD) | Control Group (Mean ± SD) | p-value | Source |
| Women | Basal this compound | 20.5 ± 12.6 ng/dL | 6.9 ± 3.6 ng/dL | < 0.05 | [6] |
| Men | Basal this compound | 21.2 ± 14.4 ng/dL | 7.9 ± 2.8 ng/dL | < 0.05 | [6] |
Table 2: Basal this compound levels in heterozygous carriers versus a control group.
Experimental Protocols
Accurate measurement of this compound and other steroid hormones is critical for the correct identification of CAH carriers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity, which allows for the simultaneous measurement of multiple steroids and avoids the cross-reactivity issues often encountered with immunoassays.[10][11][12]
ACTH Stimulation Test
The ACTH stimulation test is the most effective method for evaluating adrenal gland function and is particularly valuable for identifying mild forms of CAH and heterozygous carriers.[2]
Protocol:
-
Baseline Sample: A blood sample is collected in the early morning (before 8 a.m.) to measure baseline steroid levels. For women, the test should be performed during the early follicular phase (days 3-7) of the menstrual cycle.[2]
-
ACTH Administration: A synthetic ACTH analogue, such as cosyntropin (25 IU), is administered intravenously.[2]
-
Post-Stimulation Sample: A second blood sample is collected 60 minutes after ACTH administration.[2]
-
Analysis: Both baseline and stimulated samples are analyzed for 17OHP, this compound, and cortisol using LC-MS/MS.
LC-MS/MS Method for Steroid Profiling
Sample Preparation:
-
Serum samples are subjected to a protein precipitation step, often using a solution like methanol.
-
The supernatant is then transferred for analysis.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used for the separation of steroids.[11][13]
-
A triple quadrupole mass spectrometer is used for detection in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[1][13]
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[13]
It is crucial to ensure chromatographic separation of isobaric steroids, which have the same molecular weight but different structures, to prevent inaccurate quantification.[14][15]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Figure 1: Simplified steroidogenesis pathway highlighting the 21-hydroxylase deficiency in CAH.
Figure 2: Experimental workflow for identifying CAH heterozygous carriers using ACTH stimulation and LC-MS/MS.
Conclusion
The available evidence strongly indicates that this compound is a more robust and reliable biomarker than 17-hydroxyprogesterone for the identification of heterozygous carriers of 21-hydroxylase deficiency CAH. Its use, particularly in conjunction with ACTH stimulation and analysis by LC-MS/MS, can significantly improve the accuracy of carrier screening. For researchers and professionals in drug development, adopting this compound as a key biomarker can lead to more precise patient stratification and a better understanding of the genetic landscape of CAH. Molecular genetic testing of the CYP21A2 gene remains the definitive method for confirming carrier status, especially in ambiguous cases.[5][16]
References
- 1. trivitron.com [trivitron.com]
- 2. Congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcrpe.org [jcrpe.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Genetics of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound as a marker for the detection of heterozygous carriers of 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of heterozygous carriers for 21-hydroxylase deficiency by plasma this compound measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in biochemical and molecular analysis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 21-Deoxycortisol and 11-deoxycortisol in the Diagnosis of Adrenal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 21-Deoxycortisol and 11-deoxycortisol as diagnostic markers for adrenal disorders, primarily focusing on Congenital Adrenal Hyperplasia (CAH). It is intended to offer an objective overview supported by experimental data to aid in research and clinical assay development.
Introduction to Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by enzymatic defects in the adrenal cortisol biosynthesis pathway.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21OHD), caused by mutations in the CYP21A2 gene.[3][4] A rarer form is 11β-hydroxylase deficiency (11β-OHD), which accounts for 5-8% of CAH cases.[4][5] These enzymatic blocks lead to an accumulation of specific steroid precursors, which serve as crucial biomarkers for diagnosis.
The traditional primary biomarker for 21OHD has been 17-hydroxyprogesterone (17OHP). However, its diagnostic accuracy can be compromised by a lack of specificity, particularly in newborns.[6] This has led to the evaluation of this compound and 11-deoxycortisol as more specific and reliable markers for 21OHD and 11β-OHD, respectively.
Biochemical Basis for Differential Diagnosis
The measurement of this compound and 11-deoxycortisol allows for a precise differential diagnosis of the two most common forms of CAH.
-
This compound in 21-Hydroxylase Deficiency: In 21OHD, the deficiency of the 21-hydroxylase enzyme impairs the conversion of 17OHP to 11-deoxycortisol.[7] This leads to a significant accumulation of 17OHP, which is then shunted into an alternative pathway where it is hydroxylated by the 11β-hydroxylase enzyme to form this compound.[6][8] Therefore, elevated levels of this compound are highly specific for 21OHD.[6][9]
-
11-deoxycortisol in 11β-Hydroxylase Deficiency: In 11β-OHD, the enzymatic block occurs further down the cortisol synthesis pathway, preventing the conversion of 11-deoxycortisol to cortisol.[5][10] This results in a marked increase in the concentration of 11-deoxycortisol.[5][11]
The distinct accumulation of these two steroids provides a clear biochemical basis for differentiating between these two adrenal disorders.
Quantitative Comparison of Diagnostic Performance
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and simultaneous quantification of multiple steroids, offering superior specificity compared to immunoassays.[12] The following tables summarize the diagnostic performance of this compound and 11-deoxycortisol based on available experimental data.
| Biomarker | Adrenal Disorder | Measurement Type | Cutoff Value | Sensitivity | Specificity | Source |
| This compound | Nonclassic 21OHD | Basal | 0.31 nmol/L | 100% | 96.8% | [13][14] |
| Nonclassic 21OHD | ACTH-stimulated | 13.3 nmol/L | 100% | 100% | [13][14] | |
| 21OHD (Newborns) | Basal | 0.85 ng/mL | - | - | [15] |
| Biomarker | Adrenal Disorder | Key Diagnostic Feature | Source |
| 11-deoxycortisol | 11β-Hydroxylase Deficiency | Markedly elevated serum concentrations | [5][11] |
Signaling Pathways and Diagnostic Logic
The following diagrams illustrate the steroidogenesis pathway and the logical workflow for diagnosing adrenal disorders using these biomarkers.
Caption: Simplified adrenal steroidogenesis pathway highlighting the enzymatic steps and the formation of this compound and 11-deoxycortisol.
Caption: Diagnostic workflow for differentiating 21OHD and 11β-OHD using this compound and 11-deoxycortisol.
Experimental Protocols
Adrenocorticotropic Hormone (ACTH) Stimulation Test
The ACTH stimulation test is a cornerstone in the diagnosis of adrenal insufficiency and CAH.[1][16]
Objective: To assess the adrenal gland's response to ACTH and measure the resulting steroid production.
Protocol:
-
Baseline Sample: A blood sample is drawn in the morning (preferably between 7-9 AM) to establish baseline levels of relevant steroids, including 17OHP, this compound, and 11-deoxycortisol.[1]
-
ACTH Administration: A synthetic form of ACTH, cosyntropin (e.g., Synacthen), is administered. The standard high-dose test uses 250 μg of cosyntropin, administered intravenously or intramuscularly.[1][2] Low-dose protocols (e.g., 1 μg or 5 μg) may also be used.[17]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration.[1][2]
-
Analysis: The concentrations of the target steroids in the baseline and post-stimulation samples are measured using LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Profiling
Objective: To accurately and simultaneously quantify multiple steroids in a single serum sample.
Methodology:
-
Sample Preparation: Steroids are extracted from the serum sample. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[18]
-
Chromatographic Separation: The extracted steroids are separated using liquid chromatography, often with a C18 reversed-phase column. A gradient elution with a mobile phase, such as methanol and water with additives like formic acid or ammonium fluoride, is employed to achieve separation of isobaric steroids (e.g., this compound, 11-deoxycortisol, and corticosterone).[7][19]
-
Mass Spectrometric Detection: The separated steroids are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid to ensure high selectivity and sensitivity.[12]
-
Quantification: The concentration of each steroid is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard.
Conclusion
The measurement of this compound and 11-deoxycortisol by LC-MS/MS offers a highly specific and reliable approach to the differential diagnosis of 21-hydroxylase deficiency and 11β-hydroxylase deficiency, the two most common forms of Congenital Adrenal Hyperplasia. This compound, in particular, has demonstrated superior diagnostic accuracy compared to the traditional marker, 17OHP, for 21OHD. The integration of these specific biomarkers into routine clinical and research steroid panels can significantly improve the accuracy and efficiency of diagnosing adrenal disorders. This guide provides a foundational understanding for researchers and drug development professionals to further explore and validate the clinical utility of these important steroid metabolites.
References
- 1. droracle.ai [droracle.ai]
- 2. toplinemd.com [toplinemd.com]
- 3. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 6. labcorp.com [labcorp.com]
- 7. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. caresfoundation.org [caresfoundation.org]
- 10. 11-Deoxycortisol | Rupa Health [rupahealth.com]
- 11. 11-deoxycortisol and this compound - Clinicore Labs [clinicorelabs.com]
- 12. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnosing Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]
- 17. iomcworld.com [iomcworld.com]
- 18. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Newborn Screening for Congenital Adrenal Hyperplasia: A Comparative Guide to 21-Deoxycortisol Cutoff Values
For Immediate Release
A critical evaluation of newborn screening protocols for Congenital Adrenal Hyperplasia (CAH) highlights the enhanced accuracy and efficiency achieved by incorporating 21-deoxycortisol (21-DF) as a second-tier biomarker. This guide provides a comprehensive comparison of various screening algorithms, their respective 21-DF cutoff values, and the supporting experimental data for researchers, scientists, and drug development professionals. The evidence strongly indicates that the integration of 21-DF measurement significantly reduces false-positive rates, thereby alleviating the burden on healthcare systems and minimizing parental anxiety.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders affecting adrenal steroidogenesis, with 21-hydroxylase deficiency accounting for over 95% of cases.[1] Newborn screening for CAH is crucial for early diagnosis and treatment to prevent life-threatening salt-wasting crises.[1] Traditionally, screening relies on the measurement of 17-hydroxyprogesterone (17-OHP) from dried blood spots (DBS). However, this primary screening method is plagued by a high number of false-positive results, particularly in preterm or stressed newborns, leading to a low positive predictive value (PPV).[1][2]
The introduction of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the measurement of a panel of steroids from the same DBS, with this compound emerging as a highly specific marker for 21-hydroxylase deficiency.[3][4][5] This guide delves into the clinical validation of 21-DF cutoff values and compares the performance of different screening strategies.
Comparative Analysis of this compound Screening Protocols
The following tables summarize the performance of various newborn screening algorithms for CAH that incorporate this compound. These studies demonstrate a significant improvement in screening accuracy, particularly the positive predictive value, with the implementation of second-tier testing using 21-DF.
| Study / Program | Screening Algorithm | This compound (21-DF) Cutoff | Sensitivity | Specificity | Positive Predictive Value (PPV) |
| The Netherlands [6][7] | First-tier 17-OHP (immunoassay), Second-tier 21-DF (LC-MS/MS) for inconclusive results. | ≥2 nmol/L | Not explicitly stated, but one false negative reported due to prior treatment. | Not explicitly stated, but reduced false-positive referrals. | Increased from 53% to 65% |
| Wisconsin, USA [8] | Decision tree using solely 21-DF. | 0.85 ng/mL | 100% (for the study cohort) | Not explicitly stated | 91.7% |
| Tokyo, Japan [9] | Refined algorithm prioritizing a low 21-DF cutoff as the primary exclusion criterion. | Not explicitly stated as a single value, but undetectable in 99.2% of low-birth-weight false positives. | 100% | Greatly improved | Increased from 9.0% to 87.2% (initial positives) and 44.8% to 89.1% (final referrals) |
| New Zealand [10] | First-tier 17-OHP (immunoassay), Second-tier LC-MS/MS with 17-OHP, 21-DF, and a steroid ratio. | Not explicitly stated as a single value, part of a multi-parameter assessment. | 87% (for classical CAH) | 99.99% | Increased from 10.1% to 45.8% |
| China [11] | First-tier 17-OHP (immunoassay), Second-tier steroid profiling by LC-MS/MS. | Lower limit of quantification was 0.5 ng/mL. | Not explicitly stated | Reduced false-positives by 89.1% | Increased to 26.0% |
Experimental Protocols
The accurate measurement of this compound from dried blood spots is paramount for the success of second-tier screening. The most widely accepted and utilized method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Protocol for this compound Measurement by LC-MS/MS from Dried Blood Spots
This protocol represents a generalized workflow based on methodologies described in the cited literature.[4][11][12][13] Specific parameters may vary between laboratories.
1. Sample Preparation:
-
A small disc (typically 3.2 mm or 5 mm in diameter) is punched from the dried blood spot on the newborn screening card.[4][11]
-
The punched disc is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of organic solvents (e.g., methanol, acetonitrile) and an internal standard (a stable isotope-labeled version of this compound) is added to each well.[4][13]
-
The plate is agitated for a set period (e.g., 45 minutes) to allow for the extraction of the steroids from the blood spot.[4]
-
The supernatant containing the extracted steroids is then separated from the filter paper disc, often by centrifugation or filtration.
-
The extract is evaporated to dryness under a stream of nitrogen or gentle heat.
-
The dried residue is reconstituted in a solution compatible with the LC-MS/MS system (e.g., a methanol/water mixture).[4]
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system.
-
The steroids are separated based on their physicochemical properties as they pass through a chromatographic column (e.g., a C18 column).[4]
-
The separated steroids then enter the tandem mass spectrometer.
-
The mass spectrometer uses specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to detect and quantify this compound and other target steroids with high specificity and sensitivity.
Visualizing the Rationale and Workflow
To better understand the underlying biochemistry and the screening process, the following diagrams are provided.
Caption: Steroidogenesis pathway illustrating the block in 21-hydroxylase deficiency.
References
- 1. Wisconsin’s Screening Algorithm for the Identification of Newborns with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newborn screening for congenital adrenal hyperplasia: Utility of liquid chromatography with tandem mass spectrometry as a secondary test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation [mdpi.com]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation | Archives of Disease in Childhood [adc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of a New Laboratory Protocol for Newborn Screening for Congenital Adrenal Hyperplasia in New Zealand [mdpi.com]
- 10. Steroid profile in dried blood spots by liquid chromatography tandem mass spectrometry: Application to newborn screening for congenital adrenal hyperplasia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dried Blood Spot Testing for Seven Steroids Using Liquid Chromatography-Tandem Mass Spectrometry With Reference Interval Determination in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. measuring-steroids-from-dried-blood-spots-using-tandem-mass-spectrometry-to-diagnose-congenital-adrenal-hyperplasia - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
A Guide to Cross-Laboratory Validation of 21-Deoxycortisol Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 21-deoxycortisol, a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), is paramount for clinical research and drug development. This guide provides a comparative overview of the primary methods used for its quantification, with a focus on cross-laboratory validation, performance data, and experimental protocols. The evidence overwhelmingly supports the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior specificity and accuracy compared to traditional immunoassays.
Executive Summary
Cross-laboratory validation of this compound measurement is essential for ensuring the consistency and reliability of results across different studies and clinical sites. Proficiency testing (PT) programs, such as the one offered by the Centers for Disease Control and Prevention (CDC) for CAH, play a vital role in this process by providing external quality assessment.[1] While detailed public reports from these programs are limited, the available literature and individual laboratory validation studies consistently demonstrate the advantages of LC-MS/MS over immunoassays. Immunoassays are prone to cross-reactivity with structurally similar steroids, which can lead to inaccurate results.[2] In contrast, LC-MS/MS offers high specificity and sensitivity, making it the gold standard for this compound measurement.[2][3]
Performance Comparison of Measurement Methods
The following tables summarize the performance characteristics of LC-MS/MS methods for this compound measurement as reported in various validation studies. Data for immunoassays are limited due to their declining use for this specific analyte in research and clinical settings.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.25–50 | 0.1–100 | 0.5–200 |
| Intra-Assay Precision (%CV) | 2.4–11.3 | <10 | <7 |
| Inter-Assay Precision (%CV) | ≤ 10.5 | <15 | <10 |
| Accuracy/Bias (%) | -9.7 to 6.6 | 85–115 (recovery) | -9.2 to 12 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.1 | 0.5 |
Data compiled from single-laboratory validation studies. Direct cross-laboratory comparison data from proficiency testing programs is not publicly detailed.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the accurate quantification of this compound. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent such as methanol or acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE (e.g., with methyl tert-butyl ether) or SPE is used to further purify the sample and concentrate the analyte. An internal standard (typically a stable isotope-labeled version of this compound) is added at the beginning of this step to correct for extraction inefficiency and matrix effects.
-
Derivatization (Optional): In some methods, derivatization is performed to improve the ionization efficiency and chromatographic properties of the analyte.
2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The extracted sample is injected into an HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) is used to separate this compound from other endogenous steroids.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to ionize the analyte.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive detection.
Immunoassay
Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are less commonly used for this compound due to issues with cross-reactivity.
General Principle:
-
Competitive Binding: These assays are typically based on the principle of competitive binding, where unlabeled this compound in the sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody.
-
Detection: The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of unlabeled analyte in the sample. The signal is detected using a radioisotope counter (for RIA) or a spectrophotometer (for ELISA).
Mandatory Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound. In 21-hydroxylase deficiency, the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is blocked, leading to the accumulation of 17-hydroxyprogesterone, which is then shunted towards the production of this compound by the enzyme 11β-hydroxylase.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Method Validation
This diagram outlines a typical workflow for the validation of a this compound measurement method, ensuring its accuracy, precision, and reliability.
Caption: Experimental workflow for this compound method validation.
References
- 1. cdc.gov [cdc.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 21-Deoxycortisol as a Predictive Biomarker for Congenital Adrenal Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
Congenital Adrenal Hyperplasia (CAH), most commonly caused by 21-hydroxylase deficiency (21OHD), is a group of autosomal recessive disorders affecting adrenal steroidogenesis. Accurate and timely diagnosis is critical to prevent life-threatening adrenal crises and manage hyperandrogenism. For decades, newborn screening and diagnosis have relied on measuring 17-hydroxyprogesterone (17OHP), a primary substrate for the deficient 21-hydroxylase enzyme. However, the low specificity of 17OHP, particularly in premature infants and stressed newborns, results in a high false-positive rate, causing considerable family anxiety and healthcare costs.[1][2] Emerging evidence strongly supports 21-deoxycortisol (21DF), a downstream metabolite of 17OHP, as a more specific and sensitive biomarker for 21OHD, significantly improving the positive predictive value (PPV) of CAH testing.[1][3][4][5]
This guide provides an objective comparison of this compound and 17-hydroxyprogesterone, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Comparative Diagnostic Performance: this compound vs. 17-Hydroxyprogesterone
The utility of a biomarker is defined by its ability to correctly identify individuals with the disease. For CAH screening and diagnosis, this involves comparing the performance of 21DF against the standard marker, 17OHP. Studies consistently demonstrate that 21DF offers superior specificity and positive predictive value.
Table 1: Performance in Newborn Screening
| Biomarker/Method | Population | Cutoff Value | PPV (%) | Sensitivity (%) | Specificity (%) | Source |
|---|---|---|---|---|---|---|
| This compound (sole marker) | Newborns (n=906) | 0.85 ng/mL | 91.7% | Not Reported | Not Reported | [3] |
| This compound (second-tier) | Newborns | Not specified | 65% | Not Reported | Not Reported | [6] |
| (17OHP + 21DF) / Cortisol Ratio | Newborns (n=242,500) | > 0.53 | 100% | 100% | 100% | [2][5] |
| 17-Hydroxyprogesterone (first-tier) | Newborns | Not specified | 53% (before 21DF) | Not Reported | Not Reported |[6] |
Table 2: Performance in Diagnosis of Nonclassic CAH (NCCAH) in Hyperandrogenic Females
| Biomarker | Test Condition | Cutoff Value (nmol/L) | Sensitivity (%) | Specificity (%) | Source |
|---|---|---|---|---|---|
| This compound | Basal | 0.31 | 100% | 96.8% | [7][8] |
| This compound | ACTH-stimulated | 13.3 | 100% | 100% | [7][8] |
| 17-Hydroxyprogesterone | Basal | 3.0 | 100% | Not Reported | [7][8] |
| 17-Hydroxyprogesterone | ACTH-stimulated | 20.7 | Not Reported | Not Reported |[7][8] |
Signaling Pathways and Experimental Workflows
Adrenal Steroidogenesis in 21-Hydroxylase Deficiency
In healthy individuals, 21-hydroxylase (CYP21A2) is essential for converting 17OHP to 11-deoxycortisol (a cortisol precursor) and progesterone to deoxycorticosterone (an aldosterone precursor). In 21OHD, this enzyme is deficient, leading to the accumulation of 17OHP. This excess 17OHP is then metabolized by another enzyme, 11β-hydroxylase (CYP11B1), to form this compound.[1][4][5] Because 21DF is not typically elevated in other conditions that cause high 17OHP levels (e.g., prematurity), it serves as a highly specific marker for 21OHD.[1][4]
Caption: Steroid synthesis pathway in 21-hydroxylase deficiency.
Experimental Workflow for Biomarker Evaluation
The evaluation of 21DF as a superior biomarker for CAH typically follows a structured clinical research workflow. This process involves recruiting a well-defined patient cohort, applying modern analytical techniques for steroid measurement, and comparing the results against a diagnostic gold standard.
Caption: Workflow for evaluating CAH diagnostic biomarkers.
Experimental Protocols
The accurate measurement of this compound and its comparison with 17-hydroxyprogesterone relies on robust and validated analytical methods.
1. Patient Cohorts and Study Design:
-
Newborn Screening Studies: These studies typically involve the analysis of dried blood spots (DBS) from a large cohort of newborns, including both unaffected infants and those with confirmed 21OHD.[3][6] For instance, one key study analyzed 906 newborn screening specimens, comprising 851 unaffected newborns and 55 confirmed cases of 21OHD.[3]
-
Diagnostic Studies for Nonclassic CAH: These investigations often recruit individuals, such as hyperandrogenic females, who present with symptoms suggestive of androgen excess.[7][8] Participants undergo baseline and/or ACTH-stimulation tests.
-
Confirmatory Diagnosis: In all rigorous studies, the diagnosis of CAH is confirmed by a gold standard, which is typically the molecular genetic analysis of the CYP21A2 gene.[6][7][8]
2. Sample Collection and Preparation:
-
Dried Blood Spots (DBS): For newborn screening, blood is collected via a heel prick onto filter paper. A small punch from the DBS is used for steroid extraction.
-
Serum: For diagnostic purposes in older children and adults, serum is collected from whole blood. Samples are often stored at -20°C or below until analysis.[8]
3. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the consensus method for the accurate, simultaneous quantification of multiple steroids, overcoming the cross-reactivity issues inherent in immunoassays.[7][9][10]
-
Extraction: Steroids are extracted from the matrix (DBS or serum) using a solvent, often followed by solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The extracted steroids are separated using liquid chromatography (LC), typically with a C18 column.
-
Mass Spectrometric Detection: The separated steroids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of each steroid by monitoring unique precursor-to-product ion transitions.[11][12]
-
Quantification: Steroid concentrations are determined by comparing the signal to that of stable isotope-labeled internal standards, ensuring high precision and accuracy. Calibration curves are generated using certified reference materials.[7][11] Method validation includes assessing the lower limit of quantification (LLOQ), precision (intra- and inter-day coefficients of variation), and accuracy.[7][8]
4. ACTH Stimulation Test Protocol: For diagnosing nonclassic and heterozygous forms of CAH, an ACTH (cosyntropin/Synacthen) stimulation test is often employed.
-
A baseline blood sample is drawn.
-
A standard dose of synthetic ACTH (e.g., 250 µg) is administered intravenously or intramuscularly.
-
Blood samples are collected at 30 and/or 60 minutes post-administration.
-
Steroid levels (17OHP, 21DF, cortisol) are measured in all collected samples to assess the adrenal response.[7][8][13]
Conclusion
The evidence strongly indicates that this compound is a superior biomarker to 17-hydroxyprogesterone for the diagnosis and screening of 21-hydroxylase deficiency. Its high specificity minimizes the false-positive results that plague traditional 17OHP-based newborn screening.[1][3] The implementation of LC-MS/MS methods allows for the reliable measurement of 21DF, often as part of a broader steroid panel.[9][10] By incorporating 21DF, either as a second-tier test or as part of a calculated steroid ratio, screening programs can achieve a significantly higher positive predictive value, reducing unnecessary follow-up testing and parental distress.[2][5][6] For researchers and drug development professionals, utilizing 21DF as a primary endpoint can lead to more accurate patient stratification and a clearer assessment of therapeutic interventions for CAH.
References
- 1. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound | Semantic Scholar [semanticscholar.org]
- 2. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. This compound as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation | Archives of Disease in Childhood [adc.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of this compound as a marker for the detection of heterozygous carriers of 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Disease/condition Specific Application
Application Notes and Protocols: The Role of 21-Deoxycortisol in the Diagnosis of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis in the adrenal glands.[1][2][3] The most prevalent form, accounting for over 95% of cases, is caused by a deficiency in the 21-hydroxylase enzyme (21OHD), a product of the CYP21A2 gene.[2][4][5] This enzymatic block leads to decreased production of cortisol and, in many cases, aldosterone, resulting in an overproduction of adrenal androgens due to the accumulation of precursor steroids.[3][5] The clinical presentation of 21OHD exists on a spectrum, from severe "classic" forms (salt-wasting and simple virilizing) diagnosed in infancy to a milder "non-classic" form (NCCAH) that can present later in life with symptoms of hyperandrogenism.[2][6]
Historically, the diagnosis of 21OHD has relied on the measurement of 17-hydroxyprogesterone (17OHP). However, 17OHP levels can be elevated in other conditions and are often high in premature infants, leading to a significant number of false-positive results in newborn screening.[7][8] Consequently, 21-deoxycortisol (21DF), a steroid metabolite unique to the adrenal gland, has emerged as a more specific and reliable biomarker for the diagnosis of 21OHD.[2][9] This document provides detailed application notes and protocols for the use of this compound in the diagnosis of CAH.
Biochemical Significance of this compound
In individuals with 21-hydroxylase deficiency, the accumulation of 17OHP leads to its alternative metabolism by the enzyme 11β-hydroxylase (CYP11B1), resulting in the formation of this compound.[7][8] Unlike 17OHP, this compound is not produced in the gonads, making it a highly specific marker of adrenal 21-hydroxylase dysfunction.[2] Its measurement is particularly valuable in newborn screening programs, where it helps to reduce the high false-positive rates associated with 17OHP testing, especially in preterm infants.[7] Furthermore, this compound levels are significantly elevated in both classic and non-classic forms of CAH, aiding in their differential diagnosis and in identifying heterozygous carriers of CYP21A2 gene mutations.[8][9][10]
Quantitative Data Summary
The following tables summarize the diagnostic performance and reference ranges of this compound in the diagnosis of Congenital Adrenal Hyperplasia, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Diagnostic Thresholds and Performance of this compound for Non-Classic CAH (NCCAH) and Heterozygosity (HTZ)
| Analyte | Condition | Threshold (nmol/L) | Sensitivity (%) | Specificity (%) |
| Basal 21DF | NCCAH | 0.31 | 100 | 96.8 |
| Stimulated 21DF | NCCAH | 13.3 | 100 | 100 |
| Stimulated 21DF | HTZ | 1.0 | 100 | 90.5 |
Data derived from a study on hyperandrogenic females.[8][9][10]
Table 2: Comparative Basal and Stimulated Steroid Levels in Different Patient Groups (nmol/L)
| Group | Basal 17OHP | Stimulated 17OHP | Basal 21DF | Stimulated 21DF |
| NCCAH | >3.0 | >20.7 | >0.31 | >13.3 |
| HTZ | <3.0 | >8.0 | <0.31 | >1.0 |
| PCOS | <3.0 | <8.0 | <0.31 | <1.0 |
Optimal thresholds for discriminating between genetically confirmed NCCAH, HTZ, and PCOS.[8][9][10]
Table 3: this compound Levels in Newborn Screening for Classical CAH (nmol/L blood)
| Analyte | Cut-off (nmol/L blood) | Sensitivity (%) | Specificity (%) |
| 21DF | < 1.0 | 100 | 99 |
Data from a second-tier LC-MS/MS analysis in a newborn screening program.[11]
Signaling Pathway and Diagnostic Logic
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
The following diagram illustrates the adrenal steroidogenesis pathway and the impact of a 21-hydroxylase deficiency.
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase block.
Diagnostic Workflow for Congenital Adrenal Hyperplasia
This diagram outlines a typical workflow for diagnosing CAH, incorporating the measurement of this compound.
Caption: Diagnostic workflow for CAH incorporating this compound.
Experimental Protocol: Measurement of this compound by LC-MS/MS
This protocol provides a general methodology for the simultaneous measurement of this compound and other key steroids in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Calibrators and internal standards for this compound, 17-hydroxyprogesterone, cortisol, and other steroids of interest.
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid.
-
Serum or plasma samples.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables.
Sample Preparation
-
Internal Standard Spiking: To 150 µL of serum/plasma, calibrator, or quality control sample, add a mixture of deuterated internal standards.
-
Protein Precipitation/Extraction:
-
For LLE: Add an organic solvent (e.g., methylene chloride or a mixture of dichloromethane and tert-butylmethyl ether) to precipitate proteins and extract the steroids. Vortex and centrifuge.
-
For SPE: Load the sample onto an appropriate SPE cartridge. Wash the cartridge to remove interferences and then elute the steroids with an organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase, such as a methanol/water mixture.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid (Phase A) and methanol or acetonitrile with formic acid (Phase B).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for these steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Example MRM transition for this compound: m/z 347.17 → 311.12.[12]
-
-
Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
The concentration of this compound and other steroids in the patient samples is determined from this calibration curve.
Experimental Workflow Diagram
References
- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 21-Deoxycortisol as a Definitive Biomarker for 21-Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone synthesis. This deficiency leads to an accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17OHP), which has historically been the primary biomarker for diagnosis and newborn screening. However, the diagnostic accuracy of 17OHP is limited by a high rate of false positives, particularly in premature infants and stressed newborns.
Recent advancements in analytical techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), have highlighted 21-deoxycortisol as a more specific and reliable biomarker for 21OHD.[1][2] this compound is formed from the 11β-hydroxylation of accumulated 17OHP, a reaction that occurs specifically in the adrenal gland. Consequently, its levels are significantly elevated in individuals with 21OHD, while remaining low in healthy individuals and in patients with other forms of CAH.[2] This increased specificity significantly reduces false-positive rates in newborn screening and provides a more definitive diagnostic tool for clinical assessment.
These application notes provide a comprehensive overview of the utility of this compound as a biomarker for 21OHD, including detailed experimental protocols for its quantification and a summary of expected quantitative data.
Signaling Pathway in 21-Hydroxylase Deficiency
In individuals with 21-hydroxylase deficiency, the enzymatic block in the steroidogenesis pathway leads to the accumulation of precursors, which are then shunted towards alternative metabolic routes. The following diagram illustrates the classical steroidogenesis pathway and the effect of 21-hydroxylase deficiency, highlighting the production of this compound.
Caption: Steroidogenesis pathway highlighting the impact of 21-hydroxylase deficiency.
Quantitative Data Summary
The following tables summarize the expected concentrations of this compound in various populations, providing a clear comparison between individuals with 21-hydroxylase deficiency and healthy controls.
Table 1: Basal this compound Levels in Serum/Plasma
| Population | Condition | This compound Concentration (ng/dL) | This compound Concentration (nmol/L) | Reference |
| Newborns | Healthy (Term) | < 10 | < 0.35 | [3] |
| Newborns | 21-Hydroxylase Deficiency | > 85 | > 2.95 | [1] |
| Children/Adults | Healthy Controls | < 10 | < 0.35 | [3] |
| Children/Adults | Classic 21-Hydroxylase Deficiency | 322 - 6355 (median 1130) | 11.1 - 219.9 (median 39.1) | [4] |
| Children/Adults | Non-Classic 21-Hydroxylase Deficiency | Elevated, but lower than classic | Elevated, but lower than classic | [3] |
| Children/Adults | Heterozygous Carriers | May be slightly elevated or within normal range | May be slightly elevated or within normal range | [3] |
Table 2: ACTH-Stimulated this compound Levels in Serum/Plasma
| Population | Condition | This compound Concentration (ng/dL) | This compound Concentration (nmol/L) | Reference |
| Children/Adults | Healthy Controls | Minimally responsive | Minimally responsive | [3] |
| Children/Adults | Heterozygous Carriers | > 55 | > 1.9 | [5] |
| Children/Adults | Non-Classic 21-Hydroxylase Deficiency | Markedly elevated | Markedly elevated | [3] |
Experimental Protocols
Measurement of this compound in Serum/Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound in serum or plasma using liquid chromatography-tandem mass spectrometry.
a. Materials and Reagents:
-
This compound certified reference material
-
Stable isotope-labeled internal standard (e.g., d4-21-deoxycortisol or a suitable analog like d4-cortisol)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Dichloromethane and tert-butylmethyl ether
-
96-well protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column (e.g., C18 column)
b. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum/plasma, calibrators, or quality control samples into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution (in methanol) to each tube and vortex briefly.
-
Add 500 µL of a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) for extraction.[6][7]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The specific gradient will need to be optimized for the particular column and system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. A common transition for this compound is m/z 347.2 -> 311.2.[6][7] The specific transitions should be optimized for the instrument used.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for each analyte.
-
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for this compound measurement by LC-MS/MS.
ACTH Stimulation Test Protocol
The ACTH (cosyntropin) stimulation test is used to assess adrenal function and can help differentiate between different forms of CAH and identify heterozygous carriers.
a. Patient Preparation:
-
The test is typically performed in the morning after an overnight fast.
-
Discontinue any medications that may interfere with steroid measurements, as advised by a clinician.
b. Procedure:
-
Collect a baseline (time 0) blood sample for the measurement of this compound, 17OHP, and cortisol.
-
Administer a standard dose of 250 µg of cosyntropin intravenously or intramuscularly.[8]
-
Collect a second blood sample 60 minutes after the cosyntropin administration.
-
Process the blood samples to separate the serum or plasma and store them frozen at -20°C or below until analysis.
c. Interpretation:
-
A significant increase in this compound levels post-stimulation is indicative of 21-hydroxylase deficiency.
-
The magnitude of the response can help in differentiating between classic and non-classic forms of the disorder and in identifying heterozygous carriers.[3][5]
Diagnostic Logic
The use of this compound significantly improves the diagnostic pathway for 21-hydroxylase deficiency, particularly in newborn screening. The following diagram outlines the logical flow for diagnosis.
Caption: Diagnostic logic for 21-hydroxylase deficiency using this compound.
Conclusion
This compound has emerged as a superior biomarker for 21-hydroxylase deficiency, offering enhanced specificity and diagnostic accuracy compared to 17-hydroxyprogesterone. Its integration into newborn screening programs and clinical diagnostic protocols has the potential to significantly reduce false-positive results, leading to more efficient and cost-effective healthcare. The methodologies and data presented in these application notes provide a valuable resource for researchers, scientists, and drug development professionals working in the field of endocrinology and steroid-related disorders. The adoption of this compound measurement by LC-MS/MS is a critical step towards improving the diagnosis and management of congenital adrenal hyperplasia.
References
- 1. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 4. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Application Notes: Measuring 21-Deoxycortisol in Nonclassic Congenital Adrenal Hyperplasia (NCCAH)
Introduction
Nonclassic congenital adrenal hyperplasia (NCCAH) is an autosomal recessive disorder characterized by a partial deficiency of the 21-hydroxylase enzyme, which is crucial for cortisol and aldosterone synthesis.[1] This enzymatic inefficiency leads to the accumulation of precursor steroids, primarily 17-hydroxyprogesterone (17-OHP), and their diversion into the androgen synthesis pathway.[1] While traditionally diagnosed based on elevated 17-OHP levels, the measurement of 21-deoxycortisol (21-DF), a metabolite of 17-OHP, has emerged as a highly sensitive and specific biomarker for 21-hydroxylase deficiency.[1][2]
The clinical presentation of NCCAH can be heterogeneous and often overlaps with other conditions like polycystic ovary syndrome (PCOS), making accurate diagnosis essential for appropriate genetic counseling and management.[1][3] Unlike 17-OHP, which can be elevated in other conditions, this compound is a more direct marker of the 21-hydroxylase block, offering improved diagnostic accuracy.[4] The current gold standard for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity, overcoming the limitations of older immunoassay methods.[1][5]
Clinical Significance of this compound
Measurement of this compound is pivotal for several clinical applications:
-
Improved Diagnostic Specificity: 21-DF is synthesized from the accumulated 17-OHP by the adrenal-specific enzyme 11β-hydroxylase.[1][4] Its presence is therefore highly specific to 21-hydroxylase deficiency, unlike 17-OHP which can be produced by both the adrenal glands and gonads.[4]
-
Enhanced Diagnostic Accuracy: Studies utilizing LC-MS/MS have established distinct 21-DF thresholds for NCCAH that provide excellent sensitivity and specificity, aiding in the differential diagnosis of hyperandrogenic disorders.[6]
-
Simplifying Diagnosis: Measuring 21-DF can help simplify the diagnostic process, particularly in identifying heterozygous carriers of the CYP21A2 gene mutation, which might otherwise require complex molecular studies.[7][8]
-
Screening and Monitoring: While 17-OHP is the primary screening marker, 21-DF serves as a valuable second-tier test to reduce false-positive results and may be used to monitor therapeutic response.[9]
Data Presentation
The following tables summarize quantitative data for this compound in the diagnosis of NCCAH based on LC-MS/MS methodology.
Table 1: Basal and ACTH-Stimulated this compound (21-DF) Levels
| Group | Basal 21-DF (nmol/L) | ACTH-Stimulated 21-DF (nmol/L) |
| NCCAH Patients | > 0.31 | > 13.3 |
| Heterozygous Carriers (HTZ) | Typically < 0.31 | 1.0 - 13.3 |
| Unaffected Individuals (e.g., PCOS) | Typically < 0.31 | < 1.0 |
Note: Values are derived from recent studies using LC-MS/MS.[6] Thresholds may vary between laboratories. The ACTH stimulation test is considered the gold standard for confirming the diagnosis.[1]
Table 2: Diagnostic Performance of this compound for NCCAH Diagnosis
| Parameter | Basal this compound | ACTH-Stimulated this compound |
| Optimal Cut-off Threshold | 0.31 nmol/L | 13.3 nmol/L |
| Sensitivity | 100% | 100% |
| Specificity | 96.8% | 100% |
Data from receiver operating characteristic (ROC) analysis in a study of hyperandrogenic females.[6]
Experimental Protocols
Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol outlines a standard method for the simultaneous measurement of this compound and other relevant steroids.
4.1. Principle
This method employs ultra-high performance liquid chromatography (UHPLC) to separate this compound from other steroids in a patient's serum or plasma sample.[10] The separated compounds are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9] This allows for highly specific and sensitive quantification by monitoring unique precursor-to-product ion transitions for this compound and a co-analyzed stable isotope-labeled internal standard.[10]
4.2. Reagents and Equipment
-
Reagents:
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid or ammonium acetate
-
Certified reference standards for this compound, Cortisol, 17-OHP, etc.
-
Stable isotope-labeled internal standard (e.g., d4-Cortisol)[10]
-
Extraction solvent (e.g., dichloromethane:tert-butylmethyl ether, 1:2 v/v)[10]
-
-
Equipment:
4.3. Step-by-Step Procedure
-
Standard Curve and Quality Control Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to create a multi-point calibration curve (e.g., 9-point curve covering the expected clinical range).[11]
-
Prepare low, medium, and high concentration quality control (QC) samples.
-
-
Sample Collection and Preparation:
-
Sample Extraction:
-
Pipette a small volume of sample (e.g., 100-250 µL), calibrator, or QC into a clean tube.[4]
-
Add the internal standard solution to all tubes except for blanks.
-
Add extraction solvent, vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in mobile phase (e.g., 50:50 acetonitrile:water).[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Atlantis dC18, 3 µm).[10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically 0.3 - 0.5 mL/min.[10]
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion ESI or APCI.[9]
-
MRM Transitions: Set the instrument to monitor specific precursor → product ion transitions for this compound and the internal standard.
-
Dwell Time: Optimize dwell times for each transition to ensure adequate data points across each chromatographic peak.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct the calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Steroidogenesis pathway in NCCAH showing the 21-hydroxylase enzyme block.
Caption: Experimental workflow for this compound measurement via LC-MS/MS.
References
- 1. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Synnovis [synnovis.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Application Notes: Utilizing 21-Deoxycortisol for the Differential Diagnosis of Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS)
Introduction
Non-classic congenital adrenal hyperplasia (NCCAH) due to 21-hydroxylase deficiency and polycystic ovary syndrome (PCOS) are common endocrine disorders in women that share overlapping clinical features such as hirsutism, acne, and irregular menstrual cycles, making differential diagnosis challenging.[1][2] Accurate diagnosis is crucial due to different genetic and therapeutic implications.[1] While 17-hydroxyprogesterone (17-OHP) has traditionally been the primary biomarker for CAH, recent studies have highlighted the superior specificity of 21-deoxycortisol in distinguishing NCCAH from PCOS, especially with the increasing use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]
Congenital Adrenal Hyperplasia (CAH) is an autosomal recessive disorder resulting from a deficiency in one of the enzymes involved in adrenal steroidogenesis.[5] The most common form, accounting for about 95% of cases, is a deficiency of the 21-hydroxylase enzyme (CYP21A2 gene mutation).[1][6] This deficiency leads to impaired cortisol production, subsequent ACTH hypersecretion, and an accumulation of steroid precursors that are shunted towards androgen biosynthesis.[1][5] In contrast, PCOS is a complex metabolic and endocrine disorder of unknown etiology, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[2][5]
This compound is a steroid metabolite that accumulates in 21-hydroxylase deficiency.[7] Its measurement, particularly after ACTH stimulation, can significantly improve the diagnostic accuracy for NCCAH and help differentiate it from PCOS, thereby reducing false-positive results often associated with 17-OHP measurements alone.[3][8]
Data Presentation
The following tables summarize the quantitative data on basal and ACTH-stimulated levels of this compound and 17-OHP in patients with NCCAH, PCOS, and heterozygous carriers of CYP21A2 mutations (HTZ). The data is derived from studies utilizing LC-MS/MS for steroid analysis.
Table 1: Basal Steroid Levels (LC-MS/MS)
| Biomarker | NCCAH | PCOS | Heterozygotes (HTZ) | Unit | Source(s) |
| This compound | Detectable in all subjects | Undetectable in ~92% of subjects | Undetectable in ~80% of subjects | nmol/L | [1] |
| Optimal Threshold: >0.31 | nmol/L | [3][4][9] | |||
| 17-OHP | Significantly higher than PCOS and HTZ | Did not discriminate from HTZ | Did not discriminate from PCOS | nmol/L | [1] |
| Optimal Threshold: >3.0 | nmol/L | [3][4][10] |
Table 2: ACTH-Stimulated Steroid Levels (LC-MS/MS)
| Biomarker | NCCAH | PCOS | Heterozygotes (HTZ) | Unit | Source(s) |
| This compound | Significantly higher than PCOS and HTZ | Significantly lower than NCCAH | Significantly lower than NCCAH | nmol/L | [1] |
| Optimal Threshold: >13.3 | nmol/L | [3][4][9][10] | |||
| 17-OHP | Significantly higher than PCOS and HTZ | Significantly lower than NCCAH | Significantly lower than NCCAH | nmol/L | [1] |
| Optimal Threshold: >20.7 | nmol/L | [3][4][10] |
Experimental Protocols
1. ACTH Stimulation Test
The ACTH (cosyntropin) stimulation test is the gold standard for diagnosing CAH.[4][11]
-
Patient Preparation: The test should ideally be performed in the follicular phase of the menstrual cycle.
-
Procedure:
-
A baseline blood sample is drawn to measure basal levels of 17-OHP, this compound, and cortisol.[12]
-
250 µg of synthetic ACTH (cosyntropin) is administered intravenously or intramuscularly.[4]
-
Blood samples are collected at 30 and 60 minutes post-administration to measure stimulated levels of 17-OHP, this compound, and cortisol.[4][12]
-
-
Interpretation: A significant increase in 17-OHP and this compound levels post-stimulation is indicative of 21-hydroxylase deficiency.[11]
2. Measurement of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of this compound due to its high specificity and sensitivity, which overcomes the cross-reactivity issues associated with immunoassays.[12][13]
-
Sample Collection and Preparation:
-
Extraction:
-
Chromatography:
-
Mass Spectrometry:
-
Data Analysis:
-
Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase block in CAH.
Caption: Diagnostic workflow for differentiating NCCAH from PCOS.
References
- 1. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polycystic Ovary Syndrome and NC-CAH: Distinct Characteristics and Common Findings. A Systematic Review [frontiersin.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Polycystic Ovary Syndrome Among Female Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosing Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. researchgate.net [researchgate.net]
- 16. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Treatment Efficacy in Congenital Adrenal Hyperplasia (CAH) using 21-Deoxycortisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis.[1] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), resulting from mutations in the CYP21A2 gene.[2][3][4] This deficiency leads to the accumulation of cortisol precursors, which are shunted towards androgen production, causing virilization and, in severe cases, life-threatening salt-wasting crises.[5]
Traditionally, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for diagnosing and monitoring CAH.[3][4] However, 17OHP levels can be elevated in other conditions, leading to false-positive results, particularly in newborn screening.[6][7] Recent evidence strongly supports the use of 21-deoxycortisol (21DOF), a metabolite of 17OHP, as a more specific and robust biomarker for 21-OHD.[6][8] In 21-OHD, the accumulation of 17OHP leads to its conversion to this compound by the enzyme 11β-hydroxylase.[6][7] This steroid is not significantly elevated in other forms of CAH or in premature infants, thus offering superior diagnostic accuracy.[7] These notes provide detailed protocols for the quantification of this compound to monitor treatment efficacy in CAH patients.
Clinical Significance of this compound
Monitoring this compound levels offers several advantages in the management of CAH:
-
Improved Diagnostic Specificity: this compound is a more specific marker for 21-hydroxylase deficiency compared to 17OHP, reducing false-positive rates in newborn screening and diagnostic workups.[2][3][8]
-
Enhanced Treatment Monitoring: Serial measurements of this compound can provide a more accurate assessment of adrenal androgen production, aiding in the titration of glucocorticoid therapy.[9]
-
Potential to Reduce Provocative Testing: The use of this compound may, in some cases, reduce the need for ACTH stimulation testing to confirm a CAH diagnosis.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for this compound levels in various patient populations as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Basal this compound Levels in Different Patient Groups
| Patient Group | Number of Subjects (n) | Median this compound (nmol/L) |
| Untreated Classic CAH (21OHD) | 29 | 5.32[10][11][12] |
| Non-Classic CAH (NCCAH) | 5 | Not explicitly stated, but elevated |
| Adrenal Insufficiency (non-CAH) | 3 | <0.19 (undetectable)[10][11] |
| Controls | 11 | <0.19 (undetectable)[10][11] |
Table 2: this compound Levels Before and After ACTH Stimulation
| Patient Group | Condition | Median this compound (nmol/L) |
| Classic CAH (21OHD) | Basal | 5.32[12] |
| After ACTH Stimulation | 7.34[12][13] | |
| NCCAH | Basal | Not explicitly stated, but elevated |
| After ACTH Stimulation | 2.22[12] | |
| Controls | Basal | <0.19 (undetectable)[11][12] |
| After ACTH Stimulation | <0.19 (undetectable)[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroidogenesis pathway in CAH and a typical experimental workflow for this compound measurement.
Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.
Caption: Workflow for this compound measurement.
Experimental Protocols
The following are detailed protocols for the measurement of this compound in serum and dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: this compound Measurement in Serum
1. Materials and Reagents:
-
Serum samples from patients
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., d5-21-deoxycortisol)
-
Methanol, acetonitrile, acetone (LC-MS grade)
-
Formic acid
-
96-well microtiter plates
-
Centrifuge
2. Sample Preparation:
-
Pipette 150 µL of serum into a 96-well microtiter plate.[14][15]
-
Add an internal standard mix solution containing isotopically labeled this compound.
-
Add 200 µL of a 50/50 (v/v) mixture of acetone and acetonitrile.[16]
-
Incubate for 20 minutes at 300 rpm to precipitate proteins.[16]
-
Centrifuge the plate at 2,800 rpm for 10 minutes.[16]
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[16]
-
Reconstitute the dried extract in 80 µL of 50% methanol containing 50 mM formic acid.[16]
-
Centrifuge for a final 10 minutes at 2,800 rpm.[16]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2][3]
-
Column: A C18 reverse-phase column suitable for steroid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of this compound and its internal standard.[2][3]
4. Data Analysis and Quantification:
-
Generate a calibration curve using the certified reference material at multiple concentrations.
-
Normalize the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of this compound in the samples by interpolating from the calibration curve.
Protocol 2: this compound Measurement in Dried Blood Spots (DBS)
1. Materials and Reagents:
-
Dried blood spot cards from patients
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., d5-21-deoxycortisol)
-
Methanol, acetonitrile (LC-MS grade)
-
96-well microtiter plates
-
DBS puncher (e.g., 3.2 mm or 4.7 mm)
-
Plate shaker/thermomixer
2. Sample Preparation:
-
Punch two 4.7 mm discs (or an equivalent area) from the DBS card into a 96-well microtiter plate.[17]
-
Add the internal standard working solution.[17]
-
Add 220 µL of 95% methanol.[18]
-
Extract the steroids by shaking for 45 minutes at 37°C in a thermomixer.[18]
-
Transfer 150 µL of the supernatant to a new 96-well plate.[18]
-
Evaporate the solvent to dryness under a gentle stream of air at 65°C.[18]
-
Reconstitute the dried extract in 200 µL of 40% methanol in water.[18]
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
4. Data Analysis and Quantification:
-
Follow the same data analysis and quantification steps as described in Protocol 1.
Conclusion
The measurement of this compound by LC-MS/MS is a highly specific and reliable method for the diagnosis and therapeutic monitoring of Congenital Adrenal Hyperplasia due to 21-hydroxylase deficiency.[14][15] Its superior diagnostic performance compared to 17OHP suggests that its integration into routine clinical practice, including newborn screening programs, could significantly improve patient outcomes.[8] The protocols provided herein offer a robust framework for researchers and clinicians to accurately quantify this critical biomarker.
References
- 1. trivitron.com [trivitron.com]
- 2. researchgate.net [researchgate.net]
- 3. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with this compound | Semantic Scholar [semanticscholar.org]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. jcrpe.org [jcrpe.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Free Cortisol and Free this compound in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free cortisol and free this compound in the clinical evaluation of adrenal insufficiency in congenital adrenal hyperplasia | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 14. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. agilent.com [agilent.com]
- 17. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Influence of Gestational Age on Neonatal 21-Deoxycortisol Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DOF) is a steroid intermediate that accumulates in individuals with 21-hydroxylase deficiency (21-OHD), the most common cause of congenital adrenal hyperplasia (CAH). Newborn screening for CAH has traditionally relied on the measurement of 17-hydroxyprogesterone (17-OHP). However, 17-OHP levels can be physiologically elevated in preterm and stressed neonates, leading to a high rate of false-positive results.[1][2][3] Consequently, 21-DOF has emerged as a more specific biomarker for 21-OHD, as its concentration is less affected by gestational age and neonatal stress.[4][5] These application notes provide a comprehensive overview of the impact of gestational age on 21-DOF concentrations in neonates, including quantitative data, detailed experimental protocols for its measurement, and a workflow for its use in newborn screening.
Data Presentation
The concentration of this compound in neonates is influenced by gestational age. The following tables summarize quantitative data from studies that have established reference intervals for 21-DOF in various neonatal populations.
Table 1: Gestational Age-Specific Reference Intervals for this compound in Dried Blood Spots (DBS)
| Gestational Age (weeks) | Number of Subjects (n) | This compound Concentration (nmol/L) | Analytical Method | Reference |
| < 32 | 313 | < 1.0 | LC-MS/MS | [6] |
| 32 to < 37 | 260 | < 1.0 | LC-MS/MS | [6] |
| ≥ 37 | 322 | < 1.0 | LC-MS/MS | [6] |
| Preterm (<37) | 272 | 0.9 - 40.0 | LC-MS/MS | [7][8] |
| Full-term (≥37) | 874 | 0.9 - 40.0 | LC-MS/MS | [7][8] |
Note: The study by Boelen et al. reported the upper limit of the reference interval for this compound as <1 nmol/L across all gestational age groups, indicating that in a healthy neonatal population, this compound is typically very low or undetectable.[6]
Table 2: Serum this compound Concentrations in Neonates
| Population | Number of Subjects (n) | This compound Concentration (ng/mL) | Analytical Method | Reference |
| Normal Preterm Neonates | 10 | Not specified | LC-MS/MS | [9] |
| Normal Full-Term Neonates | 20 | Not specified | LC-MS/MS | [9] |
| Neonates with CAH (21-OHD) | Mean: 17.56 (Range: 8.58 - 23.20) | LC-MS/MS | [10] |
Note: While the study by Flück et al. included normal preterm and full-term neonates, specific concentration ranges for this compound in these groups were not detailed, in contrast to the clear elevation in neonates with CAH.[9]
Experimental Protocols
Protocol 1: Measurement of this compound in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is adapted from methodologies used in newborn screening programs for the second-tier analysis of CAH.[1][2][11][12]
1. Sample Preparation:
- Punch a 3.2 mm or 5 mm disc from the dried blood spot card.[6][11]
- Place the disc in a 96-well filter plate.
- Add an extraction solution containing a stable isotope-labeled internal standard (e.g., d8-17-OHP, d2-cortisol) in a solvent like methanol or an aqueous solution.[2][11]
- Elute the steroids by gentle shaking or incubation.
2. Liquid Chromatography:
- Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.
- Use a suitable analytical column (e.g., Zorbax SB-CN) for chromatographic separation of steroids.[13]
- Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile and water with additives like formic acid to achieve optimal separation.
3. Tandem Mass Spectrometry (MS/MS):
- Interface the HPLC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[13]
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and other steroids.[13]
- Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
4. Data Analysis:
- Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
- Establish gestational age-adjusted cutoff values to differentiate between normal and elevated levels of this compound.
Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase enzyme and the shunt pathway for this compound production.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Newborn screening for congenital adrenal hyperplasia: additional steroid profile using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation [mdpi.com]
- 7. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma 21-deoxycortisone: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid profile in dried blood spots by liquid chromatography tandem mass spectrometry: Application to newborn screening for congenital adrenal hyperplasia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. flore.unifi.it [flore.unifi.it]
Application of 21-Deoxycortisol as a Second-Tier Test in Newborn Screening Algorithms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders that impair cortisol production in the adrenal glands.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), caused by mutations in the CYP21A2 gene.[2] This deficiency leads to the accumulation of cortisol precursors, particularly 17-hydroxyprogesterone (17-OHP), which are diverted into the androgen synthesis pathway, causing virilization in females and potentially life-threatening salt-wasting crises in both sexes.[3]
Newborn screening (NBS) for CAH is crucial for early diagnosis and treatment to prevent mortality and morbidity.[4] First-tier screening typically involves measuring 17-OHP levels in dried blood spots (DBS) using immunoassays. However, this method suffers from a high false-positive rate, especially in premature or stressed infants, leading to unnecessary anxiety for families and a burden on the healthcare system.[5][6]
To enhance the specificity of CAH screening, the measurement of 21-deoxycortisol (21-DF) has been incorporated as a second-tier test. 21-DF is a steroid metabolite that is highly specific for 21-OHD. Its use significantly reduces the number of false-positive results, thereby improving the positive predictive value (PPV) of the screening program.[6][7][8]
Rationale for this compound as a Second-Tier Marker
The rationale for using 21-DF as a second-tier marker lies in its specificity for 21-hydroxylase deficiency. In individuals with 21-OHD, the enzymatic block prevents the conversion of 17-OHP to 11-deoxycortisol. Instead, 17-OHP is alternatively hydroxylated to form 21-DF. Therefore, elevated levels of 21-DF are a direct and specific indicator of 21-OHD. Unlike 17-OHP, which can be elevated due to stress or prematurity, 21-DF levels are not significantly affected by these factors.
Quantitative Data Summary
The implementation of 21-DF as a second-tier test has demonstrated a significant improvement in the performance of newborn screening programs for CAH. The following tables summarize key quantitative data from various studies.
| Study/Program | First-Tier Analyte | Second-Tier Analyte(s) | Cutoff Value(s) | Sensitivity | Specificity | PPV Improvement | False Positive Rate Reduction |
| Wisconsin, USA | 17-OHP (Immunoassay) | 17-OHP, 21-DF, Androstenedione, Cortisol (LC-MS/MS) | Not specified | Not specified | Not specified | Not specified | 93%[5] |
| The Netherlands | 17-OHP (Immunoassay) | 21-DF (LC-MS/MS) | 21-DF: ≥2 nmol/L | Not specified | Not specified | Increased from 53% to 65%[8] | Significant reduction[6][7] |
| New Zealand | 17-OHP (Immunoassay) | 17-OHP, 21-DF, (17OHP + A4)/F ratio (LC-MS/MS) | Not specified | 87% (new protocol) | >99.99% (new protocol) | Increased from 10.1% to 45.8% | Significant reduction |
| China | 17-OHP (DELFIA) | 17-OHP, 21-DF, Androstenedione, Testosterone, 11-deoxycortisol, Cortisol (LC-MS/MS) | Not specified | Not specified | Not specified | Increased to 26.0% | 89.1%[9] |
Table 1: Performance Metrics of Newborn Screening Algorithms Incorporating this compound.
| Steroid | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Extraction Recovery (%) |
| This compound | 0.5 - 50 | 0.5[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
| 17-Hydroxyprogesterone | 0.25 - 50 | 0.25[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
| Cortisol | 0.25 - 50 | 0.25[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
| Androstenedione | 0.1 - 50 | 0.1[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
| 11-Deoxycortisol | 0.1 - 50 | 0.1[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
| Testosterone | 0.1 - 50 | 0.1[9] | 2.0 - 13.3[9] | 2.0 - 13.3[9] | 85.0 - 106.9[9] |
Table 2: Analytical Performance of a Representative LC-MS/MS Method for Steroid Profiling in Dried Blood Spots. [9]
Experimental Protocols
Measurement of this compound and other steroids in Dried Blood Spots by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of this compound, 17-Hydroxyprogesterone, Cortisol, Androstenedione, and 11-Deoxycortisol from dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Dried blood spot (DBS) punches (3 mm or 5 mm diameter)
-
96-well microtiter plates
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride
-
Internal Standards (IS): Deuterated forms of each analyte (e.g., this compound-d8, 17-OHP-d8, Cortisol-d4, Androstenedione-d7)
-
Calibrators and Quality Control (QC) materials at low, medium, and high concentrations
2. Sample Preparation (Extraction)
-
Punch one or two 3mm or 5mm discs from the dried blood spot into a 96-well plate.[9][10]
-
Add an internal standard working solution (typically in methanol) to each well.[9]
-
Agitate the plate (e.g., on a shaker for 30-60 minutes) to allow for the extraction of steroids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40-50°C).
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[11]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18, 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 0.05 mM ammonium fluoride).[10][12]
-
Mobile Phase B: Methanol or acetonitrile with a modifier.[10][12]
-
Gradient: A gradient elution is typically used to achieve optimal separation of the steroid isomers. The gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[11][12]
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each steroid. This involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding internal standard.
-
MRM Transitions: Specific MRM transitions for each steroid need to be optimized on the mass spectrometer being used.
-
4. Data Analysis and Interpretation
-
Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Quantify the concentration of each steroid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Apply established cutoff values and interpretive ratios (e.g., [17OHP + 21DF] / Cortisol) to classify the screening result as either screen negative or screen positive for CAH.
Visualizations
Caption: Simplified steroidogenesis pathway in CAH.
Caption: Newborn screening workflow for CAH.
Caption: Logic of second-tier testing.
References
- 1. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Second-tier strategies in newborn screening – potential and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2nd Tier CAH Test Reduces False Positives and Parental Anxiety | Wisconsin State Laboratory of Hygiene [slh.wisc.edu]
- 6. Second-tier Testing for 21-Hydroxylase Deficiency in the Netherlands: A Newborn Screening Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adc.bmj.com [adc.bmj.com]
- 8. adc.bmj.com [adc.bmj.com]
- 9. Steroid profile in dried blood spots by liquid chromatography tandem mass spectrometry: Application to newborn screening for congenital adrenal hyperplasia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Elevated 21-Deoxycortisol in Female Patients with Hyperandrogenism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperandrogenism in female patients, characterized by symptoms such as hirsutism, acne, and alopecia, necessitates a thorough diagnostic evaluation to identify the underlying etiology. While Polycystic Ovary Syndrome (PCOS) is the most common cause, it is crucial to exclude other conditions, most notably Non-Classic Congenital Adrenal Hyperplasia (NCCAH) due to 21-hydroxylase deficiency.[1] This enzyme deficiency leads to the accumulation of steroid precursors, which are shunted towards androgen production.[2]
Traditionally, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for screening and diagnosing 21-hydroxylase deficiency.[3][4] However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have highlighted the superior specificity and sensitivity of 21-deoxycortisol as a biomarker for this condition.[5][6][7] this compound is a metabolite of 17OHP, and its elevation is highly specific to 21-hydroxylase deficiency.[6] These application notes provide a comprehensive overview and detailed protocols for the investigation of elevated this compound in the context of hyperandrogenism.
Data Presentation
The following tables summarize key quantitative data for the diagnosis of NCCAH and the identification of heterozygous carriers of 21-hydroxylase deficiency using LC-MS/MS.
Table 1: Diagnostic Thresholds for Non-Classic Congenital Adrenal Hyperplasia (NCCAH) in Hyperandrogenic Females [1][5][8][9]
| Analyte | Condition | Threshold (nmol/L) | Sensitivity | Specificity |
| Basal 17-hydroxyprogesterone (17OHP) | NCCAH | > 3.0 | - | - |
| Stimulated 17-hydroxyprogesterone (17OHP) | NCCAH | > 20.7 | 100% | 100% |
| Basal this compound | NCCAH | > 0.31 | 100% | 96.8% |
| Stimulated this compound | NCCAH | > 13.3 | 100% | 100% |
Table 2: Diagnostic Thresholds for Heterozygosity (HTZ) for 21-Hydroxylase Deficiency in Hyperandrogenic Females [1][5][8][9]
| Analyte | Condition | Threshold (nmol/L) | Sensitivity | Specificity |
| Stimulated 17-hydroxyprogesterone (17OHP) | HTZ | > 8.0 | 100% | 80.4% |
| Stimulated this compound | HTZ | > 1.0 | 100% | 90.5% |
| Stimulated (21DF + 17OHP)/Cortisol Ratio | HTZ | > 13.6 | 100% | 85.0% |
Signaling Pathways and Workflows
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase deficiency.
Diagnostic Workflow for Hyperandrogenism
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Practical Approach to Hyperandrogenism in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum this compound for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Clinical Utility of 21-Deoxycortisol in Pediatric Endocrinology for the Management of Congenital Adrenal Hyperplasia (CAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis.[1] The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21-OHD), resulting from mutations in the CYP21A2 gene.[2][3][4] This deficiency leads to the accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17-OHP), and a subsequent overproduction of androgens.[2][4][5] For decades, 17-OHP has been the primary biomarker for diagnosing and managing CAH. However, its utility is hampered by low specificity, particularly in newborn screening, leading to a high rate of false-positive results, especially in premature infants and stressed newborns.[5][6]
Recent advancements in steroid analysis, particularly the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS), have brought this compound (21-DOF) to the forefront as a more specific and reliable biomarker for 21-OHD.[6][7][8] In 21-OHD, the accumulated 17-OHP is alternatively metabolized by the enzyme 11β-hydroxylase (CYP11B1) to form this compound.[5][6] This steroid is minimally produced in healthy individuals and is not significantly elevated in other forms of CAH, making it a highly specific marker for 21-OHD.[5][6] These application notes provide a comprehensive overview of the clinical utility of this compound in the pediatric management of CAH, including its advantages over traditional biomarkers and detailed protocols for its measurement.
Data Presentation: this compound vs. 17-Hydroxyprogesterone in CAH
The following tables summarize quantitative data from various studies, highlighting the superior diagnostic performance of this compound compared to 17-hydroxyprogesterone in different clinical scenarios.
Table 1: Newborn Screening for 21-Hydroxylase Deficiency
| Parameter | This compound (21-DOF) | 17-Hydroxyprogesterone (17-OHP) | Reference |
| Cutoff Value | 0.85 ng/mL | Gestational age-adjusted | [9] |
| Positive Predictive Value (PPV) | 91.7% | Lower, especially in premature infants | [9] |
| Influence of Gestational Age | Less substantial impact | Significant impact | [9] |
| Influence of Collection Timing | Not affected | Affected in the first 24h of life | [6][9] |
| Specificity | High, not elevated in other forms of CAH or in stressed infants | Low, elevated in other CAH forms and physiologic stress | [5][6] |
Table 2: Diagnosis of Heterozygous Carriers of 21-Hydroxylase Deficiency
| Analyte | Heterozygous Carriers (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |
| This compound (ng/dL) | Women: 20.5 ± 12.6Men: 21.2 ± 14.4 | Women: 6.9 ± 3.6Men: 7.9 ± 2.8 | <0.05 | [10] |
| 17-Hydroxyprogesterone | Not significantly different from controls | - | - | [10] |
Table 3: ACTH Stimulation Testing for Nonclassic CAH (NCCAH) in Hyperandrogenic Females (LC-MS/MS)
| Parameter | This compound (21-DOF) | 17-Hydroxyprogesterone (17-OHP) | Reference |
| Basal Threshold for NCCAH | 0.31 nmol/L | 3.0 nmol/L | [11] |
| Stimulated Threshold for NCCAH | 13.3 nmol/L | 20.7 nmol/L | [11] |
| Basal Sensitivity/Specificity for NCCAH | 100% / 96.8% | - | [11] |
| Stimulated Sensitivity/Specificity for NCCAH | 100% / 100% | - | [11] |
| Stimulated Threshold for Heterozygosity | 1.0 nmol/L | 8.0 nmol/L | [11] |
| Stimulated Sensitivity/Specificity for Heterozygosity | 100% / 90.5% | 100% / 80.4% | [11] |
Signaling Pathway and Biomarker Rationale
The deficiency of the 21-hydroxylase enzyme in CAH disrupts the normal steroidogenesis pathway in the adrenal cortex. This leads to a blockage in the conversion of 17-hydroxyprogesterone to 11-deoxycortisol, a precursor of cortisol. Consequently, 17-OHP accumulates and is shunted towards two main pathways: the androgen synthesis pathway, leading to hyperandrogenism, and an alternative hydroxylation pathway mediated by 11β-hydroxylase, resulting in the formation of this compound.
Figure 1: Steroidogenesis pathway in 21-hydroxylase deficiency.
Experimental Protocols
Measurement of this compound in Serum/Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Preparation (Liquid-Liquid Extraction)
-
1.1. Pipette 150 µL of patient serum or plasma into a clean microcentrifuge tube.[8]
-
1.2. Add an internal standard solution (e.g., deuterated this compound) to each sample, calibrator, and quality control.
-
1.3. Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and tert-butylmethyl ether).[12]
-
1.4. Vortex vigorously for 1 minute to ensure thorough mixing.
-
1.5. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
1.6. Freeze the aqueous layer by placing the tubes in a dry ice/ethanol bath.
-
1.7. Decant the organic (upper) layer containing the steroids into a new tube.
-
1.8. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
1.9. Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed for optimal separation.[12]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
2.2. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example:
-
This compound: m/z 347.2 -> 135.1
-
d8-21-Deoxycortisol (IS): m/z 355.2 -> 139.1 (Note: Exact m/z values may vary slightly depending on the instrument and adduct formation.)
-
-
3. Data Analysis and Quantification
-
3.1. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
3.2. Determine the concentration of this compound in patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Figure 2: Experimental workflow for this compound measurement.
Advantages of this compound as a Biomarker
The use of this compound offers several distinct advantages over 17-OHP in the clinical management of CAH due to 21-hydroxylase deficiency.
Figure 3: Advantages of this compound over 17-OHP.
Conclusion
This compound has emerged as a superior biomarker for the diagnosis and management of 21-hydroxylase deficiency. Its high specificity and reduced susceptibility to interferences that plague 17-OHP measurements make it an invaluable tool, particularly in newborn screening programs where it can significantly reduce false-positive rates and prevent unnecessary anxiety and follow-up testing.[6][9] Furthermore, its utility in identifying heterozygous carriers and potentially in monitoring therapeutic efficacy underscores its importance in the comprehensive care of patients with CAH.[10][13] The adoption of LC-MS/MS methods for routine steroid profiling, including this compound, is poised to revolutionize the clinical management of congenital adrenal hyperplasia in pediatric endocrinology.[7][8]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]
- 2. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound as a marker for the detection of heterozygous carriers of 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pediatric.testcatalog.org [pediatric.testcatalog.org]
Application Notes and Protocols: 21-Deoxycortisol in Apparent Combined 11β- and 21-Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form is 21-hydroxylase deficiency (21OHD), accounting for over 90% of cases, followed by 11β-hydroxylase deficiency (11βOHD), which accounts for 5-8% of cases.[1][2][3][4] While these conditions are typically caused by mutations in the CYP21A2 and CYP11B1 genes respectively, rare cases of apparent combined 11β- and 21-hydroxylase deficiency have been reported. In these instances, patients present with hormonal profiles suggestive of deficiencies in both enzymes. This document provides a detailed overview of 21-deoxycortisol (21DF) levels in such cases, along with protocols for hormonal analysis and genetic testing.
This compound is a steroid intermediate that accumulates in 21OHD due to the shunting of excess 17-hydroxyprogesterone (17OHP) into an alternative pathway where it is 11β-hydroxylated.[1] Its measurement is a key biomarker for diagnosing 21OHD. In cases of apparent combined deficiency, the steroid profile can be complex, with elevations in markers for both 21OHD (e.g., 17OHP, 21DF) and 11βOHD (e.g., 11-deoxycortisol).
Data Presentation
Hormonal Profiles in Congenital Adrenal Hyperplasia
The following tables summarize typical steroid hormone levels in various forms of CAH, including a reported case of apparent combined 11β- and 21-hydroxylase deficiency.
Table 1: Serum Steroid Levels in a Case of Apparent Combined 11β- and 21-Hydroxylase Deficiency [5]
| Steroid | Patient Level (ng/dL) | Normal Range (ng/dL) |
| Androstenedione | >1,000 | Not specified |
| 17-Hydroxyprogesterone (17OHP) | 38,483 | Not specified |
| This compound (21DF) | 23,338 | Not specified |
| 11-Deoxycortisol (S) | 4,928 | Not specified |
Note: In this specific case, follow-up testing revealed normalization of 11-deoxycortisol, suggesting a transient 11β-hydroxylase inhibition rather than a true combined genetic deficiency.[5]
Table 2: General Serum Steroid Concentrations in Different Forms of CAH
| Steroid | 21-Hydroxylase Deficiency | 11β-Hydroxylase Deficiency | Normal Range |
| 17-Hydroxyprogesterone (17OHP) | Markedly Elevated | Elevated | Varies by age and sex |
| This compound (21DF) | Markedly Elevated | Normal to slightly elevated | Generally low or undetectable |
| 11-Deoxycortisol (S) | Normal to slightly elevated | Markedly Elevated | Varies by age and sex |
| Deoxycorticosterone (DOC) | Normal to decreased | Markedly Elevated | Varies by age and sex |
| Cortisol | Decreased | Decreased | Varies by time of day |
| Androstenedione | Elevated | Elevated | Varies by age and sex |
This table represents general findings and individual patient levels can vary significantly.
Experimental Protocols
Protocol 1: Steroid Hormone Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the simultaneous quantification of key steroids, including this compound, 11-deoxycortisol, and 17-hydroxyprogesterone, in human serum.
1. Principle:
LC-MS/MS provides high specificity and sensitivity for the measurement of steroid hormones, overcoming the cross-reactivity issues often encountered with immunoassays.[6] This method involves sample preparation to extract steroids from serum, chromatographic separation, and detection by mass spectrometry.
2. Materials and Reagents:
-
Calibrators and Internal Standards: Certified reference materials for 17-hydroxyprogesterone, this compound, 11-deoxycortisol, and their corresponding deuterated internal standards (e.g., 17-OHP-d8, this compound-d8, 11-deoxycortisol-d2).
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Extraction Supplies: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate, methylene chloride).
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
3. Sample Preparation (Example using Supported Liquid Extraction): [6][7]
-
To 150 µL of serum, add 150 µL of a solution containing the deuterated internal standards.
-
Vortex and allow to equilibrate for 5 minutes.
-
Load the mixture onto a supported liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the steroids with two aliquots of 0.9 mL of methylene chloride.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the mobile phase.
-
Chromatographic Separation:
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18, PFP).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is used to achieve separation of the steroid isomers. For example, starting with a lower percentage of Mobile Phase B and gradually increasing it over the run.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Scan Type: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard. The specific transitions and collision energies must be optimized for the instrument in use.
-
5. Data Analysis:
-
Quantification is performed by comparing the peak area ratios of the endogenous steroids to their respective deuterated internal standards against a calibration curve.
Protocol 2: Genetic Analysis of CYP21A2 and CYP11B1
This protocol describes a general workflow for the molecular diagnosis of CAH due to 21-hydroxylase and 11β-hydroxylase deficiencies.
1. Principle:
Genetic testing is essential to confirm the diagnosis of CAH, identify specific mutations, and aid in genetic counseling. The analysis of CYP21A2 is complicated by the presence of a highly homologous pseudogene, CYP21A1P. Therefore, methods that can distinguish between the gene and pseudogene are required.
2. Materials and Reagents:
-
DNA extraction kit.
-
PCR primers specific for CYP21A2 and CYP11B1. For CYP21A2, long-range PCR or specific primers that do not amplify the pseudogene are necessary.
-
High-fidelity DNA polymerase.
-
Sanger sequencing or Next-Generation Sequencing (NGS) reagents and platform.
-
Multiplex Ligation-dependent Probe Amplification (MLPA) kit for detecting large deletions/duplications in CYP21A2.
3. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes according to the manufacturer's protocol of the chosen DNA extraction kit.
4. Gene Amplification and Sequencing:
-
For CYP11B1:
-
Amplify all coding exons and exon-intron boundaries of the CYP11B1 gene using gene-specific primers.
-
Purify the PCR products.
-
Sequence the purified products using Sanger sequencing or an NGS panel that includes CYP11B1.
-
-
For CYP21A2:
-
Long-Range PCR: Use primers that specifically amplify the entire CYP21A2 gene to avoid co-amplification of CYP21A1P. The long PCR product can then be used as a template for subsequent nested PCR and sequencing of individual exons.
-
Targeted NGS: Utilize a custom-designed NGS panel that includes probes specific to CYP21A2.[9]
-
Sanger Sequencing: Can be performed on the products of specific PCR amplification.
-
5. Deletion/Duplication Analysis for CYP21A2:
-
Perform MLPA analysis to detect large deletions or gene conversions involving CYP21A2, which are common causes of 21OHD.
6. Data Analysis:
-
Sequence data is aligned to the reference genome to identify variants.
-
Identified variants are classified as pathogenic, likely pathogenic, variant of unknown significance, likely benign, or benign according to established guidelines.
-
MLPA data is analyzed to identify changes in copy number.
Visualizations
References
- 1. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Case Report: A combination of chimeric CYP11B2/CYP11B1 and a novel p.Val68Gly CYP11B1 variant causing 11β-Hydroxylase deficiency in a Chinese patient [frontiersin.org]
- 4. Frontiers | Clinical and Molecular Analysis of Four Patients With 11β-Hydroxylase Deficiency [frontiersin.org]
- 5. 21-hydroxylase deficiency transiently mimicking combined 21- and 11beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 21-Deoxycortisol
For researchers and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. Adherence to proper chemical waste disposal protocols is a critical component of responsible research, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step logistical information for the proper disposal of 21-Deoxycortisol, a steroid intermediate used in various research applications.
Hazard Profile of this compound:
Before outlining disposal procedures, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is:
-
Suspected of damaging fertility or the unborn child.
-
May cause damage to organs through prolonged or repeated exposure.
-
Harmful to aquatic life with long-lasting effects.
Due to these hazards, this compound must be managed as a hazardous chemical waste and must not be disposed of down the drain or in regular trash.
Standard Operating Procedure for this compound Disposal
The following procedure outlines the collection, storage, and disposal of this compound waste in a laboratory setting. This process is designed to comply with general environmental health and safety (EHS) guidelines. Researchers should always consult their institution's specific EHS protocols.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first step in safe disposal.
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as unused this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
A wide-mouth jar or a similar container that can be securely sealed is recommended for collecting solid waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as solutions or the first rinseate from cleaning contaminated glassware, in a separate, compatible, and sealable container.[1]
-
Ensure the waste container is made of a material compatible with any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
-
Step 2: Waste Container Management
Properly managing waste containers is crucial to prevent spills and exposure.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2]
-
Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[1] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name, "this compound," and the names of any other constituents in the waste stream (e.g., solvents). Do not use abbreviations or chemical formulas.[2][3]
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and lab location (building and room number).
-
An indication of the primary hazards (e.g., "Toxic").
-
-
Container Handling:
-
Keep waste containers closed at all times, except when adding waste.[2] Do not leave funnels in open containers.[2]
-
Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[2][4]
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers to capture any potential leaks.
-
Step 3: Requesting Waste Pickup
Once a waste container is ready for disposal, a formal pickup request must be submitted.
-
When to Request Pickup: Submit a waste pickup request when the container is approximately 80-90% full.[5] Do not overfill containers.
-
Submission Process: Follow your institution's specific procedure for requesting a chemical waste pickup. This is typically done through an online system or by contacting the EHS department directly.[3]
-
Preparation for Pickup: Ensure all containers are securely sealed and properly labeled before the scheduled pickup by authorized EHS personnel or a licensed waste disposal vendor.
Important Considerations:
-
Regulatory Compliance: All chemical waste disposal is regulated by federal, state, and local authorities.[3] Always adhere to the guidelines provided by your institution's EHS department.
-
Training: All laboratory personnel who generate hazardous waste should complete their institution's required chemical safety training.[1]
-
Unknowns: Do not mix this compound waste with unknown chemicals. If the contents of a waste container are unknown, it will require special handling and potentially costly analysis by EHS.[4]
-
Empty Containers: Empty original containers of this compound should be managed as hazardous waste unless they have been triple-rinsed, with the first rinse collected as hazardous waste.[1] However, it is often recommended to dispose of the empty, unrinsed container as hazardous waste to avoid any ambiguity.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 21-Deoxycortisol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 21-Deoxycortisol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Protective goggles | Should be worn to prevent eye contact with dust or splashes.[1] |
| Hand Protection | Gloves | Nitrile gloves are recommended to avoid direct skin contact.[2] |
| Body Protection | Protective clothing | A laboratory coat or disposable coveralls should be worn. For larger quantities (over 1 kg), disposable coveralls of low permeability and disposable shoe covers are recommended.[3] |
| Respiratory Protection | Self-contained breathing apparatus or dust respirator | Recommended when there is a risk of inhaling dust or when working in a poorly ventilated area.[1][3] Use in a well-ventilated area is advised to minimize the need for respiratory protection.[1][3] |
Operational Plan for Handling this compound
Following a structured operational plan ensures that all safety and handling aspects are addressed.
1. Preparation and Engineering Controls:
-
For procedures that may generate dust, fumes, or vapors, use enclosed local exhaust ventilation.[3]
-
A fume hood or a vented balance enclosure is recommended for weighing and transferring quantities exceeding 500 mg.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling Procedure:
-
Before handling, wash hands thoroughly.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
When handling the solid form, use dry, clean-up procedures and avoid generating dust.[3]
-
If preparing solutions, do so within a fume hood.
3. Storage:
-
Store in a tightly closed container in a well-ventilated place.[1]
-
Recommended storage is in a freezer at -20°C, protected from light.[1][4]
4. First-Aid Measures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
After skin contact: Wash the affected area with plenty of soap and water. Get immediate medical advice.[1]
-
After eye contact: Rinse cautiously with water for several minutes.[1]
-
After ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material in a suitable, labeled container for disposal.[1]
-
Disposal Method: This material and its container must be disposed of in a safe way, in accordance with local, state, and federal regulations.[1] Do not allow it to enter drains or water courses.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be treated as chemical waste and disposed of accordingly.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
